Hilafilcon B
Description
Properties
Molecular Formula |
C29H43NO10 |
|---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
1-ethenylpyrrolidin-2-one;2-hydroxyethyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H14O4.C7H10O2.C6H9NO.C6H10O3/c1-7(2)9(11)13-5-6-14-10(12)8(3)4;1-4-5-9-7(8)6(2)3;1-2-7-5-3-4-6(7)8;1-5(2)6(8)9-4-3-7/h1,3,5-6H2,2,4H3;4H,1-2,5H2,3H3;2H,1,3-5H2;7H,1,3-4H2,2H3 |
InChI Key |
MMWFQFGXFPTUIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCO.CC(=C)C(=O)OCCOC(=O)C(=C)C.CC(=C)C(=O)OCC=C.C=CN1CCCC1=O |
Origin of Product |
United States |
Foundational & Exploratory
Hilafilcon B: A Technical Guide to its Chemical Structure and Composition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hilafilcon B is a non-ionic, high-water content hydrogel copolymer widely used in the manufacturing of soft contact lenses. This technical guide provides an in-depth analysis of the chemical structure and composition of Hilafilcon B, including its constituent monomers and physicochemical properties. Detailed experimental protocols for the characterization of this biomaterial are also presented, along with visualizations of its chemical structure and a representative synthesis workflow.
Chemical Composition
Hilafilcon B is a hydrophilic copolymer synthesized from the monomer 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinyl pyrrolidone (NVP).[1][2][3] To create a stable, three-dimensional network structure, cross-linking agents are incorporated during polymerization. Specifically, Hilafilcon B utilizes two cross-linkers: allyl methacrylate and ethylene (B1197577) dimethacrylate.[3]
The exact percentage composition of the individual monomers in the final cured polymer is proprietary information of the manufacturer, Bausch & Lomb, and is not publicly available. However, the material is known for its high water content, which is a critical factor in its performance as a contact lens material.[1][2][4]
The chemical names for the polymer are:
-
2-hydroxyethyl 2-methyl-2-propenoate polymer with 1-ethenyl-2-pyrrolidinone, 2-propenyl 2-methyl-2-propenoate and 1,2-ethanediyl bis (2-methyl-2-propenoate).[3]
-
2-hydroxyethyl methacrylate polymer with 1-vinyl-2-pyrrolidinone, allyl methacrylate and ethylene dimethacrylate.[3]
The primary components are:
-
Principal Monomers: 2-hydroxyethyl methacrylate (pHEMA) and N-vinyl-2-pyrrolidone (NVP).[5][6]
-
Cross-linking Agents: Allyl methacrylate and Ethylene glycol dimethacrylate (EGDMA).
Chemical Structure
The structure of Hilafilcon B is a cross-linked polymer network. The main backbone is formed by chains of poly(2-hydroxyethyl methacrylate) and poly(N-vinyl pyrrolidone). These chains are covalently linked by the difunctional cross-linking agents, allyl methacrylate and ethylene dimethacrylate, which creates a hydrogel capable of absorbing and retaining a significant amount of water.
Physicochemical Properties
Hilafilcon B is classified by the FDA as a Group II soft contact lens material, which is characterized by high water content (>50%) and a non-ionic polymer composition.[1] These properties are essential for on-eye comfort and biocompatibility.
| Property | Value |
| Water Content | 59% by weight[1][2][3][7] |
| Oxygen Permeability (Dk) | 22 x 10⁻¹¹ (cm³/sec)(ml O₂/ml x mmHg) @ 35°C[1][3][7] |
| Refractive Index | 1.4036[1][7] |
| Specific Gravity | 1.119[1][7] |
| Light Transmittance | > 97%[1][7] |
| Ionic Content | < 1% (Non-ionic)[1] |
Experimental Protocols
Synthesis of Hilafilcon B (Representative Protocol)
The synthesis of Hilafilcon B is achieved through free-radical polymerization. While the exact manufacturing process is proprietary, a representative protocol for creating a HEMA/NVP copolymer hydrogel is as follows:
-
Monomer Preparation: The monomers (2-hydroxyethyl methacrylate and N-vinyl pyrrolidone), cross-linking agents (allyl methacrylate, ethylene glycol dimethacrylate), and a solvent are mixed in a reaction vessel.
-
Initiator Addition: A photoinitiator, such as azobisisobutyronitrile (AIBN), is added to the monomer mixture.
-
Polymerization: The mixture is dispensed into contact lens molds. The molds are then exposed to UV light for a specified duration to initiate the polymerization process.
-
Curing and Purification: After polymerization, the lenses are demolded and undergo an extraction process, typically by soaking in a solvent like 50% ethanol, to remove any unreacted monomers or initiator.
-
Hydration: The purified lenses are then hydrated by immersion in distilled water or a saline solution, allowing them to swell to their final equilibrium water content.
Determination of Water Content (Gravimetric Method)
The equilibrium water content (EWC) is a critical parameter for hydrogel contact lenses and is determined gravimetrically.
-
Initial Weighing: A fully hydrated lens is removed from its saline solution, blotted to remove surface water, and its wet weight (W_wet) is measured.
-
Drying: The lens is then dried in an oven at a specified temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Final Weighing: The dry weight of the lens (W_dry) is measured.
-
Calculation: The water content is calculated using the following formula:
Water Content (%) = [(W_wet - W_dry) / W_wet] x 100
Measurement of Oxygen Permeability (Polarographic Method)
The oxygen permeability (Dk) of contact lenses is determined using the polarographic method, as standardized by ISO 18369-4.
-
Apparatus: The method utilizes a polarographic oxygen sensor (Clark-type electrode) over which the contact lens is placed.
-
Measurement Principle: The lens separates a chamber with a known oxygen concentration (usually atmospheric air) from the sensor. Oxygen that permeates through the lens is reduced at the cathode, generating an electrical current.
-
Procedure: The hydrated contact lens is placed on the sensor. The current generated is proportional to the oxygen flux through the lens.
-
Calculation: The oxygen transmissibility (Dk/t, where 't' is the lens thickness) is first determined from the measured current. To calculate the intrinsic oxygen permeability (Dk) of the material, a series of lenses with different thicknesses are typically measured. By plotting the resistance to oxygen flow (t/Dk) against thickness (t), the Dk value can be derived from the slope of the resulting line. This "stacking method" helps to mitigate the influence of boundary layer effects on the measurement.
References
- 1. patents.justia.com [patents.justia.com]
- 2. ecp.bauschcontactlenses.com [ecp.bauschcontactlenses.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US9046641B2 - Silicone hydrogel composition and silicone hydrogel contact lenses made from the composition - Google Patents [patents.google.com]
- 5. US10416476B2 - Contact lens product - Google Patents [patents.google.com]
- 6. US9004682B2 - Surface modified contact lenses - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
The Core of Clarity: A Technical Guide to Monomer Synthesis for Hilafilcon B
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the constituent monomers of Hilafilcon B, a widely used hydrogel in the contact lens industry. The document provides a comprehensive overview of the synthetic pathways for the primary monomers, 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinylpyrrolidone (NVP), as well as the cross-linking agents, allyl methacrylate and ethylene (B1197577) dimethacrylate. This guide is intended to serve as a core resource, presenting detailed experimental protocols, quantitative data, and visual representations of the chemical processes involved.
Introduction to Hilafilcon B Monomers
Hilafilcon B is a copolymer composed of two principal monomers that impart its characteristic hydrophilic and structural properties: 2-hydroxyethyl methacrylate (HEMA) and N-vinylpyrrolidone (NVP). The polymer matrix is further strengthened by the inclusion of cross-linking agents, namely allyl methacrylate and ethylene dimethacrylate. The precise ratio and polymerization of these components result in a hydrogel with the desired water content, oxygen permeability, and mechanical stability suitable for ophthalmic applications.
Synthesis of 2-Hydroxyethyl Methacrylate (HEMA)
2-Hydroxyethyl methacrylate is a fundamental monomer in the production of many hydrogels due to its hydrophilicity and biocompatibility. Two primary methods for its synthesis are prevalent in industrial and laboratory settings: the esterification of methacrylic acid with ethylene glycol and the reaction of methacrylic acid with ethylene oxide.
Synthesis via Esterification of Methacrylic Acid with Ethylene Glycol
This classic esterification reaction involves the direct reaction of methacrylic acid with ethylene glycol, typically in the presence of an acid catalyst.
-
Reaction Setup: A 250 mL three-necked flask is equipped with a condenser and a water remover.
-
Reactants: To the flask, add 94.6 g (1.1 mol) of methacrylic acid and 31.0 g (0.5 mol) of ethylene glycol.
-
Inhibitor and Catalyst: Introduce 0.25 g (0.00227 mol) of hydroquinone (B1673460) as a polymerization inhibitor and 0.5% (by weight) of sulfuric acid as a catalyst.[1]
-
Reaction Conditions: The reaction mixture is heated to 110°C under a nitrogen atmosphere. The reaction is monitored by measuring the amount of water collected and the change in the acidity index.[1]
-
Purification: Upon completion, the product is rinsed three times with 50 mL of a 5% sodium carbonate (Na2CO3) solution to neutralize the excess acid and catalyst. Subsequently, it is washed twice with a 5% sodium chloride (NaCl) solution and then with double-distilled water. The organic layer is dried with anhydrous magnesium sulfate (B86663) (MgSO4), filtered, and then subjected to reduced pressure at 50°C for 2 hours to remove any residual volatile components.[1]
Synthesis via Reaction of Methacrylic Acid with Ethylene Oxide
This method offers a high-yield alternative to traditional esterification.
-
Reaction Setup: A reaction kettle is charged with methacrylic acid and a magnetic zeolite molecular sieve catalyst.
-
Reactants: After uniform mixing, ethylene oxide is introduced into the reaction kettle. The molar ratio of ethylene oxide to methacrylic acid is typically maintained at 1:(1.01–1.05).[2][3]
-
Catalyst: A magnetic zeolite molecular sieve is used as a catalyst, typically at a loading of 4-6% of the methacrylic acid mass. A key advantage of this catalyst is that it obviates the need for a polymerization inhibitor.[2][3]
-
Reaction Conditions: The reaction kettle is heated to a temperature of 65-70°C and the reaction is allowed to proceed for 2-3 hours.[2][3]
-
Purification: The final product, 2-hydroxyethyl methacrylate, is obtained by distillation.[2][3] This method has been reported to achieve yields of over 97%.[2][3]
Quantitative Data for HEMA Synthesis
| Synthesis Method | Reactants | Catalyst | Inhibitor | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Esterification | Methacrylic Acid, Ethylene Glycol | Sulfuric Acid | Hydroquinone | 110 | 3-5 | ~93.5 | >99 (after purification) |
| Ethylene Oxide Reaction | Methacrylic Acid, Ethylene Oxide | Magnetic Zeolite Molecular Sieve | Not Required | 65-70 | 2-3 | >97 | >99 (after distillation) |
HEMA Synthesis Pathways
Caption: Synthesis pathways for 2-hydroxyethyl methacrylate (HEMA).
Synthesis of N-Vinylpyrrolidone (NVP)
N-vinylpyrrolidone is a hydrophilic monomer that significantly contributes to the water absorption and comfort of Hilafilcon B lenses. The industrial synthesis of NVP is dominated by the Reppe process, which involves the vinylation of 2-pyrrolidone with acetylene (B1199291).
Synthesis via Vinylation of 2-Pyrrolidone (Reppe Process)
This process is conducted under high pressure and temperature in the presence of a basic catalyst.
-
Catalyst Preparation: The catalyst, potassium pyrrolidonate, is prepared by reacting 2-pyrrolidone with potassium hydroxide.
-
Reaction Setup: The reaction is carried out in a high-pressure autoclave.
-
Reactants: 2-pyrrolidone and acetylene are the primary reactants.
-
Reaction Conditions: The reaction is conducted at a temperature of 150-180°C and a pressure between 0.9 and 1.5 MPa.[4] To ensure safety, the acetylene is diluted with nitrogen.[4]
-
Purification: The crude NVP is purified by vacuum distillation to remove unreacted 2-pyrrolidone and other impurities.[5] Commercially available NVP often contains a polymerization inhibitor, such as sodium hydroxide, which must be removed before polymerization, typically by vacuum distillation or adsorption.[6]
Synthesis via Dehydration of N-(2-hydroxyethyl)-2-pyrrolidone
An alternative, non-acetylenic route to NVP involves the dehydration of N-(2-hydroxyethyl)-2-pyrrolidone (HEP).
-
Reactant Preparation: HEP is synthesized by reacting gamma-butyrolactone (B3396035) with 2-aminoethanol.
-
Reaction Setup: The dehydration is performed in a heated reactor tube containing a catalyst.
-
Reaction Conditions: A vaporized mixture of HEP and a diluent gas (e.g., nitrogen) is passed through the reactor at high temperatures. The addition of water to the dehydration process has been shown to reduce the formation of by-products like N-ethyl-2-pyrrolidone (NEP) and can improve the selectivity to NVP.[7]
-
Purification: The resulting NVP is collected along with water, unreacted HEP, and by-products, and is subsequently purified by distillation.
Quantitative Data for NVP Synthesis
| Synthesis Method | Reactants | Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |
| Reppe Process | 2-Pyrrolidone, Acetylene | Potassium Pyrrolidonate | 150-180 | 0.9-1.5 | High (Industrial) | >99 (after distillation) |
| HEP Dehydration | N-(2-hydroxyethyl)-2-pyrrolidone | Various | High | Atmospheric | Variable | >99 (after distillation) |
NVP Synthesis Pathway
Caption: The industrial Reppe process for N-vinylpyrrolidone (NVP) synthesis.
Synthesis of Cross-Linking Agents
Cross-linking agents are crucial for creating a stable, three-dimensional polymer network in the hydrogel.
Synthesis of Allyl Methacrylate
Allyl methacrylate can be synthesized through the transesterification of an ester of methacrylic acid with allyl alcohol.
-
Reactants: Allyl alcohol is reacted with an ester of methacrylic acid, such as methyl methacrylate.[8]
-
Catalyst: Zirconium acetylacetonate (B107027) is a particularly effective catalyst for this reaction, leading to high purity allyl methacrylate.[8]
-
Reaction Conditions: The reaction is typically carried out at a temperature between 80°C and 120°C and a pressure of 500 to 1300 mbar.[8]
-
Purification: The product can be purified by distillation.
Synthesis of Ethylene Glycol Dimethacrylate (EGDMA)
EGDMA is a diester formed by the condensation of two equivalents of methacrylic acid with ethylene glycol.[9]
-
Reactants: Methacrylic acid and ethylene glycol are reacted in a 2:1 molar ratio.
-
Catalyst: The reaction is catalyzed by an acid, such as sulfuric acid.
-
Reaction Conditions: The esterification is carried out with the removal of water to drive the reaction to completion.
-
Purification: The crude product is purified to remove unreacted starting materials and the catalyst.
Cross-Linking Agent Synthesis Pathways
References
- 1. ikm.org.my [ikm.org.my]
- 2. CA2692583C - Process for preparing allyl methacrylate - Google Patents [patents.google.com]
- 3. CN103304413A - Synthetic method of 2-hydroxyethyl methacrylate - Google Patents [patents.google.com]
- 4. What are the synthesis methods of N-Vinyl-2-pyrrolidone?_Chemicalbook [chemicalbook.com]
- 5. N-Vinyl-2-pyrrolidone synthesis - chemicalbook [chemicalbook.com]
- 6. Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 7. WO2006023118A1 - Process for making n-vinyl-2-pyrrolidone - Google Patents [patents.google.com]
- 8. US8129563B2 - Method for synthesizing allyl methacrylate - Google Patents [patents.google.com]
- 9. Ethylene glycol dimethacrylate - Wikipedia [en.wikipedia.org]
The Core Polymerization Process of Hilafilcon B Hydrogel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core polymerization process used to synthesize Hilafilcon B, a widely utilized hydrogel in the contact lens industry. This document details the chemical constituents, a representative polymerization protocol, and the key quantitative parameters that influence the final properties of the hydrogel.
Introduction to Hilafilcon B
Hilafilcon B is a non-ionic, high-water-content hydrogel belonging to the FDA Group II category of soft contact lens materials.[1] Its biocompatibility, oxygen permeability, and hydrophilicity make it a suitable material for daily wear contact lenses.[1] The hydrogel is a copolymer primarily composed of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinylpyrrolidone (NVP).[1] The polymerization process results in a three-dimensional cross-linked network that can absorb and retain significant amounts of water, a critical property for on-eye comfort.[2]
Chemical Components of the Polymerization System
The synthesis of Hilafilcon B hydrogel involves the polymerization of monomeric units in the presence of a cross-linking agent and an initiator.
2.1. Monomers:
-
2-Hydroxyethyl Methacrylate (HEMA): As the primary monomer, HEMA provides the fundamental structure and hydrophilic properties of the hydrogel due to its hydroxyl group.[3]
-
N-Vinylpyrrolidone (NVP): NVP is incorporated to enhance the water content and surface wettability of the final hydrogel.[2][4] The amide group in the NVP monomer increases the material's hydrophilicity.[4]
2.2. Cross-linking Agents:
To form a stable, three-dimensional network, cross-linking agents are essential. These molecules possess more than one polymerizable group, allowing them to connect different polymer chains. For HEMA-NVP based hydrogels, common cross-linkers include:
-
Ethylene Glycol Dimethacrylate (EGDMA): A frequently used cross-linker that improves the mechanical strength of the hydrogel.[2][4]
-
Allyl Methacrylate (AM): Another potential cross-linking agent that can be incorporated into the polymer network.
2.3. Initiators:
The polymerization process is typically initiated by free radicals generated from an initiator molecule upon exposure to energy, such as ultraviolet (UV) light or heat.
-
Photoinitiators: For UV-curing processes, photoinitiators are employed. When exposed to UV radiation of a specific wavelength, these molecules cleave to form free radicals, which then initiate the polymerization cascade.[5][6] Commonly used photoinitiators for HEMA-based systems include:
-
Thermal Initiators: In thermal polymerization, the initiator decomposes upon heating to generate free radicals. A common example is:
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)[8]
-
The Polymerization Process: A Representative Protocol
While the precise, proprietary formulation and manufacturing process for commercial Hilafilcon B lenses are not publicly disclosed, a representative experimental protocol for synthesizing a HEMA-NVP copolymer hydrogel via UV photo-polymerization is detailed below. This protocol is based on methodologies reported in scientific literature for similar hydrogel systems.[2][7][9]
3.1. Materials and Equipment:
-
Monomers: 2-hydroxyethyl methacrylate (HEMA), N-vinylpyrrolidone (NVP)
-
Cross-linker: Ethylene glycol dimethacrylate (EGDMA)
-
Photoinitiator: 1-hydroxycyclohexyl phenyl ketone (Irgacure 184)
-
Solvent (optional, for viscosity control): Ethanol (B145695)
-
Molds: Polypropylene (B1209903) contact lens molds
-
UV Curing Chamber: Equipped with a 365 nm UV light source
-
Inert Gas: Nitrogen
-
Post-processing solutions: 50% Ethanol solution, Deionized water, Phosphate-buffered saline (PBS, pH 7.4)
3.2. Experimental Procedure:
-
Monomer Mixture Preparation:
-
In a light-protected vessel, combine the monomers (HEMA and NVP) and the cross-linking agent (EGDMA) in the desired weight ratios (see Table 1 for example formulations).
-
Add the photoinitiator (e.g., 0.4 wt% of the total monomer weight) to the mixture.[2]
-
If necessary, a solvent like ethanol can be added to reduce the viscosity of the monomer mixture.
-
Stir the mixture in a dark environment at room temperature for several hours to ensure homogeneity.[2]
-
-
Degassing:
-
Purge the monomer mixture with nitrogen gas for approximately 1-2 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[7]
-
-
Molding and Curing:
-
Carefully dispense the degassed monomer mixture into the polypropylene contact lens molds.
-
Place the filled molds into a UV curing chamber.
-
Expose the molds to a 365 nm UV light source for a specified duration, typically around 40 minutes, to complete the polymerization process.[2]
-
-
Demolding and Purification:
-
After curing, carefully open the molds to retrieve the polymerized hydrogel lenses.
-
To remove any unreacted monomers, initiator fragments, and other impurities, immerse the lenses in a 50% ethanol solution for 24 hours at an elevated temperature (e.g., 50°C).[2]
-
Following the ethanol wash, transfer the lenses to deionized water for at least 12 hours to remove the ethanol and allow the hydrogels to swell.[2]
-
-
Hydration and Sterilization:
-
Finally, store the purified hydrogel lenses in a sterile phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.
-
Quantitative Data and Material Properties
The properties of the resulting Hilafilcon B hydrogel are highly dependent on the composition of the initial monomer mixture. The following tables summarize key quantitative data from studies on HEMA-NVP copolymer hydrogels.
Table 1: Example Formulations of HEMA-NVP Hydrogels
| Formulation | HEMA (wt%) | NVP (wt%) | EGDMA (wt%) | Photoinitiator (wt%) | Reference |
| A | 80 | 19.5 | 0.5 | 0.1 | [7] |
| B | 60 | 39.5 | 0.5 | 0.1 | [7] |
| C | 70 | 29.4 | 0.6 | 0.4 | Adapted from[2] |
Table 2: Influence of Monomer Composition on Hydrogel Properties
| Property | Effect of Increasing NVP Content | Rationale | References |
| Equilibrium Water Content (EWC) | Increases | The hydrophilic amide group in NVP attracts more water molecules into the hydrogel network. | [2][4] |
| Oxygen Permeability (Dk) | Generally Increases with EWC | Higher water content facilitates the transport of oxygen through the hydrogel matrix. | [2] |
| Contact Angle | Decreases | Increased NVP content enhances the surface wettability of the hydrogel. | [2] |
| Young's Modulus | Decreases | A higher water content leads to a softer, more flexible material with lower stiffness. | [2] |
Visualizing the Process and Mechanisms
5.1. Polymerization Mechanism
The following diagram illustrates the free-radical polymerization mechanism for the synthesis of a HEMA-NVP copolymer.
Caption: Free-radical polymerization of HEMA-NVP hydrogel.
5.2. Experimental Workflow
The diagram below outlines the key steps in the laboratory-scale synthesis of Hilafilcon B hydrogel.
Caption: Experimental workflow for Hilafilcon B synthesis.
Conclusion
The polymerization of Hilafilcon B hydrogel is a well-defined process involving the free-radical copolymerization of HEMA and NVP, along with a suitable cross-linking agent and initiator. By carefully controlling the formulation and polymerization conditions, it is possible to tailor the material properties, such as water content, oxygen permeability, and mechanical strength, to meet the stringent requirements for contact lens applications. The representative protocol and data presented in this guide provide a solid foundation for researchers and professionals working with or developing similar hydrogel-based biomaterials.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. Easy-to-Make Polymer Hydrogels by UV-Curing for the Cleaning of Acrylic Emulsion Paint Films - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical and Chemical Properties of Hilafilcon B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hilafilcon B is a non-ionic, high water content hydrogel material commonly utilized in the manufacturing of soft contact lenses. Classified by the U.S. Food and Drug Administration (FDA) as a Group II material, it is a copolymer of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinyl pyrrolidone (NVP).[1][2][3][4] This composition imparts a balance of flexibility, oxygen permeability, and surface wettability, making it a subject of interest for ophthalmic research and the development of drug delivery systems. This technical guide provides an in-depth analysis of the physical and chemical properties of Hilafilcon B, complete with detailed experimental protocols and data presented for comparative analysis.
Chemical Composition and Classification
Hilafilcon B is a hydrophilic copolymer.[4][5] Its primary monomers are 2-hydroxyethyl methacrylate and N-vinyl pyrrolidone.[3][5][6] This composition places it in the FDA's Group II category for soft contact lens materials, which are characterized by high water content (>50%) and a non-ionic nature.[2] The absence of ionic charge contributes to the material's resistance to protein deposition, a crucial factor in maintaining lens comfort and ocular health.[7][8][9]
Physical and Chemical Properties
The key physical and chemical properties of Hilafilcon B are summarized in the tables below. These properties are critical in determining the material's performance, particularly its interaction with the ocular surface and its potential as a vehicle for drug delivery.
Table 1: Core Physical and Chemical Properties of Hilafilcon B
| Property | Value | References |
| Water Content | 59% | [5][7][8][10][11][12] |
| Oxygen Permeability (Dk) | 22 x 10⁻¹¹ (cm³/sec)(ml O₂/ml x mmHg) @ 35°C | [1][5][10][12] |
| Oxygen Transmissibility (Dk/t) | 11.4 - 22 x 10⁻⁹ (cm/sec)(ml O₂/ml x mmHg) | [6][13][14] |
| Refractive Index | 1.4036 | [1][5] |
| Specific Gravity | 1.119 | [1][5] |
| Light Transmittance | Approx. 95% - 97% (C.I.E. Y value) | [1][5] |
| FDA Material Group | II (High Water, Non-ionic) | [2][6] |
Table 2: Mechanical Properties of Hilafilcon B
| Property | Value | References |
| Young's Modulus | Not explicitly stated for Hilafilcon B, but hydrogels with similar water content (55%) have a moderate-to-low Young's Modulus. | [7][15] |
Experimental Protocols
The accurate determination of the physicochemical properties of hydrogel materials like Hilafilcon B relies on standardized experimental procedures. The following sections detail the methodologies for measuring the key parameters outlined above, primarily based on International Organization for Standardization (ISO) standards.
Determination of Water Content (Gravimetric Method - ISO 18369-4)
The equilibrium water content (EWC) of Hilafilcon B is determined using the gravimetric method.[10][13][16] This protocol involves measuring the weight of the hydrated lens and the weight of the same lens after all water has been removed.
Methodology:
-
Hydration: The Hilafilcon B sample is immersed in a standard saline solution at a specified temperature (typically 20°C ± 0.5°C) for a period sufficient to ensure full hydration (at least 24 hours).
-
Surface Drying: The hydrated sample is removed from the saline, and excess surface water is carefully blotted away using lint-free paper. It is crucial to avoid excessive blotting, which could remove water from the hydrogel matrix.
-
Weighing (Hydrated): The hydrated and blotted sample is immediately weighed on a calibrated analytical balance to determine its wet weight (W_wet).
-
Dehydration: The sample is then placed in a vacuum oven at a specified temperature (e.g., 60°C) until a constant dry weight is achieved. This ensures the complete removal of all absorbed water.
-
Weighing (Dry): The dehydrated sample is weighed to determine its dry weight (W_dry).
-
Calculation: The equilibrium water content is calculated using the following formula:
EWC (%) = [(W_wet - W_dry) / W_wet] x 100
Below is a DOT script visualizing the workflow for determining water content.
Determination of Oxygen Permeability (Polarographic Method - ISO 18369-4)
The oxygen permeability (Dk) of Hilafilcon B is measured using the polarographic method, often referred to as the Fatt method.[1][4][5][17][18][19] This technique measures the electric current generated by the reduction of oxygen that passes through the contact lens material.
Methodology:
-
Sample Preparation: The Hilafilcon B lens is equilibrated in a saline solution at 35°C ± 0.5°C. The thickness of the central zone of the lens is measured accurately.
-
Apparatus Setup: A polarographic oxygen sensor (Clark-type electrode) is used. The lens is placed over the cathode of the sensor, ensuring no air bubbles are trapped between the lens and the electrode surface.
-
Measurement: The anterior surface of the lens is exposed to air with a known partial pressure of oxygen (typically atmospheric air). The oxygen that permeates through the lens is reduced at the cathode, generating an electrical current that is proportional to the oxygen flux.
-
Data Analysis: The steady-state current is recorded. To determine the intrinsic Dk of the material, measurements are typically taken on a series of lens thicknesses (by stacking multiple lenses) to correct for boundary layer effects.
-
Calculation: The oxygen permeability (Dk) is calculated from the slope of the plot of the reciprocal of the oxygen transmissibility (t/Dk) versus the lens thickness (t). The unit for Dk is Barrer, where 1 Barrer = 10⁻¹¹ (cm³ O₂ ⋅ cm) / (cm² ⋅ s ⋅ mmHg).
The following DOT script illustrates the experimental workflow for measuring oxygen permeability.
Determination of Refractive Index (Abbe Refractometer - ISO 18369-4)
The refractive index of a fully hydrated Hilafilcon B sample is measured using an Abbe refractometer.[20][21][22]
Methodology:
-
Sample Preparation: The Hilafilcon B lens is removed from its packaging and blotted to remove excess surface saline.
-
Measurement: The lens is placed on the prism of the Abbe refractometer. A drop of standard saline solution is placed on top of the lens to ensure good optical contact. The measurement is taken at a controlled temperature (e.g., 20°C).
-
Reading: The refractive index is read directly from the instrument's scale.
Determination of Mechanical Properties (Tensile Testing)
The mechanical properties, such as Young's Modulus, tensile strength, and elongation at break, are determined by uniaxial tensile testing.[1][7][15][23][24]
Methodology:
-
Sample Preparation: A strip of the Hilafilcon B material with uniform width and thickness is cut.
-
Testing: The sample is mounted in the grips of a universal testing machine, submerged in a saline bath at a physiologically relevant temperature (e.g., 35°C).
-
Measurement: The sample is stretched at a constant rate until it fractures. The force applied and the elongation of the sample are continuously recorded.
-
Calculation:
-
Young's Modulus (Modulus of Elasticity): Calculated from the initial linear portion of the stress-strain curve.
-
Tensile Strength: The maximum stress the material can withstand before fracturing.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Biocompatibility
Hilafilcon B is considered to be biocompatible for its intended use in contact lenses.[17][25][26] Its non-ionic surface chemistry contributes to a lower propensity for protein and lipid deposition compared to ionic hydrogels. This resistance to biofouling is a key factor in maintaining comfort and reducing the risk of adverse ocular events. Studies have shown that Hilafilcon B lenses maintain good on-eye wettability and comfort.[27]
Logical Relationships of Properties
The physical and chemical properties of Hilafilcon B are interconnected and influence its overall performance. The high water content is directly related to its flexibility and oxygen permeability. However, a higher water content can sometimes compromise mechanical strength. The non-ionic nature of the polymer backbone is a key determinant of its biocompatibility by minimizing protein adhesion.
The following diagram illustrates the relationship between the chemical composition and the key performance characteristics of Hilafilcon B.
Conclusion
Hilafilcon B is a well-characterized hydrogel material with a specific set of physical and chemical properties that make it suitable for ophthalmic applications, particularly in the manufacturing of soft contact lenses. Its high water content, good oxygen permeability, and non-ionic nature contribute to its biocompatibility and wearer comfort. The standardized experimental protocols detailed in this guide provide a framework for the consistent and accurate measurement of its key characteristics, which is essential for quality control, further research, and the development of new applications for this versatile biomaterial.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. laboratuar.com [laboratuar.com]
- 3. intertekinform.com [intertekinform.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The Permeability of Building Materials [versaperm.com]
- 6. ia800208.us.archive.org [ia800208.us.archive.org]
- 7. Tensile properties of soft contact lens materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring the Modulus of Silicone Hydrogel Contact Lenses | Semantic Scholar [semanticscholar.org]
- 9. Reliability of Blotting Techniques to Assess Contact Lens Water Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Humidity-conditioned gravimetric method to measure the water content of hydrogel contact lens materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdcpp.com [mdcpp.com]
- 12. OPG [opg.optica.org]
- 13. Humidity-conditioned gravimetric method to measure the water content of hydrogel contact lens materials. | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. zwickroell.com [zwickroell.com]
- 16. mdpi.com [mdpi.com]
- 17. [Determination of oxygen permeability by the FATT method for hydrogel contact lenses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oxygen permeability of the pigmented material used in cosmetic daily disposable contact lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. createchrehder.com [createchrehder.com]
- 20. Refractive index and equilibrium water content of conventional and silicone hydrogel contact lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Equivalences between refractive index and equilibrium water content of conventional and silicone hydrogel soft contact lenses from automated and manual refractometry. | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. repositorium.uminho.pt [repositorium.uminho.pt]
- 26. researchgate.net [researchgate.net]
- 27. GSO ISO 18369-4:2024 - Standards Store - Ministry of Industry & Commerce - Kingdom of Bahrain [bsmd.moic.gov.bh]
The Molecular Weight Distribution of Hilafilcon B Polymers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hilafilcon B, a key biomaterial in the ophthalmic industry, is a hydrophilic copolymer primarily used in the manufacturing of soft contact lenses, most notably Bausch & Lomb's SofLens 59. This technical guide provides an in-depth exploration of the molecular characteristics of Hilafilcon B, with a core focus on its molecular weight distribution. While specific proprietary data on the molecular weight distribution of Hilafilcon B is not publicly available, this document outlines the fundamental principles of its polymer structure, the standard methodologies for its characterization, and presents a generalized framework for understanding its molecular properties. This guide serves as a vital resource for researchers and professionals engaged in the development and analysis of hydrogel-based medical devices.
Introduction to Hilafilcon B
Hilafilcon B is a non-ionic, high-water content hydrogel, classified by the FDA as a Group II material.[1] Its composition as a copolymer of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinyl pyrrolidone (NVP) imparts a unique combination of flexibility, oxygen permeability, and biocompatibility, making it a suitable material for daily wear contact lenses.[2] The high water content, approximately 59%, contributes significantly to the lens's comfort and resistance to protein deposition.[3][4]
Table 1: General Properties of Hilafilcon B
| Property | Value/Description | Reference(s) |
| USAN Name | Hilafilcon B | [5] |
| Material Class | Hydrogel | [6] |
| FDA Group | II (High Water, Non-ionic) | [4] |
| Principal Monomers | 2-hydroxyethyl methacrylate (HEMA), N-vinyl pyrrolidone (NVP) | [2][5] |
| Water Content | 59% | [4][6] |
| Oxygen Permeability (Dk) | 22 x 10-11 (cm3O2(STP) x cm)/(sec x cm2 x mmHg) @ 35°C | [2] |
| Manufacturing Method | Cast-moulding process | [4] |
| Common Application | Soft contact lenses (e.g., SofLens 59) | [3][4] |
Polymer Synthesis and Structure
The synthesis of Hilafilcon B, like other poly(HEMA-co-NVP) hydrogels, is typically achieved through free-radical polymerization.[7] This process involves the initiation of a reaction between the HEMA and NVP monomers in the presence of a cross-linking agent, which results in a three-dimensional polymer network. The ratio of the monomers and the concentration of the cross-linker are critical parameters that determine the final properties of the hydrogel, including its water content, mechanical strength, and molecular weight distribution.
The polymerization is a chain-growth mechanism that can be subject to variations, leading to a distribution of polymer chain lengths and, consequently, a range of molecular weights within the final material.[7] This distribution is a key characteristic that influences the material's bulk properties.
Molecular Weight Distribution
The molecular weight of a polymer is not a single value but a distribution of different chain lengths. This distribution is typically characterized by several parameters:
-
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
-
Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain. Larger chains contribute more to this average.
-
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length), while higher values indicate a broader distribution.
The molecular weight distribution significantly impacts the material properties of hydrogels. For instance, it can influence mechanical properties such as tensile strength and modulus, as well as swelling behavior and drug release kinetics in drug delivery applications.[7]
While specific Mn, Mw, and PDI values for Hilafilcon B are proprietary and not publicly disclosed, the following table provides a template for how such data would be presented.
Table 2: Hypothetical Molecular Weight Distribution Data for Hilafilcon B
| Parameter | Symbol | Typical Value Range (Hypothetical) |
| Number-Average Molecular Weight | Mn | 50,000 - 150,000 g/mol |
| Weight-Average Molecular Weight | Mw | 150,000 - 400,000 g/mol |
| Polydispersity Index | PDI | 2.0 - 3.5 |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific data for Hilafilcon B is not publicly available.
Experimental Protocol: Characterization by Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight distribution of polymers.
Principle
GPC separates molecules based on their hydrodynamic volume in solution. The sample is dissolved in a suitable solvent and passed through a column packed with porous gel beads. Larger molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and have a longer elution time. A detector measures the concentration of the polymer as it elutes, generating a chromatogram from which the molecular weight distribution can be calculated against a calibration curve.
Generalized GPC Protocol for Hydrogel Analysis
-
Sample Preparation:
-
A known mass of the dry Hilafilcon B polymer is dissolved in a suitable solvent (e.g., a buffer solution or an organic solvent compatible with the hydrogel). The concentration is typically in the range of 1-5 mg/mL.
-
The solution is filtered through a microporous filter (e.g., 0.22 µm) to remove any particulate matter.
-
-
Instrumentation:
-
A GPC system equipped with a pump, injector, a set of columns suitable for hydrogel analysis, and a refractive index (RI) detector.
-
The mobile phase should be the same as the solvent used for sample preparation.
-
-
Calibration:
-
The system is calibrated using a series of well-characterized, narrow-PDI polymer standards (e.g., polyethylene (B3416737) glycol or pullulan standards for aqueous GPC).
-
A calibration curve of log(Molecular Weight) versus elution volume/time is generated.
-
-
Analysis:
-
The prepared Hilafilcon B sample is injected into the GPC system.
-
The chromatogram is recorded.
-
-
Data Processing:
-
The molecular weight distribution parameters (Mn, Mw, and PDI) are calculated from the sample chromatogram using the calibration curve.
-
Conclusion
Hilafilcon B remains a significant material in the field of ophthalmic devices due to its favorable combination of properties. Understanding its molecular weight distribution is crucial for predicting its performance and for the development of new and improved hydrogel-based biomaterials. While specific quantitative data for Hilafilcon B is proprietary, this guide provides a comprehensive overview of its chemical nature and the standard methodologies used for its characterization. The provided experimental framework for GPC analysis can be adapted by researchers to investigate the molecular properties of similar hydrogel systems, thereby contributing to the advancement of biomedical material science.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. bausch.ca [bausch.ca]
- 3. shop.optica.net [shop.optica.net]
- 4. SofLens 59 : Bausch + Lomb [bausch.in]
- 5. Contact Lens Update [data.contactlensupdate.com]
- 6. alensa.com [alensa.com]
- 7. Contact Lens Materials: A Materials Science Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Properties of Hilafilcon B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal properties of Hilafilcon B, a widely used hydrogel in the biomedical field, particularly for contact lenses. Due to the limited availability of direct thermal analysis data for Hilafilcon B, this paper leverages data from its constituent polymers, poly(2-hydroxyethyl methacrylate) (pHEMA) and polyvinylpyrrolidone (B124986) (PVP), and their copolymers, which serve as a close proxy for understanding the thermal behavior of Hilafilcon B. This approach allows for a comprehensive evaluation relevant to researchers and professionals in drug development and material science.
Introduction to Hilafilcon B
Hilafilcon B is a non-ionic, high-water-content hydrogel, with a water content of approximately 59%.[1][2] It is a copolymer of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinylpyrrolidone (PVP).[3] The material's high water content and biocompatibility make it suitable for various biomedical applications, including soft contact lenses. Understanding its thermal properties is crucial for predicting its stability, processability, and performance in different environments.
Thermal Analysis Methodologies
The primary techniques for characterizing the thermal properties of polymers like Hilafilcon B are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is used to determine the glass transition temperature (Tg), melting point (Tm), and heat capacity (Cp) of a material.
Experimental Protocol (General):
A small, weighed sample of the dehydrated hydrogel (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow to the sample is monitored and plotted against temperature. The glass transition is observed as a step-like change in the baseline of the DSC thermogram.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature (Td) of materials.
Experimental Protocol (General):
A small, weighed sample of the dehydrated hydrogel is placed in a TGA furnace. The sample is heated at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen). The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting TGA curve shows the temperature at which weight loss occurs, indicating decomposition.
Quantitative Thermal Properties
The following tables summarize the key thermal properties of materials closely related to Hilafilcon B. It is important to note that these values are for pHEMA, PVP, and their copolymers, and should be considered as representative approximations for Hilafilcon B.
Table 1: Glass Transition Temperatures (Tg) of Hilafilcon B-related Polymers
| Material | Glass Transition Temperature (Tg) (°C) |
| pHEMA | 88.2 - 124 |
| PVP (1300 kDa) | 181 |
| p(HEMA)/PVP Semi-interpenetrating Polymer Network | 167 - 169 |
Data sourced from studies on pHEMA and p(HEMA)/PVP hydrogels.[3][4] The range in pHEMA Tg reflects potential variations in molecular weight and experimental conditions.
Table 2: Decomposition Temperatures of a pHEMA-gr-PVP Copolymer
| Material | Onset of Weight Loss (°C) |
| pHEMA-gr-PVP Copolymer (80:20 mass parts) | ~190 (463 K) |
Data sourced from a thermogravimetric analysis of a pHEMA-grafted-PVP copolymer.[5]
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the thermal analysis of a hydrogel material like Hilafilcon B.
Caption: Experimental workflow for thermal analysis of Hilafilcon B.
Discussion
The thermal properties of Hilafilcon B are largely dictated by its principal components, pHEMA and PVP. The glass transition temperature of the p(HEMA)/PVP copolymer is intermediate to that of the individual homopolymers, as expected for a copolymer system.[3] The relatively high Tg of the dehydrated material suggests good thermal stability at physiological temperatures.
The thermogravimetric analysis of a similar pHEMA-gr-PVP copolymer indicates that the material is stable up to approximately 190°C, after which it begins to decompose.[5] This high decomposition temperature is indicative of a material that can withstand typical storage and handling conditions without thermal degradation.
It is crucial to recognize that the water content significantly influences the thermal properties of hydrogels. The data presented here is for dehydrated materials. In the hydrated state, the glass transition temperature of Hilafilcon B would be substantially lower due to the plasticizing effect of water.
Conclusion
This technical guide has provided a comprehensive overview of the thermal properties of Hilafilcon B, drawing upon data from its constituent polymers and their copolymers. The material exhibits a high glass transition temperature and thermal stability in its dehydrated state. These properties are critical for ensuring the material's integrity during manufacturing, sterilization, and storage. For drug development professionals, this information is vital for designing stable drug-eluting contact lenses and other biomedical devices. Further research focusing directly on the thermal analysis of Hilafilcon B in both its dehydrated and hydrated states would provide a more complete understanding of its behavior in physiological environments.
References
Unveiling the Mechanical Landscape of Hilafilcon B Hydrogels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanical properties of Hilafilcon B, a widely utilized hydrogel in the biomedical field, particularly for contact lens applications. This document synthesizes key quantitative data, details established experimental protocols for characterization, and visualizes the logical relationships between the material's properties, offering a valuable resource for professionals in research and development.
Core Mechanical and Physical Properties of Hilafilcon B
Hilafilcon B is a non-ionic, high-water content hydrogel. Chemically, it is a copolymer of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinylpyrrolidone (NVP)[1][2]. This composition imparts a combination of hydrophilicity and structural integrity. The key mechanical and physical properties are summarized below.
| Property | Value | Testing Conditions |
| Water Content | 59% by weight | Immersed in sterile saline solution at 23±2°C |
| Oxygen Permeability (Dk) | 22 x 10⁻¹¹ (cm²/sec)(ml O₂/ml x mmHg) | Polarographic Method at 35°C |
| Young's Modulus | 0.37 MPa | For SofLens Daily (a Hilafilcon B product) |
| Refractive Index | 1.4036 | - |
| Specific Gravity | 1.119 | - |
Experimental Protocols for Mechanical Characterization
Accurate and reproducible characterization of hydrogel mechanical properties is critical for predicting their performance. The following sections detail the standardized and widely accepted methodologies for testing the key parameters of Hilafilcon B.
Determination of Water Content (Gravimetric Method)
The water content of a hydrogel is a fundamental property that significantly influences its mechanical behavior and permeability. The gravimetric method, as outlined in ISO 18369-4:2017, is a standard approach[3][4][5][6][7]. An improved humidity-conditioned gravimetric method can also be employed to minimize errors from surface blotting[8][9].
Protocol:
-
Sample Preparation: Three samples of the Hilafilcon B hydrogel are used.
-
Initial Weighing (Wet Weight): The hydrated hydrogel sample is carefully removed from its saline solution. The surface is gently blotted with lint-free paper to remove excess surface water without compressing the sample. The sample is immediately weighed on an analytical balance to the nearest 0.1 mg. This is the wet weight (W_wet).
-
Drying: The sample is placed in a vacuum oven at a specified temperature (e.g., 60°C) until a constant weight is achieved. This ensures all water is removed without degrading the polymer.
-
Final Weighing (Dry Weight): After cooling to room temperature in a desiccator to prevent rehydration from atmospheric moisture, the dry sample is weighed to the nearest 0.1 mg. This is the dry weight (W_dry).
-
Calculation: The water content percentage is calculated using the following formula:
Water Content (%) = [(W_wet - W_dry) / W_wet] x 100
Measurement of Oxygen Permeability
Oxygen permeability (Dk) is a critical parameter for applications where oxygen transport is essential, such as contact lenses. The polarographic method, detailed in ISO 18369-4:2017, is the standard for this measurement[3][4][5][6][7].
Protocol:
-
Apparatus: A polarographic oxygen sensor with a known surface area is used. The setup includes a measurement cell where the hydrogel sample is placed, separating a chamber with a known oxygen concentration from the sensor.
-
Sample Preparation: The Hilafilcon B hydrogel sample of a known, uniform thickness is placed in the measurement cell, ensuring no air bubbles are trapped.
-
Measurement: The rate of oxygen diffusion through the hydrogel is measured by the polarographic sensor. The sensor generates an electrical current proportional to the amount of oxygen reaching its surface.
-
Calculation: The oxygen permeability (Dk) is calculated based on Fick's first law of diffusion, taking into account the measured current, the thickness of the hydrogel, and the partial pressure of oxygen.
Tensile Testing for Young's Modulus
Tensile testing provides crucial information about a material's stiffness and elasticity, quantified by the Young's Modulus. This protocol is a synthesis of common methodologies for testing hydrogel contact lenses[10].
Protocol:
-
Sample Preparation: A flat, dog-bone or rectangular shaped specimen of Hilafilcon B with uniform thickness and width is prepared. The dimensions are precisely measured.
-
Testing Environment: The test is conducted in a hydrated state, typically by immersing the sample in a saline solution at a physiologically relevant temperature (e.g., 37°C).
-
Apparatus: A universal testing machine equipped with a low-force load cell (e.g., 10 N) is used. Specialized grips are employed to hold the delicate hydrogel sample without causing damage or slippage.
-
Procedure: The sample is mounted in the grips, and a tensile load is applied at a constant strain rate. The applied force and the resulting elongation of the sample are continuously recorded until the sample fractures.
-
Data Analysis: A stress-strain curve is generated from the force-elongation data. The Young's Modulus (E) is calculated from the initial, linear portion of this curve, representing the material's elastic region.
E = Stress / Strain = (Force / Cross-sectional Area) / (Change in Length / Original Length)
Rheological Characterization
Rheological measurements provide insights into the viscoelastic properties of a hydrogel, describing its ability to both store and dissipate mechanical energy. As specific studies on Hilafilcon B are limited, this protocol is based on general methods for pHEMA-based hydrogels[11][12].
Protocol:
-
Apparatus: A rotational rheometer with a parallel-plate or cone-and-plate geometry is used.
-
Sample Preparation: A cylindrical or disk-shaped sample of Hilafilcon B hydrogel is placed between the plates of the rheometer.
-
Oscillatory Testing: Small-amplitude oscillatory shear is applied to the sample over a range of frequencies.
-
Data Acquisition: The storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, are measured as a function of frequency.
-
Analysis: The data reveals the viscoelastic nature of the hydrogel. For a typical cross-linked hydrogel, G' is expected to be significantly higher than G'' in the tested frequency range, indicating a predominantly elastic behavior.
Visualizing Methodologies and Property Relationships
Diagrams are essential for understanding experimental workflows and the interplay between a material's properties.
Caption: Workflow for Gravimetric Water Content Determination.
Caption: Experimental Workflow for Tensile Testing.
Caption: Interrelationship of Key Mechanical Properties.
References
- 1. ecp.bauschcontactlenses.com [ecp.bauschcontactlenses.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. BS EN ISO 18369-4:2017 Ophthalmic optics. Contact lenses Physicochemical properties of contact lens materials [en-standard.eu]
- 5. Singapore Standards [singaporestandardseshop.sg]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. ISO 18369-4:2017 - EVS standard evs.ee | et [evs.ee]
- 8. Humidity-conditioned gravimetric method to measure the water content of hydrogel contact lens materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Humidity-conditioned gravimetric method to measure the water content of hydrogel contact lens materials. | Semantic Scholar [semanticscholar.org]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. biotechrep.ir [biotechrep.ir]
Hilafilcon B: A Technical Deep Dive into Water Content and Oxygen Permeability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the core physicochemical properties of Hilafilcon B, a widely utilized hydrogel material in the contact lens industry. This document focuses on two critical parameters for ocular health and lens performance: water content and oxygen permeability. The information presented herein is curated for professionals in research, development, and clinical application, offering detailed experimental protocols, quantitative data, and a conceptual framework for understanding the interplay of these properties.
Quantitative Analysis of Hilafilcon B Properties
The intrinsic properties of a contact lens material are paramount to its biocompatibility and efficacy. For hydrogel materials like Hilafilcon B, water content and oxygen permeability are primary determinants of on-eye performance. The following table summarizes the key quantitative data for Hilafilcon B.
| Property | Value | Unit | Measurement Condition |
| Water Content | 59 | % (by weight) | Immersed in sterile saline solution |
| Oxygen Permeability (Dk) | 22 x 10⁻¹¹ | (cm²/s) [mLO₂/(mL x mmHg)] | 35°C (Polarographic Method) |
Experimental Protocols
The standardized measurement of contact lens material properties is crucial for ensuring product quality, consistency, and regulatory compliance. The methodologies for determining water content and oxygen permeability are governed by the International Organization for Standardization (ISO) 18369-4.[1]
Determination of Water Content (Gravimetric Method)
The water content of Hilafilcon B is determined using the gravimetric method, a precise and widely accepted technique for quantifying the amount of water within a hydrogel material.
Principle: This method involves measuring the weight of the hydrated contact lens, followed by a measurement of its dry weight after all water has been removed. The difference between these two weights, expressed as a percentage of the hydrated weight, represents the water content.
Apparatus:
-
Analytical balance (accuracy of ±0.1 mg)
-
Hydration vessel with isotonic saline solution
-
Drying oven with temperature control
-
Desiccator
-
Lint-free cloth
-
Forceps
Procedure:
-
Hydration: The Hilafilcon B contact lens is fully hydrated by immersing it in a sterile, isotonic saline solution for a minimum of 24 hours at a constant temperature (typically 20°C ± 0.5°C).
-
Surface Drying: The hydrated lens is removed from the saline solution using forceps. Excess surface water is carefully removed by blotting with a lint-free cloth. This step is critical to avoid errors from residual surface moisture.
-
Weighing (Hydrated): The surface-dried, hydrated lens is immediately weighed on the analytical balance to obtain the hydrated mass (W_hydrated).
-
Drying: The lens is then placed in a drying oven at a specified temperature (e.g., 60°C) until a constant weight is achieved. This indicates that all water has been evaporated.
-
Cooling: The dried lens is transferred to a desiccator to cool to room temperature without reabsorbing atmospheric moisture.
-
Weighing (Dry): The dry lens is weighed on the analytical balance to obtain the dry mass (W_dry).
Calculation: The water content percentage is calculated using the following formula:
Water Content (%) = [(W_hydrated - W_dry) / W_hydrated] x 100
Determination of Oxygen Permeability (Polarographic Method)
The oxygen permeability (Dk) of Hilafilcon B is a measure of the material's ability to allow oxygen to pass through it. The polarographic method is a standard technique for this determination.[1][2]
Principle: This method utilizes a polarographic oxygen sensor to measure the rate of oxygen flow through a contact lens of a known thickness. The lens is placed as a barrier between a chamber with a known oxygen concentration and the sensor. The resulting electrical current generated by the sensor is proportional to the amount of oxygen reaching it.
Apparatus:
-
Oxygen permeometer with a polarographic sensor
-
Environmental chamber with temperature and humidity control
-
Sample holder/cell
-
Thickness gauge
-
Calibrated reference materials
Procedure:
-
Calibration: The oxygen permeometer is calibrated using reference materials with known oxygen permeability values.
-
Sample Preparation: The Hilafilcon B contact lens is pre-conditioned by soaking in a buffered saline solution at 35°C ± 0.5°C, simulating the temperature of the human eye.[1]
-
Thickness Measurement: The central thickness of the hydrated lens is accurately measured using a non-contact thickness gauge.
-
Sample Mounting: The hydrated lens is carefully placed in the sample holder of the permeometer, ensuring a proper seal to prevent oxygen leakage around the lens. The back surface of the lens is positioned towards the sensor.
-
Measurement: The sample holder is placed in the environmental chamber, and oxygen is allowed to flow to the outer surface of the lens. The polarographic sensor measures the amount of oxygen that permeates through the lens over time.
-
Data Analysis: The instrument's software records the oxygen flow rate and, using the measured thickness of the lens, calculates the oxygen permeability (Dk) of the material. The calculation accounts for boundary layer effects at the lens surfaces.
Core Concepts Visualization
The relationship between water content and oxygen permeability in hydrogel contact lenses is a fundamental concept. For traditional hydrogels like Hilafilcon B, a higher water content generally facilitates greater oxygen transmission, as oxygen dissolves in and diffuses through the water channels within the polymer matrix.
Caption: Conceptual workflow of oxygen transport in Hilafilcon B.
Conclusion
Hilafilcon B, with its 59% water content, provides a balance of hydration and oxygen permeability suitable for daily wear contact lenses.[2][3][4][5] The standardized methodologies outlined in ISO 18369-4 ensure that these critical properties are measured with high precision and reproducibility, which is essential for the development of safe and effective ocular devices. For researchers and drug development professionals, a thorough understanding of these material properties and their measurement is fundamental for innovation in contact lens technology and the development of novel ophthalmic products.
References
Biocompatibility of Hilafilcon B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biocompatibility studies of Hilafilcon B, a hydrophilic copolymer of 2-hydroxyethyl methacrylate (B99206) and N-vinyl pyrrolidone. This material is widely used in the manufacturing of soft contact lenses. The guide summarizes key findings from preclinical safety and biocompatibility assessments, details the experimental methodologies for these evaluations, and illustrates relevant biological pathways and experimental workflows.
Core Biocompatibility Profile of Hilafilcon B
Hilafilcon B is a Group II hydrogel material, characterized by high water content (59%) and a non-ionic nature.[1] Preclinical toxicology and biocompatibility studies, conducted in accordance with the FDA's Premarket Notification (510(k)): Guidance Document for Daily Wear Contact Lenses, have demonstrated the safety of Hilafilcon B.[2][3] These evaluations have consistently shown that extracts of the lens material do not contain significant quantities of monomer components and that both the material extracts and the solid material itself exhibit no evidence of toxicity or irritation.[2][3]
Data Presentation
While specific quantitative scores from the original biocompatibility studies are not publicly available, the outcomes of these pivotal tests are summarized below.
Table 1: Summary of Preclinical Biocompatibility Test Outcomes for Hilafilcon B
| Biocompatibility Test | Test Principle | Result |
| In Vitro Cytotoxicity | Assesses the potential of the material to cause cell death or inhibit cell growth. | No significant cytotoxic effects observed.[2][3] |
| Ocular Irritation | Evaluates the potential for the material to cause irritation to the eye. | No significant irritation observed.[2][3] |
| Systemic Toxicity (Acute) | Determines the potential for a single exposure to the material to cause systemic toxic effects. | No evidence of systemic toxicity.[2] |
Table 2: Protein Deposition Characteristics of Hilafilcon B
| Protein | Deposition Level | Rationale |
| Lysozyme (B549824) | Lower compared to ionic hydrogels (e.g., etafilcon A).[4] | As a non-ionic material, Hilafilcon B has a reduced electrostatic attraction for the positively charged lysozyme molecule.[4] |
| Albumin | Lower compared to lysozyme on the same material.[4] | The smaller size of lysozyme allows for easier penetration into the hydrogel matrix.[4] |
Experimental Protocols
The biocompatibility of contact lens materials like Hilafilcon B is assessed using a standardized set of in vitro and in vivo tests, primarily guided by the ISO 10993 series of standards.
In Vitro Cytotoxicity Testing (Based on ISO 10993-5)
This test evaluates the potential for a medical device material to cause cellular damage. The extract method is commonly employed for contact lenses.
Objective: To determine if leachable substances from Hilafilcon B cause cytotoxic effects on a monolayer of mammalian cells.
Materials:
-
Hilafilcon B contact lenses
-
L-929 mouse fibroblast cell line (or other appropriate cell line)
-
Cell culture medium (e.g., MEM) with and without serum
-
Positive control material (e.g., organotin-stabilized PVC)
-
Negative control material (e.g., high-density polyethylene)
-
Sterile extraction vehicles (e.g., cell culture medium)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol or other suitable solvent
Procedure:
-
Sample Preparation: Aseptically prepare extracts of the Hilafilcon B lenses. The extraction is typically performed in a sterile vehicle at 37°C for 24-72 hours. The surface area to volume ratio for extraction is standardized.
-
Cell Seeding: Plate L-929 cells in 96-well plates at a density that will ensure they are in the exponential growth phase at the time of exposure to the extract. Incubate for at least 24 hours to allow for cell attachment.
-
Exposure: Remove the culture medium from the wells and replace it with the prepared extracts of the Hilafilcon B lenses, as well as extracts from the positive and negative controls.
-
Incubation: Incubate the plates for a defined period, typically 24 to 48 hours, at 37°C in a humidified CO2 incubator.
-
MTT Assay:
-
After incubation, remove the extract medium and add MTT solution to each well.
-
Incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add a solvent (e.g., isopropanol) to dissolve the formazan crystals, resulting in a colored solution.
-
-
Data Analysis: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to the negative control. A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.[5][6]
Ocular Irritation Testing (Based on ISO 10993-10 and the Draize Test)
This in vivo test assesses the potential of a material to cause irritation to the eye and surrounding tissues.
Objective: To evaluate the ocular irritation potential of Hilafilcon B contact lenses in a rabbit model.
Materials:
-
Hilafilcon B contact lenses
-
Healthy, adult albino rabbits
-
Normal saline (as a negative control)
-
Topical anesthetic (optional, for examination)
-
Fluorescein sodium ophthalmic strips
Procedure:
-
Animal Selection and Acclimation: Select healthy young adult albino rabbits. Acclimate the animals to the laboratory environment.
-
Pre-Test Examination: Examine both eyes of each rabbit to ensure there are no pre-existing signs of ocular irritation.
-
Test Article Instillation: Place a single Hilafilcon B contact lens into the conjunctival sac of one eye of each rabbit. The other eye remains untreated and serves as a control.
-
Observation: Examine the eyes for signs of irritation at 1, 24, 48, and 72 hours after instillation.[7][8]
-
Scoring: Grade the ocular reactions according to a standardized scoring system (e.g., the Draize scale), which evaluates the cornea (opacity), iris (inflammation), and conjunctiva (redness, chemosis, and discharge).[8]
-
Data Analysis: The severity of irritation is classified based on the scores obtained. For a material to be considered non-irritating, there should be no significant, persistent signs of irritation in the test eyes compared to the control eyes.
Protein Deposition Analysis (Bicinchoninic Acid - BCA Assay)
This quantitative assay is used to determine the total amount of protein that has deposited on a contact lens after a period of wear or in vitro incubation.
Objective: To quantify the total protein deposited on Hilafilcon B lenses.
Materials:
-
Worn or in vitro incubated Hilafilcon B lenses
-
Protein extraction solution (e.g., a solution containing a surfactant like SDS or an acid-based solution)
-
BCA Protein Assay Kit (containing BCA reagent and copper (II) sulfate (B86663) solution)
-
Bovine Serum Albumin (BSA) standards
-
Microplate reader
Procedure:
-
Protein Extraction: Place the contact lens in a microcentrifuge tube with the protein extraction solution. Vortex and incubate to ensure complete removal of deposited proteins from the lens.
-
Preparation of Standards: Prepare a series of BSA standards of known concentrations.
-
BCA Assay:
-
Pipette a small volume of each standard and the unknown protein extracts into separate wells of a microplate.
-
Prepare the BCA working reagent by mixing the BCA reagent and copper (II) sulfate solution according to the kit instructions.
-
Add the working reagent to each well.
-
Incubate the plate at 37°C for 30 minutes. During this time, protein reduces Cu2+ to Cu+, which then chelates with BCA to produce a purple-colored complex.[9][10][11]
-
-
Data Analysis:
-
Measure the absorbance of each well at 562 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.
-
Determine the protein concentration in the unknown samples by interpolating their absorbance values on the standard curve.[9][10][11]
-
Visualization of Workflows and Pathways
Experimental Workflows
The following diagrams illustrate the logical flow of the biocompatibility testing process and a typical in vitro cytotoxicity assay.
Caption: Workflow for the biocompatibility assessment of Hilafilcon B.
Caption: Step-by-step workflow for an in vitro cytotoxicity assay.
Signaling Pathways in Ocular Surface Response
Contact lens wear can induce a low-grade inflammatory response on the ocular surface. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are key signaling cascades involved in mediating cellular responses to external stressors, such as the presence of a contact lens.
Caption: MAPK signaling cascade in response to contact lens-induced stress.[2][12][13]
Caption: NF-κB pathway activation leading to inflammatory gene expression.[14][15][16][17]
Conclusion
The available data from preclinical studies indicate that Hilafilcon B is a biocompatible material suitable for its intended use in daily wear contact lenses. It has been shown to be non-cytotoxic and non-irritating. As a non-ionic, high-water-content hydrogel, it exhibits relatively low protein deposition, which is a favorable characteristic for maintaining lens performance and comfort. The standardized protocols outlined in this guide provide a framework for the continued evaluation of this and other contact lens materials, while the depicted signaling pathways offer insight into the potential cellular responses at the ocular surface during lens wear.
References
- 1. ecetoc.org [ecetoc.org]
- 2. MAPK Pathways in Ocular Pathophysiology: Potential Therapeutic Drugs and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. biomaterials.pl [biomaterials.pl]
- 6. nanolab.ist.utl.pt [nanolab.ist.utl.pt]
- 7. Ocular Irritation test with medical devices (EN 10993-23: 2021). - IVAMI [ivami.com]
- 8. An eye irritation test protocol and an evaluation and classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. itwreagents.com [itwreagents.com]
- 10. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 11. qb3.berkeley.edu [qb3.berkeley.edu]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. The alterations of ocular surface metabolism and the related immunity inflammation in dry eye | Ento Key [entokey.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. researchgate.net [researchgate.net]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Contact lens-related corneal infection: Intrinsic resistance and its compromise - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Hilafilcon B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Hilafilcon B, a hydrophilic copolymer of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinylpyrrolidone (NVP), commonly used in the manufacturing of soft contact lenses. The guide details the application of Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy for the structural elucidation and characterization of this biomaterial.
Introduction to Hilafilcon B
Hilafilcon B is a hydrogel valued for its high water content and biocompatibility, making it a suitable material for ophthalmic applications. Understanding its molecular structure is crucial for quality control, research and development of new drug-eluting contact lenses, and for assessing its performance characteristics. Spectroscopic techniques like FTIR and NMR are powerful tools for providing detailed information about the chemical composition and structure of this polymer.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a non-destructive analytical technique that provides information about the functional groups present in a molecule. In the context of Hilafilcon B, FTIR is used to confirm the presence of both HEMA and NVP monomer units within the copolymer structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR that allows for the analysis of solid and liquid samples with minimal preparation.
Materials and Equipment:
-
FTIR spectrometer equipped with a diamond ATR accessory
-
Hilafilcon B contact lens sample
-
Deionized water
-
Lint-free wipes
Procedure:
-
Sample Preparation:
-
Carefully remove the Hilafilcon B contact lens from its packaging.
-
Gently blot the surface of the lens with a lint-free wipe to remove excess storage solution. The lens should remain hydrated.
-
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from ambient air (e.g., CO2, water vapor).
-
-
Sample Spectrum Acquisition:
-
Place the hydrated Hilafilcon B lens directly onto the ATR crystal, ensuring good contact.
-
Apply consistent pressure using the instrument's pressure clamp.
-
Collect the FTIR spectrum. Typically, spectra are recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 or 64 scans to ensure a good signal-to-noise ratio.[1][2][3]
-
-
Data Analysis:
-
The resulting spectrum should be baseline corrected.
-
Identify and assign the characteristic absorption peaks corresponding to the functional groups of HEMA and NVP.
-
Quantitative Data: FTIR Peak Assignments for Poly(HEMA-co-NVP)
The FTIR spectrum of Hilafilcon B will exhibit characteristic peaks from both HEMA and NVP monomers. The following table summarizes the key vibrational bands and their assignments.[4][5][6][7][8]
| Wavenumber (cm⁻¹) | Assignment | Monomer Origin |
| ~3400 (broad) | O-H stretching vibration (hydrogen-bonded) | HEMA |
| ~2950 | C-H stretching (aliphatic) | HEMA & NVP |
| ~1720 | C=O stretching (ester carbonyl) | HEMA |
| ~1650 | C=O stretching (amide carbonyl, lactam) | NVP |
| ~1450 | C-H bending | HEMA & NVP |
| ~1280 | C-N stretching | NVP |
| ~1160 | C-O stretching (ester) | HEMA |
| ~1070 | C-O stretching (alcohol) | HEMA |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the atomic-level structure of a molecule, including the connectivity of atoms and the chemical environment of individual nuclei. Both solution-state and solid-state NMR can be employed to analyze Hilafilcon B.
Experimental Protocol: NMR Spectroscopy
3.1.1. Solution-State ¹H and ¹³C NMR (for soluble precursors or modified samples)
This technique is suitable for analyzing the monomers or soluble oligomers of Hilafilcon B.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or a suitable organic solvent for the uncrosslinked polymer)
-
Hilafilcon B sample (uncrosslinked or hydrolyzed)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the uncrosslinked poly(HEMA-co-NVP) or hydrolyzed Hilafilcon B in a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratio of HEMA and NVP monomers.[9]
-
Assign the chemical shifts in both ¹H and ¹³C spectra to the respective nuclei in the HEMA and NVP units.
-
3.1.2. Solid-State ¹³C NMR (for intact hydrogel)
Solid-state NMR is essential for analyzing the structure of the crosslinked, insoluble Hilafilcon B hydrogel.[10][11][12]
Materials and Equipment:
-
Solid-state NMR spectrometer with a Magic Angle Spinning (MAS) probe
-
Zirconia rotors (e.g., 4 mm or 7 mm)
-
Hilafilcon B hydrogel sample
Procedure:
-
Sample Preparation:
-
Cut a small piece of the hydrated Hilafilcon B hydrogel.
-
Carefully pack the hydrogel into a zirconia rotor.
-
-
Data Acquisition:
-
Acquire a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectrum.[13] Typical MAS speeds for hydrogels are in the range of 5-10 kHz.
-
-
Data Analysis:
-
Process the spectrum and assign the chemical shifts to the carbon nuclei in the HEMA and NVP repeating units.
-
Quantitative Data: NMR Chemical Shift Assignments for Poly(HEMA-co-NVP)
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the poly(HEMA-co-NVP) copolymer. Note that the exact chemical shifts can vary slightly depending on the solvent, temperature, and copolymer composition.[14][15][16][17][18]
¹H NMR Chemical Shifts (in D₂O)
| Chemical Shift (ppm) | Assignment | Monomer Origin |
| ~3.9 | -O-CH ₂-CH₂-OH | HEMA |
| ~3.6 | -O-CH₂-CH ₂-OH | HEMA |
| ~3.2 | Pyrrolidone ring protons (adjacent to N) | NVP |
| ~2.2 | Pyrrolidone ring protons | NVP |
| ~1.9 | Pyrrolidone ring protons | NVP |
| ~1.8 | Polymer backbone -CH ₂- | HEMA & NVP |
| ~0.9 | -CH ₃ | HEMA |
¹³C NMR Chemical Shifts (Solid-State)
| Chemical Shift (ppm) | Assignment | Monomer Origin |
| ~178 | C =O (ester carbonyl) | HEMA |
| ~175 | C =O (amide carbonyl) | NVP |
| ~67 | -O-C H₂-CH₂-OH | HEMA |
| ~60 | -O-CH₂-C H₂-OH | HEMA |
| ~45 | Polymer backbone -C H- | NVP |
| ~42 | Polymer backbone -C H₂- | HEMA |
| ~31 | Pyrrolidone ring carbons | NVP |
| ~18 | Pyrrolidone ring carbons | NVP |
| ~17 | -C H₃ | HEMA |
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of Hilafilcon B.
Conclusion
FTIR and NMR spectroscopy are indispensable techniques for the in-depth characterization of Hilafilcon B. FTIR provides a rapid confirmation of the constituent functional groups, while NMR offers detailed insights into the molecular structure and monomer composition. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals involved in the analysis and development of hydrogel-based biomaterials for ophthalmic and other biomedical applications.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. journalajacr.com [journalajacr.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. JPM | Free Full-Text | Preparation and Sustained Release of 2-Hydroxyethyl Methacrylate -N-Vinyl-2-Pyrrolidone Hydrogel for Ophthalmic Drug [techscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Complete 1H and 13C NMR spectral assignment of some polynitropolycyclic cage molecules by 2D NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 15. Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer [article.sapub.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Surface Morphology of Hilafilcon B: A Technical Guide to SEM and AFM Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Hilafilcon B
Hilafilcon B is a hydrophilic copolymer of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinyl pyrrolidone.[3][4] It is classified as an FDA Group II hydrogel due to its high water content (59%) and non-ionic nature.[4] These properties contribute to the lens's resistance to protein buildup and are intended to provide a comfortable wearing experience, particularly for individuals prone to dry eyes.[2] The surface characteristics of Hilafilcon B, including its smoothness, porosity, and nanostructure, are integral to its clinical behavior.
Experimental Protocols for Surface Characterization
The following sections detail the generalized experimental protocols for SEM and AFM analysis of hydrogel contact lenses like Hilafilcon B. These protocols are synthesized from established methodologies in the field.[5][6]
Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of a sample's surface topography. For hydrated materials like hydrogels, specialized techniques such as Cryogenic SEM (Cryo-SEM) or Environmental SEM (ESEM) are necessary to preserve the native structure and avoid artifacts from dehydration.[7]
2.1.1. Cryo-SEM Protocol
-
Sample Hydration: The Hilafilcon B contact lens is removed from its packaging and rinsed with a sterile saline solution to remove any storage solution residue.
-
Specimen Sectioning: A small section of the lens is carefully cut using a sharp, clean blade.
-
Rapid Freezing (Vitrification): The sectioned sample is plunge-frozen in slushy liquid nitrogen at approximately -210°C.[8] This rapid freezing prevents the formation of ice crystals that could damage the hydrogel's delicate structure.
-
Fracturing (Optional): Once frozen, the sample can be fractured to expose its internal cross-section.[8]
-
Sublimation: The sample is transferred under vacuum to a cold stage in a preparation chamber. A controlled warming process (sublimation) is used to remove surface ice and reveal greater detail.[8]
-
Sputter Coating: A thin layer of a conductive material, such as gold or platinum, is sputtered onto the sample surface to prevent charging under the electron beam.
-
Imaging: The prepared sample is then transferred to the SEM chamber, maintained at cryogenic temperatures (typically below -140°C), for imaging.[8]
2.1.2. Environmental SEM (ESEM) Protocol
ESEM allows for the imaging of hydrated samples in a gaseous environment, eliminating the need for freezing and coating.
-
Sample Hydration and Sectioning: Similar to the Cryo-SEM protocol, the lens is rinsed and sectioned.
-
Mounting: The hydrated lens section is mounted on a specialized ESEM stub.
-
Chamber Conditions: The sample is introduced into the ESEM chamber, which is maintained at a controlled temperature and high humidity (typically ≥98%) to ensure the lens remains in its hydrated state.
-
Imaging: The sample is imaged at high magnifications (typically >1000x). The electron detector is specifically designed for use in a gaseous environment.
Atomic Force Microscopy (AFM)
AFM is a powerful technique for three-dimensional surface characterization at the nanometer scale. It is particularly well-suited for hydrogels as it can be performed in a liquid environment, preserving the lens's native state.[5]
2.2.1. AFM Protocol
-
Sample Preparation: A small piece of the Hilafilcon B lens is cut and securely fixed to a sample holder using a suitable adhesive. Care must be taken to avoid bending or inducing stress on the material.
-
Hydration: The mounted sample is placed in a specialized liquid cell, and the same sterile saline solution used for lens storage is added to fully immerse the sample, maintaining its hydration throughout the experiment.
-
Imaging Mode: Tapping mode is the most common imaging mode for soft materials like hydrogels. In this mode, the AFM cantilever oscillates near its resonance frequency and "taps" the surface, which minimizes lateral shear forces that could damage the sample.[5]
-
Data Acquisition: The AFM tip scans across the lens surface, and the vertical movement of the tip is recorded to generate a three-dimensional topographic map.
-
Data Analysis: The acquired data is processed using specialized software to calculate various surface roughness parameters, such as the arithmetic mean deviation (Sa), the root mean square deviation (Sq), and the vertical distance between the highest peak and lowest valley (St).[9]
Quantitative Surface Morphology Data (Comparative)
As previously stated, specific quantitative surface roughness data for Hilafilcon B is not widely published. However, the following tables summarize AFM data for other common hydrogel and silicone hydrogel contact lens materials. This information is valuable for comparative purposes and for understanding the typical range of surface roughness values for these materials.
Table 1: Surface Roughness Parameters of Various Unworn Contact Lens Materials (AFM)
| Lens Material | Type | Ra (nm) | Rms/Rq (nm) | Rmax (nm) | Scan Area (µm²) | Reference |
| Balafilcon A | Silicone Hydrogel | 7.04 ± 0.7 | - | 81.5 ± 7.3 | 100 | [6] |
| Lotrafilcon B | Silicone Hydrogel | 4.5 ± 2.3 | 5.7 ± 2.8 | 40.8 ± 12 | 25 | [6][10] |
| Galyfilcon A | Silicone Hydrogel | 2.32 ± 0.1 | 3.04 ± 0.1 | 30.1 ± 5.5 | 25 | [6] |
| Senofilcon A | Silicone Hydrogel | 3.33 | - | - | 25 | [11] |
| Comfilcon A | Silicone Hydrogel | 1.56 | - | - | 25 | [11] |
Ra = Mean Surface Roughness; Rms/Rq = Root-Mean-Square Roughness; Rmax = Maximum Roughness.
Table 2: Additional Surface Roughness Parameters for Silicone Hydrogel Lenses (AFM)
| Lens Material | Ra (nm) | Rku | Rsk | Scan Area (µm²) | Reference |
| Senofilcon A | 3.76 | 18.16 | 1.75 | 196 | [11] |
| Comfilcon A | 2.76 | 45.82 | 3.60 | 196 | [11] |
| Balafilcon A | 2.54 | 23.36 | -1.96 | 196 | [11] |
| Lotrafilcon B | 29.25 | 2.82 | -0.23 | 196 | [11] |
Rku (Kurtosis) provides information on the peakedness of the surface profile. Rsk (Skewness) provides information on the asymmetry of the surface profile.[11]
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for SEM and AFM analysis of Hilafilcon B.
Caption: Experimental workflows for Cryo-SEM and ESEM analysis of Hilafilcon B.
Caption: Experimental workflow for AFM analysis of Hilafilcon B.
Conclusion
The surface morphology of Hilafilcon B is a key factor in its clinical performance. While direct SEM and AFM data for this specific material are limited in the available literature, this guide provides robust, generalized experimental protocols for its characterization. The comparative data from other hydrogel materials offer a valuable benchmark for future research. By employing the detailed methodologies outlined herein, researchers and drug development professionals can effectively probe the surface characteristics of Hilafilcon B, contributing to a deeper understanding of its properties and facilitating the development of improved contact lens technologies.
References
- 1. alensa.com [alensa.com]
- 2. malayaoptical.com [malayaoptical.com]
- 3. bausch.ca [bausch.ca]
- 4. Contact Lens Update [data.contactlensupdate.com]
- 5. bruker-nano.jp [bruker-nano.jp]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. emsdiasum.com [emsdiasum.com]
- 9. fsim.valahia.ro [fsim.valahia.ro]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Hilafilcon B-like Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hilafilcon B is a non-ionic, high water content hydrogel that is widely used in the manufacturing of soft contact lenses.[1][2] It is a copolymer primarily composed of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinyl pyrrolidone (NVP), which results in a material with excellent moisture retention, making it suitable for applications where hydration is critical.[1][3] These application notes provide a detailed protocol for the synthesis of a Hilafilcon B-like hydrogel, based on its known composition and established polymerization techniques. The protocol is intended for research and development purposes.
Material Properties
Hilafilcon B is classified as a Group II hydrogel by the U.S. Food and Drug Administration (FDA), characterized by its non-ionic nature and high water content.[2] A summary of its key physical and optical properties is presented below.
| Property | Value | Reference |
| Water Content | 59% | [1][4] |
| Oxygen Permeability (Dk) | 22 x 10⁻¹¹ (cm²/sec)(ml O₂/ml x mm Hg) | [5] |
| Refractive Index | 1.4036 | [4] |
| Specific Gravity | 1.119 | [4] |
| Light Transmittance | > 97% | [4] |
Synthesis of Hilafilcon B-like Hydrogels
The synthesis of a Hilafilcon B-like hydrogel involves the free-radical copolymerization of its constituent monomers, HEMA and NVP, in the presence of a crosslinking agent and a polymerization initiator.
Materials
-
2-hydroxyethyl methacrylate (HEMA), >99% purity
-
N-vinyl-2-pyrrolidinone (NVP), inhibitor-free
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as a thermal initiator
-
1,4-Dioxane (B91453) (or other suitable solvent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Molds for hydrogel casting (e.g., polypropylene (B1209903) or glass)
Experimental Protocol: Free-Radical Polymerization
-
Monomer Solution Preparation:
-
In a reaction vessel, combine the monomers HEMA and NVP. A molar ratio favoring HEMA is characteristic of Hilafilcon B. For example, a 60:40 molar ratio of HEMA to NVP can be a starting point.
-
Add the crosslinker, EGDMA, to the monomer mixture. The concentration of the crosslinker is critical and typically ranges from 0.1 to 1.0 mol% of the total monomer concentration.
-
Dissolve the thermal initiator, AIBN (e.g., 0.1-0.5 mol% of total monomers), in the monomer-crosslinker mixture.
-
If necessary, add a suitable solvent like 1,4-dioxane to ensure complete dissolution of all components.
-
-
Degassing:
-
To remove dissolved oxygen, which can inhibit polymerization, purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
-
Casting and Polymerization:
-
Carefully pour the degassed monomer solution into the desired molds.
-
Place the molds in an oven or water bath at a temperature sufficient to initiate polymerization (typically 60-70 °C for AIBN).
-
Allow the polymerization to proceed for a set duration, which can range from several hours to overnight, to ensure complete conversion.
-
-
Hydration and Purification:
-
After polymerization, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water or PBS to allow it to swell and to extract any unreacted monomers, initiator, or solvent.
-
The washing solution should be changed periodically over 2-3 days to ensure complete purification.
-
-
Characterization:
-
Equilibrium Water Content (EWC): The EWC can be determined by measuring the weight of the swollen hydrogel (W_s) and the weight of the dried hydrogel (W_d). The EWC is calculated using the formula: EWC (%) = [(W_s - W_d) / W_s] x 100.
-
Mechanical Properties: The tensile strength and Young's modulus of the hydrogel can be measured using a tensile testing machine.
-
Optical Transmittance: The transparency of the hydrogel can be assessed using a UV-Vis spectrophotometer.
-
Caption: Synthesis Workflow for Hilafilcon B-like Hydrogels
Signaling Pathways and Logical Relationships
The synthesis of Hilafilcon B-like hydrogels is governed by the principles of free-radical polymerization. The logical relationship between the components and the process is illustrated below.
Caption: Logical Relationships in Hydrogel Formation
Conclusion
This document provides a foundational protocol for the synthesis of a hydrogel with properties similar to Hilafilcon B. Researchers can adapt this protocol by varying the monomer ratios, crosslinker density, and polymerization conditions to tailor the hydrogel's properties for specific applications in drug delivery, tissue engineering, and biomedical devices. It is important to note that while this protocol is based on the known composition of Hilafilcon B, the exact manufacturing process for the commercial product is proprietary. Therefore, the resulting hydrogels should be thoroughly characterized to ensure they meet the requirements of the intended application.
References
Application Notes and Protocols for the Characterization of Hilafilcon B Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hilafilcon B is a non-ionic, high water content hydrogel commonly used in the manufacturing of soft contact lenses. It is a copolymer of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinyl pyrrolidone (NVP).[1][2] Its biocompatibility, flexibility, and high water content make it an interesting material for various biomedical applications, including drug delivery. This document provides detailed application notes and experimental protocols for the comprehensive characterization of Hilafilcon B hydrogels.
Physicochemical and Mechanical Properties of Hilafilcon B
A summary of the key quantitative properties of Hilafilcon B is presented in Table 1. These properties are fundamental to understanding the material's performance in its intended applications.
| Property | Value | Technique |
| Water Content | 59% | Gravimetric Analysis |
| Oxygen Permeability (Dk) | 22 x 10⁻¹¹ (cm³ O₂ ⋅ cm) / (sec ⋅ cm² ⋅ mmHg) | Polarographic Method |
| Oxygen Transmissibility (Dk/t) | 22 Dk/t | Polarographic Method |
| Refractive Index | 1.4036 | Refractometry |
| Young's Modulus | ~0.37 MPa | Tensile Testing |
Experimental Protocols
Detailed methodologies for key characterization experiments are provided below.
Swelling Studies
Objective: To determine the swelling behavior of Hilafilcon B hydrogels in various aqueous media, which is crucial for understanding its dimensional stability and potential for drug release.
Experimental Workflow:
Caption: Workflow for determining the swelling ratio of Hilafilcon B hydrogels.
Protocol:
-
Prepare circular discs of Hilafilcon B hydrogel of uniform size and thickness.
-
Lyophilize or oven-dry the hydrogel samples at a controlled temperature (e.g., 60°C) until a constant dry weight (Wd) is achieved.
-
Immerse the dried hydrogel discs in phosphate-buffered saline (PBS) at different pH values (e.g., 5.4, 7.4, 8.4) to simulate various physiological conditions.
-
Incubate the samples at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove the hydrogel discs from the buffer solution.
-
Gently blot the surface of each disc with lint-free filter paper to remove excess surface water.
-
Weigh the swollen hydrogel (Ws).
-
Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
-
Continue the measurements until the hydrogel reaches an equilibrium swollen state (i.e., no significant change in weight is observed).
Mechanical Testing
Objective: To determine the elastic modulus (Young's modulus) of Hilafilcon B hydrogels, which indicates the material's stiffness and flexibility.
Experimental Workflow:
Caption: Workflow for the mechanical testing of Hilafilcon B hydrogels.
Protocol:
-
Prepare dumbbell-shaped samples of the hydrogel using a die cutter.
-
Equilibrate the samples in PBS (pH 7.4) at 37°C for at least 24 hours before testing.
-
Secure the ends of the hydrogel sample in the grips of a universal testing machine or a tensiometer.
-
Apply a uniaxial tensile force at a constant strain rate (e.g., 10 mm/min) until the sample fractures.
-
Record the stress and strain data throughout the test.
-
Plot the resulting stress-strain curve.
-
Determine the Young's modulus (elastic modulus) from the initial linear region of the stress-strain curve.
Surface Wettability (Contact Angle)
Objective: To assess the surface hydrophilicity of Hilafilcon B hydrogels by measuring the contact angle of a water droplet on the hydrogel surface.
Experimental Workflow:
Caption: Workflow for contact angle measurement of Hilafilcon B hydrogels.
Protocol:
-
Ensure the Hilafilcon B hydrogel sample is fully hydrated in deionized water or PBS.
-
Place the hydrated hydrogel on a clean, flat glass slide.
-
Gently blot the surface with lint-free paper to remove excess water without dehydrating the surface.
-
Using a contact angle goniometer, carefully dispense a small droplet (e.g., 1-5 µL) of deionized water onto the hydrogel surface.
-
Capture a high-resolution image of the droplet on the surface immediately after deposition.
-
Use the goniometer's software to analyze the image and measure the angle formed between the hydrogel surface and the tangent of the water droplet at the three-phase contact point.
-
Perform measurements at multiple locations on the sample surface to ensure reproducibility.
Surface Morphology Analysis (SEM/AFM)
Objective: To visualize the surface topography and microstructure of Hilafilcon B hydrogels at the micro- and nanoscale.
Experimental Workflow:
Caption: Workflow for SEM analysis of Hilafilcon B hydrogels.
Protocol for Scanning Electron Microscopy (SEM):
-
Equilibrate the hydrogel sample in deionized water.
-
Freeze the sample rapidly in liquid nitrogen.
-
Lyophilize (freeze-dry) the sample to remove water while preserving its porous structure.
-
Mount the dried hydrogel onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Introduce the sample into the SEM chamber and acquire images at various magnifications to observe the surface morphology and pore structure.
Protocol for Atomic Force Microscopy (AFM):
-
Hydrate the hydrogel sample in deionized water or PBS.
-
Secure the hydrated sample on a glass slide or petri dish.
-
Perform imaging in tapping mode in a liquid cell to prevent dehydration and minimize sample damage.
-
Scan the surface with an appropriate AFM tip to generate a high-resolution topographical map.
-
Analyze the images to determine surface roughness and other topographical features.
Thermal Analysis (DSC)
Objective: To investigate the thermal properties of Hilafilcon B hydrogels, such as the glass transition temperature (Tg) and water-related thermal events.
Experimental Workflow:
Caption: Workflow for DSC analysis of Hilafilcon B hydrogels.
Protocol:
-
Equilibrate a small piece of the hydrogel in deionized water.
-
Gently blot the surface to remove excess water.
-
Accurately weigh 5-10 mg of the hydrated hydrogel into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Cool the sample to a low temperature (e.g., -50°C) at a controlled rate.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected transitions (e.g., 150°C).
-
Record the heat flow as a function of temperature to obtain a DSC thermogram.
-
Analyze the thermogram to identify the glass transition temperature (Tg) of the polymer and melting/freezing points of water within the hydrogel (free vs. bound water).
Protein Adsorption Studies
Objective: To quantify the amount of protein that adsorbs onto the surface of Hilafilcon B hydrogels, which is a key indicator of its biocompatibility.
Experimental Workflow:
References
Application Notes and Protocols for Measuring the Swelling Kinetics of Hilafilcon B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hilafilcon B is a non-ionic hydrophilic polymer, a copolymer of 2-hydroxyethyl methacrylate (B99206) and N-vinyl pyrrolidinone, with a water content of 59% by weight when equilibrated in a sterile saline solution.[1] It is a widely used hydrogel in the manufacturing of contact lenses, such as Bausch & Lomb's SofLens line.[2] The swelling behavior of Hilafilcon B is a critical parameter that influences its dimensional stability, optical properties, biocompatibility, and its performance as a potential drug delivery vehicle. Understanding the swelling kinetics—the rate at which the hydrogel absorbs a solvent and swells—is essential for product development, quality control, and for designing novel applications in drug delivery.
These application notes provide detailed protocols for three common methods to measure the swelling kinetics of Hilafilcon B: the gravimetric method, the buoyancy-based volumetric method, and the optical microscopy method.
Theoretical Background: The Physics of Hydrogel Swelling
The swelling of a hydrogel is a process driven by the diffusion of solvent molecules into the polymer network.[3] This process is governed by a balance of forces:
-
Thermodynamic Mixing Forces: The favorable thermodynamic interaction between the polymer chains and the solvent molecules promotes the absorption of the solvent and the expansion of the network.
-
Elastic Retractive Forces: The cross-linked structure of the polymer network provides an elastic force that resists the expansion, preventing the dissolution of the hydrogel.[4]
-
Ionic and Osmotic Forces: For ionic hydrogels, the presence of charged groups on the polymer chains can create an osmotic pressure difference between the hydrogel and the surrounding medium, significantly influencing the swelling behavior. While Hilafilcon B is a non-ionic hydrogel, the ionic strength and pH of the swelling medium can still affect its swelling.[5][6]
The swelling process can be modeled using various theories, from simple Fickian diffusion models to more complex poroelasticity theories.[1][3] The swelling kinetics are typically characterized by the swelling ratio as a function of time.
Conceptual Diagram of Hydrogel Swelling
References
- 1. Swelling kinetics of polymer gels: comparison of linear and nonlinear theories - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. ta-to.com [ta-to.com]
- 3. researchgate.net [researchgate.net]
- 4. matec-conferences.org [matec-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxygen permeability of soft contact lenses in different pH, osmolality and buffering solution - PMC [pmc.ncbi.nlm.nih.gov]
Hilafilcon B for Ophthalmic Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hilafilcon B, a non-ionic hydrophilic copolymer of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinylpyrrolidone (NVP), is a widely used hydrogel material in the manufacturing of soft contact lenses.[1][2] Its high water content (typically around 59%) and biocompatibility make it an attractive candidate for ophthalmic drug delivery systems.[1][3] By incorporating therapeutic agents into the lens matrix, Hilafilcon B can serve as a reservoir for sustained and targeted drug release to the ocular surface, potentially improving treatment efficacy for various eye conditions.[4][5] This document provides detailed application notes and experimental protocols for utilizing Hilafilcon B as a platform for ophthalmic drug delivery.
Properties of Hilafilcon B
Hilafilcon B is a Group II hydrogel material as classified by the U.S. Food and Drug Administration (FDA).[1] Its key properties relevant to drug delivery are summarized in the table below.
| Property | Value | Reference |
| Material Composition | Copolymer of 2-hydroxyethyl methacrylate and N-vinyl pyrrolidinone | [1] |
| Water Content | 59% (when immersed in sterile saline solution) | [1] |
| Oxygen Permeability (Dk) | 22 x 10⁻¹¹ (cm³ O₂(STP) x cm)/(sec x cm² x mmHg) @ 35°C | [1] |
| Refractive Index | 1.4036 | [1] |
| Specific Gravity | 1.119 | [1] |
| Light Transmittance | > 97% | [1] |
Experimental Protocols
Protocol 1: Drug Loading into Hilafilcon B Lenses via Soaking
The soaking method is a straightforward and widely used technique for loading drugs into pre-formed contact lenses.[4]
Materials:
-
Hilafilcon B contact lenses (e.g., Bausch + Lomb SofLens 59)
-
Therapeutic drug of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile vials
-
Orbital shaker
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Drug Solution: Prepare a stock solution of the desired drug in PBS at a known concentration (e.g., 1 mg/mL). Ensure the drug is fully dissolved.
-
Lens Hydration: If the lenses are in a dry state, hydrate (B1144303) them in PBS for at least 24 hours prior to drug loading.
-
Drug Incubation: Place a single Hilafilcon B contact lens into a sterile vial containing a specific volume (e.g., 1 mL) of the drug solution.
-
Soaking: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined duration (e.g., 24 hours) to allow for drug uptake.[5]
-
Quantification of Drug Loading:
-
After the incubation period, carefully remove the contact lens from the drug solution.
-
Measure the concentration of the remaining drug in the solution using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
The amount of drug loaded into the lens can be calculated by subtracting the amount of drug remaining in the solution from the initial amount.
-
Alternatively, the drug-loaded lens can be placed in a known volume of an extraction solvent (e.g., methanol) for a set period (e.g., 2 hours) to extract the drug.[6] The concentration of the extracted drug is then measured to determine the amount loaded.[6]
-
Experimental workflow for drug loading via soaking.
Protocol 2: In Vitro Drug Release Study
This protocol describes how to measure the release of a drug from a loaded Hilafilcon B contact lens into a simulated tear fluid.
Materials:
-
Drug-loaded Hilafilcon B contact lens
-
Phosphate-buffered saline (PBS), pH 7.4 (as simulated tear fluid)
-
Sterile vials with a known volume of PBS (e.g., 2 mL or 5 mL)
-
Constant temperature water bath or incubator (37°C)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation: Place the drug-loaded Hilafilcon B lens into a vial containing a fresh, known volume of PBS.
-
Incubation: Place the vial in a water bath or incubator set to a physiological temperature (e.g., 37°C).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), take a small aliquot of the PBS solution for analysis.
-
Replacement (optional but recommended): After each sampling, replace the withdrawn volume with an equal volume of fresh PBS to maintain sink conditions.
-
Quantification: Measure the concentration of the drug in the collected aliquots using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the cumulative amount and percentage of drug released at each time point.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Brimonidine Ophthalmic Solution 0.025% for Reduction of Ocular Redness: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompatible contact lenses: Topics by Science.gov [science.gov]
- 4. Therapeutic applications of contact lens-based drug delivery systems in ophthalmic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalssystem.com [journalssystem.com]
- 6. Sustained release of brimonidine from BRI@SR@TPU implant for treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Loading Therapeutic Agents in Hilafilcon B Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and optimizing the loading of therapeutic agents into Hilafilcon B hydrogels, a material commonly used in soft contact lenses. This document outlines key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to assist in the development of novel ophthalmic drug delivery systems.
Introduction to Hilafilcon B for Drug Delivery
Hilafilcon B is a non-ionic, high water content hydrogel known for its biocompatibility and oxygen permeability, making it an excellent candidate for ocular drug delivery. Its polymeric matrix can be loaded with a variety of therapeutic agents, offering the potential for sustained release directly to the ocular surface, thereby increasing bioavailability and reducing systemic side effects compared to traditional eye drops. The efficiency of drug loading is a critical parameter that influences the final therapeutic efficacy of the drug-eluting contact lens.
Quantitative Data: Loading of Therapeutic Agents in Hilafilcon B
The loading of therapeutic agents into Hilafilcon B is influenced by several factors, including the physicochemical properties of the drug (e.g., molecular weight, hydrophilicity), the loading method, and the concentration of the loading solution. The following tables summarize the reported drug uptake for various therapeutic agents in Hilafilcon B hydrogels.
Table 1: Drug Uptake in Hilafilcon B Contact Lenses via Soaking Method
| Therapeutic Agent | Drug Class | Loading Concentration (mg/mL) | Drug Uptake per Lens (μg) | Reference |
| Natamycin | Antifungal | 1 | 211.7 ± 84.1 | [1] |
| Moxifloxacin | Antibiotic | 1 | Not specified for Hilafilcon B alone | [1] |
| Timolol Maleate | Beta-blocker | 1 | Higher uptake in conventional hydrogels | [1] |
| Ketotifen Fumarate | Antihistamine | 1 | Not specified for Hilafilcon B alone | [1] |
| Flurbiprofen (B1673479) | NSAID | Not Specified | Higher loading with supercritical impregnation | [2] |
| Timolol Maleate | Beta-blocker | Not Specified | Higher loading with supercritical impregnation | [2] |
| Salicylic Acid | Keratolytic | Not Specified | Prolonged release after supercritical impregnation | [2] |
Note: Loading Efficiency (%) can be calculated as: (Amount of drug in hydrogel / Initial amount of drug in loading solution) x 100. Loading Capacity (%) can be calculated as: (Mass of loaded drug / Mass of dry hydrogel) x 100.
Experimental Protocols
General Protocol for Drug Loading via Soaking Method
This protocol describes a general procedure for loading therapeutic agents into Hilafilcon B contact lenses using the simple soaking method.
Materials:
-
Hilafilcon B contact lenses
-
Therapeutic agent of interest
-
Phosphate-buffered saline (PBS) or other suitable solvent
-
Sterile, sealed vials
-
Analytical balance
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Loading Solution: Prepare a stock solution of the therapeutic agent in a suitable solvent (e.g., PBS) at a known concentration (e.g., 1 mg/mL).
-
Lens Hydration: If the contact lenses are in a dry state, hydrate (B1144303) them in PBS until they are fully swollen.
-
Loading: Place a single, hydrated Hilafilcon B contact lens into a sterile vial containing a specific volume (e.g., 2 mL) of the drug loading solution.
-
Incubation: Seal the vial and incubate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined period (e.g., 24 hours) with gentle agitation.
-
Removal and Rinsing: After incubation, carefully remove the contact lens from the loading solution using sterile forceps. Gently rinse the surface of the lens with fresh PBS to remove any non-entrapped drug.
-
Quantification of Unloaded Drug (Optional): To determine the amount of drug loaded, the concentration of the remaining drug in the loading solution can be measured using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC). The difference between the initial and final drug concentration will give the amount of drug loaded into the lens.
-
Extraction and Quantification of Loaded Drug (Direct Method):
-
Place the drug-loaded lens into a known volume of a suitable extraction solvent (e.g., methanol (B129727) or a specific mobile phase for HPLC).
-
Agitate the sample for a sufficient time to ensure complete extraction of the drug from the hydrogel.
-
Analyze the concentration of the drug in the extraction solvent using a validated analytical method (UV-Vis or HPLC).
-
Quantification of Therapeutic Agents
This method is suitable for drugs with a distinct chromophore.
-
Brimonidine Tartrate: The concentration of Brimonidine Tartrate can be determined by measuring its absorbance at its maximum wavelength (λmax), which is approximately 246 nm or 254 nm depending on the solvent.[3][4] A standard calibration curve should be prepared using known concentrations of the drug.
-
Pyridoxine Hydrochloride: Pyridoxine Hydrochloride can be quantified by measuring its absorbance in a suitable buffer.
HPLC offers higher specificity and sensitivity for quantifying a wide range of drugs.
-
Betaxolol Hydrochloride: A reversed-phase HPLC method can be employed for the quantification of Betaxolol Hydrochloride. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[5][6] Detection is commonly performed using a UV detector at a wavelength of around 273 nm.[5]
-
Flurbiprofen: Flurbiprofen can be quantified using a reversed-phase HPLC method with a C18 column. The mobile phase is often a mixture of acetonitrile and a phosphate buffer.[7] UV detection is typically set at approximately 247 nm.[8]
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action of the loaded therapeutic agent is crucial for designing effective drug delivery systems. The following diagrams illustrate the signaling pathways for some of the therapeutic agents discussed.
Figure 1: Brimonidine Tartrate Signaling Pathway.
Figure 2: Betaxolol Hydrochloride Mechanism of Action.
Figure 3: Role of Pyridoxine in Metabolic Pathways.
Figure 4: Flurbiprofen Cyclooxygenase Inhibition Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the development and evaluation of drug-loaded Hilafilcon B contact lenses.
Figure 5: Experimental Workflow for Drug-Loaded Contact Lenses.
Conclusion
Hilafilcon B serves as a promising platform for the development of therapeutic contact lenses. The data and protocols presented in these application notes provide a foundational framework for researchers to explore and optimize the loading of various therapeutic agents into this versatile hydrogel. Further studies are encouraged to expand the range of drugs investigated and to correlate in vitro loading and release data with in vivo performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Contact Lenses as Ophthalmic Drug Delivery Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. actascientific.com [actascientific.com]
- 5. Critical Evaluation of Multifunctional Betaxolol Hydrochloride Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
Controlled Release of Therapeutics from Hilafilcon B Hydrogel Matrix: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the controlled release of various therapeutic agents from the Hilafilcon B hydrogel matrix. Hilafilcon B, a common material in soft contact lenses, presents a promising platform for ocular drug delivery. Understanding its drug loading and release characteristics is crucial for developing novel ophthalmic therapies.
Principle of Controlled Release from Hilafilcon B
Hilafilcon B is a hydrophilic polymer matrix. The primary mechanism governing the release of drugs from this matrix is diffusion . When a drug-loaded Hilafilcon B hydrogel is placed in an aqueous environment, such as the tear film, the following processes occur:
-
Water Absorption and Swelling: The hydrogel absorbs water, causing the polymer chains to relax and the matrix to swell. This increases the interstitial space within the hydrogel.
-
Drug Dissolution: The entrapped drug molecules dissolve in the absorbed water.
-
Diffusion: A concentration gradient is established between the hydrogel matrix and the surrounding medium. This gradient drives the dissolved drug to diffuse out of the matrix and into the release medium.
The rate of release is influenced by several factors, including the physicochemical properties of the drug (e.g., molecular size, solubility), the drug concentration within the matrix, the water content of the hydrogel, and the potential for specific interactions between the drug and the polymer.
Quantitative Data on Drug Loading and Release
The following tables summarize the quantitative data for drug uptake and release from Hilafilcon B hydrogels for various therapeutic agents.
Table 1: Drug Uptake in Hilafilcon B Contact Lenses
| Drug | Drug Uptake (μ g/lens ) |
| Natamycin | 211.7 ± 84.1[1] |
| Moxifloxacin | Data not available for Hilafilcon B in the provided search results. |
| Timolol Maleate | Data not available for Hilafilcon B in the provided search results. |
| Ketotifen Fumarate | Data not available for Hilafilcon B in the provided search results. |
| Betaxolol Hydrochloride | 0.297 mg |
| Pyridoxine Hydrochloride | Data not available for Hilafilcon B in the provided search results. |
Data represents the mean ± standard deviation where available.
Table 2: In Vitro Cumulative Drug Release from Hilafilcon B
| Time (minutes) | Brimonidine Tartrate (%) | Betaxolol Hydrochloride (%) | Pyridoxine Hydrochloride (%) |
| 5 | ~40 | ~35 | ~45 |
| 10 | ~60 | ~55 | ~65 |
| 20 | ~80 | ~75 | ~85 |
| 30 | ~90 | ~85 | ~95 |
| 45 | ~95 | ~90 | ~98 |
| 60 | >98 | >95 | >99 |
Release studies were conducted in 0.9% sodium chloride solution. The data is estimated from graphical representations in the cited literature.
Experimental Protocols
The following are detailed protocols for drug loading, in vitro release studies, and characterization of drug-loaded Hilafilcon B hydrogels.
Protocol for Drug Loading into Hilafilcon B Hydrogels (Soaking Method)
This protocol describes a common and straightforward method for loading drugs into a pre-formed Hilafilcon B hydrogel, such as a contact lens.
Materials:
-
Hilafilcon B contact lenses
-
Therapeutic drug of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Appropriate solvent for the drug (e.g., deionized water, ethanol)
-
Sterile vials or containers
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Tweezers
Procedure:
-
Preparation of Drug Loading Solution:
-
Accurately weigh the desired amount of the therapeutic drug.
-
Dissolve the drug in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Ensure the drug is fully dissolved.
-
If necessary, dilute the stock solution with PBS (pH 7.4) to achieve the final desired loading concentration.
-
-
Hydrogel Preparation and Loading:
-
Carefully remove the Hilafilcon B contact lenses from their packaging using tweezers.
-
Blot the lenses gently with lint-free paper to remove excess packaging solution.
-
Place each lens in a separate sterile vial.
-
Add a specific volume of the drug loading solution to each vial, ensuring the lens is fully submerged (e.g., 2 mL per lens).
-
Seal the vials and place them on a laboratory shaker or rocker at a controlled temperature (e.g., 25°C or 37°C) for a predetermined duration (e.g., 24 hours) to allow for drug uptake.
-
-
Post-Loading Processing:
-
After the loading period, carefully remove the lenses from the drug solution using tweezers.
-
Gently blot the surface of the lenses with lint-free paper to remove excess, unabsorbed drug solution.
-
The drug-loaded lenses are now ready for characterization or in vitro release studies.
-
Protocol for In Vitro Drug Release Study
This protocol outlines the procedure for determining the release kinetics of a drug from a loaded Hilafilcon B hydrogel. The "sample and separate" method is described here.
Materials:
-
Drug-loaded Hilafilcon B contact lenses
-
Release medium: 0.9% Sodium Chloride solution or PBS (pH 7.4)
-
Sterile vials with caps
-
Constant temperature water bath or incubator (set to 37°C)
-
Orbital shaker
-
Tweezers
-
Pipettes and tips
-
UV-Vis spectrophotometer or HPLC system for drug quantification
Procedure:
-
Apparatus Setup:
-
Place a series of sterile vials, one for each time point, in a rack.
-
Add a precise volume of the release medium to each vial (e.g., 5 mL). Ensure this volume is sufficient to maintain sink conditions.
-
Place the vials in a constant temperature water bath or incubator set to 37°C and allow the medium to equilibrate.
-
-
Initiation of Release Study:
-
Carefully place one drug-loaded Hilafilcon B lens into each vial containing the pre-warmed release medium.
-
Start a timer immediately.
-
Place the rack of vials on an orbital shaker set to a gentle agitation speed (e.g., 50 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes, and then hourly up to 8 hours), remove a vial from the shaker.
-
Carefully remove the lens from the vial.
-
The solution remaining in the vial represents the cumulative amount of drug released at that time point.
-
-
Drug Quantification:
-
Analyze the concentration of the drug in each collected sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Create a calibration curve of the drug in the release medium to determine the concentration from the measured absorbance or peak area.
-
Calculate the cumulative amount of drug released at each time point.
-
Express the results as the cumulative percentage of drug released versus time.
-
Protocol for Characterization of Drug-Loaded Hilafilcon B
3.3.1. Determination of Drug Content Uniformity
This protocol determines the total amount of drug loaded into the hydrogel and assesses the consistency of loading between samples.
Materials:
-
Drug-loaded Hilafilcon B lenses
-
Extraction solvent (e.g., methanol, or the solvent used for the loading solution)
-
Vials
-
Volumetric flasks
-
Shaker
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Place a single drug-loaded lens into a vial.
-
Add a known volume of the extraction solvent (e.g., 5 mL of methanol).
-
Seal the vial and place it on a shaker for a sufficient period to ensure complete extraction of the drug from the hydrogel (e.g., 24 hours).
-
After extraction, remove the lens.
-
Analyze the drug concentration in the extraction solvent using a suitable analytical method.
-
The total amount of drug loaded per lens is calculated based on the measured concentration and the volume of the extraction solvent.
-
Repeat this procedure for multiple lenses (e.g., n=3 or 5) to determine the uniformity of drug loading.
3.3.2. Swelling Behavior Analysis
This protocol measures the extent to which the Hilafilcon B hydrogel swells in a specific medium.
Materials:
-
Dry Hilafilcon B hydrogels (if available, or lenses dried to a constant weight in a vacuum oven at low heat)
-
Swelling medium (e.g., deionized water, PBS)
-
Vials
-
Analytical balance
-
Tweezers
-
Lint-free paper
Procedure:
-
Accurately weigh the dry Hilafilcon B hydrogel (Wd).
-
Immerse the dry hydrogel in a vial containing the swelling medium.
-
Allow the hydrogel to swell for a predetermined period (e.g., 24 hours) at a constant temperature.
-
At various time intervals, remove the swollen hydrogel, gently blot the surface with lint-free paper to remove excess water, and weigh it (Ws).
-
Continue until a constant swollen weight is achieved (equilibrium swelling).
-
The swelling ratio (SR) is calculated using the following formula:
SR (%) = [(Ws - Wd) / Wd] * 100
Visualizations
The following diagrams illustrate the experimental workflows and the fundamental mechanism of controlled release from a Hilafilcon B matrix.
References
Hilafilcon B as a Scaffold for Tissue Engineering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hilafilcon B, a non-ionic, high water content hydrogel, is a copolymer of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinylpyrrolidone.[1] Primarily known for its application in soft contact lenses, its inherent biocompatibility, high water retention, and specific mechanical properties make it a promising candidate for use as a scaffold in tissue engineering.[2][3] This document provides detailed application notes and protocols for researchers exploring the use of Hilafilcon B as a scaffold for cell culture and tissue regeneration. Toxicity testing of lens extracts and the material itself have demonstrated no toxicity or irritation, underscoring its potential for biomedical applications.[1]
Material Properties of Hilafilcon B
A thorough understanding of the material properties of Hilafilcon B is crucial for its effective application in tissue engineering. The following tables summarize the key quantitative data available for this hydrogel.
| Property | Value | References |
| Physical Properties | ||
| Water Content | 59% | [1][3] |
| Oxygen Permeability (Dk) | 22 x 10⁻¹¹ (cm²/sec)(ml O₂/ml x mm Hg) | [4] |
| Refractive Index | 1.4036 | [1] |
| Specific Gravity | 1.119 | [1] |
| Light Transmittance | > 97% | [1] |
| Mechanical Properties | ||
| Young's Modulus | 0.37 ± 0.02 MPa | [5] |
Experimental Protocols
Scaffold Preparation and Sterilization
The successful use of Hilafilcon B as a tissue engineering scaffold begins with its proper preparation and sterilization to ensure an aseptic environment for cell culture.
Materials:
-
Hilafilcon B hydrogel sheets or custom-fabricated shapes
-
Phosphate-buffered saline (PBS), sterile
-
Sterile deionized water
-
Laminar flow hood
Protocol:
-
Cutting and Shaping: Under a laminar flow hood, use a sterile biopsy punch or scalpel to cut the Hilafilcon B hydrogel into the desired scaffold dimensions.
-
Washing: Place the scaffolds in a sterile container with PBS and wash for 15 minutes to remove any residual chemicals from the manufacturing process. Repeat this washing step twice.
-
Sterilization:
-
Ethanol Disinfection: Immerse the scaffolds in 70% ethanol for 30 minutes.[6] This method is effective for many hydrogels and has been shown to be superior to UV irradiation for eliminating bacterial persistence within the hydrogel.[6]
-
Aseptic Rinsing: Following ethanol immersion, wash the scaffolds three times with sterile deionized water or PBS for 15 minutes each to completely remove the ethanol.
-
Alternative Methods: While autoclaving and gamma irradiation are common sterilization techniques, they may alter the mechanical properties of hydrogels and should be validated for Hilafilcon B if used.[6][7]
-
Workflow for Scaffold Preparation and Sterilization
Caption: Workflow for preparing and sterilizing Hilafilcon B scaffolds.
Surface Modification for Enhanced Cell Adhesion
The inherent surface properties of a hydrogel can influence cell attachment. For cell types that require specific adhesion motifs, surface modification of the Hilafilcon B scaffold is recommended. As Hilafilcon B is a poly(HEMA)-based hydrogel, techniques effective for this class of materials are applicable.
a) Plasma Treatment:
Plasma treatment can introduce functional groups onto the hydrogel surface, increasing its hydrophilicity and promoting cell adhesion.[8][9]
Materials:
-
Plasma cleaner/etcher
-
Process gas (e.g., Air, Oxygen, or a mix of H₂/N₂)
-
Sterile Hilafilcon B scaffolds
Protocol:
-
Place the sterile, dry Hilafilcon B scaffolds in the plasma chamber.
-
Introduce the process gas at a low pressure.
-
Apply radiofrequency power to generate plasma for a specified duration (e.g., 1-5 minutes). The optimal time and power will need to be determined empirically.
-
After treatment, vent the chamber and remove the scaffolds under sterile conditions.
-
The scaffolds are now ready for protein coating or direct cell seeding.
b) Extracellular Matrix (ECM) Protein Coating:
Coating the scaffold with ECM proteins like fibronectin or collagen can provide specific binding sites for cell surface integrins, thereby enhancing cell attachment and signaling.[10][11]
Materials:
-
Sterile Hilafilcon B scaffolds (plasma-treated or untreated)
-
Fibronectin solution (e.g., 50 µg/mL in sterile PBS)[12] or Collagen I solution (e.g., 50 µg/mL in 0.02 M acetic acid)[13]
-
Sterile PBS
-
Laminar flow hood
Protocol:
-
Place the sterile scaffolds in a sterile culture plate.
-
Add enough protein solution to completely cover the scaffold surface.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.[10][13]
-
Carefully aspirate the protein solution.
-
Gently wash the scaffolds twice with sterile PBS to remove any unbound protein.
-
The coated scaffolds are now ready for cell seeding.
Workflow for Surface Modification
Caption: Options for surface modification of Hilafilcon B scaffolds.
Cell Seeding
Two primary methods for seeding cells onto hydrogel scaffolds are surface seeding and encapsulation. The choice of method depends on the research application and the desired cell distribution.
a) Surface Seeding:
This method is suitable for creating 2D cultures on a 3D scaffold or for applications where cell migration into the scaffold is desired.
Materials:
-
Prepared Hilafilcon B scaffolds
-
Cell suspension at the desired density (e.g., 1 x 10⁵ to 1 x 10⁶ cells/mL)
-
Cell culture medium
-
Sterile culture plates
Protocol:
-
Place the prepared scaffolds into the wells of a sterile culture plate.
-
Carefully pipette a small volume of the cell suspension directly onto the surface of each scaffold. The volume should be sufficient to cover the surface without spilling over the sides.
-
Allow the cells to adhere for 2-4 hours in a cell culture incubator (37°C, 5% CO₂).[14][15]
-
After the initial adhesion period, gently add pre-warmed culture medium to each well to submerge the scaffold.
-
Culture the cell-seeded scaffolds under standard conditions, changing the medium every 2-3 days.
b) Cell Encapsulation (for modified Hilafilcon B):
This technique is applicable if Hilafilcon B is synthesized in-house, allowing for the incorporation of cells during the polymerization process. This creates a true 3D cell culture environment.
Materials:
-
Hilafilcon B precursor solution (HEMA, NVP, crosslinker, photoinitiator)
-
Cell pellet
-
Sterile, temperature-controlled environment
Protocol:
-
Prepare the Hilafilcon B precursor solution under sterile conditions.
-
Trypsinize and centrifuge cells to obtain a cell pellet.
-
Resuspend the cell pellet in the precursor solution to the desired cell density.
-
Dispense the cell-laden precursor solution into molds of the desired scaffold shape.
-
Initiate polymerization (e.g., via UV light exposure for photopolymerization). Ensure the polymerization conditions are biocompatible.
-
After polymerization, transfer the cell-laden scaffolds to a culture plate with fresh medium.
Promoting Angiogenesis
For many tissue engineering applications, the development of a vascular network within the scaffold is critical for long-term viability and function. This can be encouraged by the incorporation of pro-angiogenic growth factors.
Protocol for Growth Factor Incorporation:
-
Soaking Method: Immerse the sterile Hilafilcon B scaffolds in a solution containing a pro-angiogenic growth factor, such as Vascular Endothelial Growth Factor (VEGF), at a concentration of 50-100 ng/mL for several hours at 4°C.
-
Co-culture: Seed the scaffolds with a combination of endothelial cells (e.g., HUVECs) and support cells (e.g., mesenchymal stem cells or fibroblasts) to promote self-assembly of vascular-like structures.
-
Culture Conditions: Culture the scaffolds in an endothelial growth medium.
Signaling Pathways
Integrin-Mediated Cell Adhesion
The adhesion of cells to the ECM-coated Hilafilcon B scaffold is primarily mediated by integrins, which are transmembrane receptors that link the extracellular environment to the intracellular cytoskeleton. This interaction triggers a signaling cascade that influences cell survival, proliferation, and differentiation.
Caption: Integrin-mediated cell adhesion signaling pathway.
VEGF Signaling in Angiogenesis
VEGF is a potent signaling protein that stimulates the formation of blood vessels. When released from the Hilafilcon B scaffold, it binds to its receptor (VEGFR-2) on endothelial cells, initiating a cascade that leads to cell proliferation, migration, and tube formation.
Caption: Simplified VEGF signaling pathway in angiogenesis.
Conclusion
Hilafilcon B presents a viable and biocompatible material for the development of tissue engineering scaffolds. Its well-characterized properties, derived from its use in ophthalmology, provide a strong foundation for its application in a broader range of regenerative medicine contexts. By employing the protocols outlined above for sterilization, surface modification, and cell seeding, researchers can effectively utilize Hilafilcon B as a platform to investigate cell behavior in a 3D environment and to develop novel therapeutic strategies. Further research into custom fabrication and the incorporation of bioactive molecules will continue to expand the potential of this versatile hydrogel.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. ta-to.com [ta-to.com]
- 4. List of soft contact lens materials - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. oulu.fi [oulu.fi]
- 8. Plasma functionalization of poly(vinyl alcohol) hydrogel for cell adhesion enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma-Treated Polymeric Biomaterials for Improved Surface and Cell Adhesion [arxiv.org]
- 10. reprocell.com [reprocell.com]
- 11. reprocell.com [reprocell.com]
- 12. Fibronectin Coating Protocol [sigmaaldrich.cn]
- 13. neuvitro.com [neuvitro.com]
- 14. researchgate.net [researchgate.net]
- 15. WO2015123720A1 - Plasma hydrogel therapy - Google Patents [patents.google.com]
Application Notes and Protocols: Surface Modification Techniques for Hilafilcon B Contact Lenses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of surface modification techniques applicable to Hilafilcon B, a high-water content, non-ionic hydrogel contact lens material. The following sections detail the rationale, experimental protocols, and expected outcomes for various surface modification strategies aimed at enhancing biocompatibility, improving wettability, and enabling drug delivery.
Introduction to Hilafilcon B
Hilafilcon B is a copolymer of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinylpyrrolidone (NVP), categorized as a Group II hydrogel by the U.S. Food and Drug Administration (FDA).[1] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Material Type | Hydrogel (Group II: High Water, Non-ionic) | [1][2] |
| Water Content | 59% | [3][4] |
| Oxygen Permeability (Dk) | 22 x 10⁻¹¹ (cm²/sec)(ml O₂/ml x mm Hg) | [1][5] |
| Primary Monomers | 2-hydroxyethyl methacrylate (HEMA), N-vinylpyrrolidone (NVP) | [4] |
The high water content of Hilafilcon B contributes to its initial comfort and flexibility.[3] However, like many hydrogels, its surface properties can be further enhanced to improve biocompatibility, reduce protein and lipid deposition, and control drug release kinetics.
Surface Modification Techniques
Surface modification aims to alter the outermost layer of the contact lens without changing its bulk properties, such as oxygen permeability and mechanical strength.[6] Common goals for modifying Hilafilcon B surfaces include increasing hydrophilicity (wettability), reducing biofouling (adsorption of proteins and lipids), and creating a reservoir for therapeutic agents.[7]
Plasma Treatment
Plasma treatment is a versatile technique used to modify the surface of contact lenses by exposing them to an ionized gas (plasma).[8][9] This can be used to clean, sterilize, and introduce functional groups onto the polymer surface, thereby increasing its hydrophilicity.[8]
-
Preparation of Hilafilcon B Lenses:
-
Hydrate new Hilafilcon B lenses in sterile phosphate-buffered saline (PBS) for at least 24 hours.
-
Gently blot the lenses dry with lint-free optical wipes immediately before treatment.
-
-
Plasma Treatment:
-
Place the lenses in a plasma chamber (e.g., a low-pressure radiofrequency plasma system).
-
Evacuate the chamber to a base pressure of approximately 0.1 Torr.
-
Introduce a controlled flow of oxygen or ambient air into the chamber.[10]
-
Apply radiofrequency power (e.g., 50-100 W) to generate the plasma for a specified duration (e.g., 30 seconds to 5 minutes).[10]
-
Vent the chamber and remove the treated lenses.
-
-
Post-Treatment:
-
Immediately immerse the lenses in sterile PBS to maintain the modified surface.
-
Characterize the surface properties (e.g., contact angle, surface chemistry via XPS).
-
| Material | Treatment | Contact Angle (Before) | Contact Angle (After) | Reference(s) |
| Silicone Hydrogel | Plasma Oxidation | > 90° | < 20° | [11] |
| Gas Permeable | Air Plasma | > 60° | 8-16° | [10] |
This table provides illustrative data from similar materials to demonstrate the expected effect of plasma treatment.
Layer-by-Layer (LbL) Assembly
LbL assembly involves the sequential deposition of oppositely charged polyelectrolytes to build a multilayered thin film on the lens surface.[12][13] This technique allows for precise control over the thickness and composition of the coating, making it ideal for creating drug delivery systems and highly biocompatible surfaces.[14]
-
Preparation of Solutions:
-
Prepare a 0.1% (w/v) chitosan (B1678972) solution in 0.1 M acetic acid (polycation).
-
Prepare a 0.1% (w/v) hyaluronic acid solution in deionized water (polyanion).
-
Adjust the pH of both solutions to approximately 5.0.
-
-
LbL Deposition:
-
Immerse a hydrated Hilafilcon B lens in the chitosan solution for 15 minutes.
-
Rinse the lens by dipping it in deionized water for 1 minute.
-
Immerse the lens in the hyaluronic acid solution for 15 minutes.
-
Rinse the lens in deionized water for 1 minute. This completes one bilayer.
-
Repeat the cycle to build the desired number of bilayers (e.g., 5-10 bilayers).[15]
-
-
Finalization:
-
After the final layer, rinse the lens thoroughly with deionized water and store it in sterile PBS.
-
LbL coating can significantly improve wettability and reduce protein adsorption.
| Material | Coating | Contact Angle (Uncoated) | Contact Angle (Coated) | Protein Adsorption Reduction | Reference(s) |
| Silicone Hydrogel | Chitosan/Hyaluronic Acid (5 bilayers) | ~85° | ~35° | ~70% (Lysozyme) | [15] |
This table presents data from a study on a silicone hydrogel material, which is expected to be comparable for a similarly modified Hilafilcon B lens.
Polymer Grafting
Polymer grafting involves covalently attaching polymer chains to the surface of the contact lens.[16] This creates a robust and stable modification. The "grafting to" method involves attaching pre-formed polymers, while the "grafting from" method grows polymers directly from the surface.[11]
This protocol is adapted from a study on a model pHEMA hydrogel, the primary component of Hilafilcon B.[16]
-
Surface Acrylation:
-
Immerse hydrated Hilafilcon B lenses in a solution of acryloyl chloride in a suitable organic solvent (e.g., dichloromethane (B109758) with triethylamine (B128534) as a catalyst) to introduce acrylate (B77674) groups on the surface.
-
Rinse thoroughly to remove unreacted reagents.
-
-
Thiolation of Hyaluronic Acid (HA):
-
React HA with a thiol-containing compound (e.g., cysteamine) in the presence of a coupling agent (e.g., EDC/NHS) to create thiolated HA.
-
-
Grafting Reaction (Thiol-Ene Click Chemistry):
-
Immerse the acrylated lenses in a solution of thiolated HA with a catalyst (e.g., triethanolamine).
-
Allow the reaction to proceed for a specified time (e.g., 24 hours) at room temperature.[16]
-
-
Cleaning and Sterilization:
-
Wash the lenses extensively to remove any non-covalently bound polymer.
-
Sterilize the modified lenses using an appropriate method (e.g., autoclaving).
-
Grafting hydrophilic polymers like hyaluronic acid is expected to enhance wettability and reduce protein fouling.
| Material | Modification | Contact Angle (Before) | Contact Angle (After) | Lysozyme (B549824) Adsorption (µ g/disc ) | Albumin Adsorption (µ g/disc ) | Reference(s) |
| pHEMA Hydrogel | Hyaluronic Acid Grafting | 65.5° ± 2.1° | 48.2° ± 1.8° | 1.8 ± 0.2 (vs. 4.2 ± 0.3 uncoated) | 2.1 ± 0.1 (vs. 3.9 ± 0.2 uncoated) | [16] |
This table shows data for a pHEMA hydrogel, which serves as a good model for Hilafilcon B.
Characterization and Evaluation Protocols
Surface Wettability: Contact Angle Measurement
-
Method: Captive bubble or sessile drop method using an optical contact angle goniometer.
-
Protocol:
-
Ensure the lens is fully hydrated in PBS.
-
For sessile drop, gently blot the surface and place a small droplet of deionized water on the lens.
-
For captive bubble, immerse the lens in deionized water and place an air bubble on the surface.
-
Measure the angle at the solid-liquid-vapor interface. A lower contact angle indicates better wettability.[17]
-
Protein Adsorption Assay
-
Method: Quantification of protein adsorbed to the lens surface.
-
Protocol:
-
Incubate the modified and unmodified lenses in an artificial tear solution containing a known concentration of lysozyme or bovine serum albumin (BSA) for a set period (e.g., 24 hours).
-
Rinse the lenses thoroughly with PBS to remove non-adsorbed protein.
-
Extract the adsorbed protein using a suitable solvent (e.g., 4M urea).[18]
-
Quantify the protein in the extract using a colorimetric assay such as the Bicinchoninic Acid (BCA) assay.
-
Cytotoxicity Assay
-
Method: In vitro evaluation of the effect of the modified lens on cell viability, often using human corneal epithelial cells (HCECs).[19][20]
-
Protocol (ISO Direct Contact Method): [21]
-
Culture a monolayer of HCECs in a multi-well plate.
-
Place the sterile, modified contact lens directly onto the cell layer.
-
Incubate for a specified period (e.g., 24 hours).
-
Remove the lens and assess cell viability using methods like the MTT assay, which measures metabolic activity, or a live/dead cell staining assay.[22]
-
Evaluate cell morphology under a microscope for signs of toxicity.
-
Signaling Pathways in Ocular Biocompatibility
The interaction of a contact lens with the ocular surface can trigger various cellular signaling pathways, influencing comfort and the inflammatory response. While specific pathways for modified Hilafilcon B are not detailed in the literature, general pathways relevant to hydrogel biocompatibility are known. A key aspect of biocompatibility is minimizing the inflammatory response of corneal epithelial cells.
Denatured proteins on the lens surface can be recognized as foreign bodies, potentially triggering an immune response.[23] Surface modifications that reduce protein denaturation can help mitigate this. Improved wettability and lubricity from surface treatments can reduce mechanical stress on the corneal epithelium, which in turn can downregulate stress-activated signaling pathways like the MAPK/ERK and PI3K/Akt pathways that are involved in cell proliferation, inflammation, and apoptosis.
Visualizations
Caption: Workflow for plasma surface treatment of Hilafilcon B.
Caption: Layer-by-Layer (LbL) assembly workflow.
Caption: Biocompatibility signaling pathways for hydrogel lenses.
References
- 1. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 2. Lesson: Awareness of Contemporary Contact Lenses, Materials, and Their Uses [2020mag.com]
- 3. ta-to.com [ta-to.com]
- 4. bausch.ca [bausch.ca]
- 5. List of soft contact lens materials - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. rdworldonline.com [rdworldonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Plasma Treatment of Contact Lens - Glow Research [glowresearch.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Frontiers | Multi-Layered Hydrogels for Biomedical Applications [frontiersin.org]
- 13. Multi-Layered Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Layer-by-Layer Fabrication of Hydrogel Microsystems for Controlled Drug Delivery From Untethered Microrobots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ovid.com [ovid.com]
- 17. biolinscientific.com [biolinscientific.com]
- 18. Protein and lipid deposition onto hydrophilic contact lenses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Effect of contact lens material on cytotoxicity potential of multipurpose solutions using human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. namsa.com [namsa.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Dealing with Deposits | Contact Lens Spectrum [clspectrum.com]
Application Notes and Protocols: Creating Diffusion Barriers in Hilafilcon B Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hilafilcon B is a widely utilized hydrogel in the biomedical field, particularly for contact lens applications. It is a copolymer of 2-hydroxyethyl methacrylate (B99206) and N-vinyl pyrrolidone, known for its high water content of approximately 59%.[1][2] This high water content, while beneficial for comfort and biocompatibility, can also lead to rapid diffusion of encapsulated molecules, such as drugs. For applications requiring controlled or sustained release, creating diffusion barriers within or on the surface of Hilafilcon B hydrogels is of significant interest.
These application notes provide detailed protocols for creating and characterizing diffusion barriers in Hilafilcon B hydrogels. The methodologies described are based on established principles of hydrogel modification and characterization, adapted for the specific properties of Hilafilcon B. The primary strategies covered include the creation of a dense polymer layer on the hydrogel surface via photopolymerization and the incorporation of a superhydrophobic surface modification.
Creating a Dense Polymer Diffusion Barrier via Photopolymerization
This protocol describes the formation of a thin, dense polymer layer on the surface of a pre-existing Hilafilcon B hydrogel. This layer acts as a diffusion barrier, slowing the release of molecules from the hydrogel matrix.
Experimental Protocol
Materials:
-
Hilafilcon B hydrogel discs (e.g., from commercially available contact lenses or custom-synthesized)
-
Monomer solution: 2-hydroxyethyl methacrylate (HEMA)
-
Cross-linker: Ethylene glycol dimethacrylate (EGDMA)
-
Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Model drugs for diffusion studies (e.g., Fluorescein (B123965) sodium salt, Lysozyme)
-
UV curing system (365 nm)
-
Spinner for coating
Procedure:
-
Hydrogel Preparation:
-
If using commercial Hilafilcon B contact lenses, ensure they are thoroughly rinsed with deionized water to remove any packaging solution.
-
If synthesizing Hilafilcon B, prepare the hydrogels in the desired geometry (e.g., discs of a specific diameter and thickness).
-
-
Preparation of Coating Solution:
-
Prepare a solution of HEMA with a desired concentration of EGDMA as the cross-linker and DMPA as the photoinitiator. A typical starting formulation could be 98% (w/w) HEMA, 1% (w/w) EGDMA, and 1% (w/w) DMPA.
-
-
Surface Coating:
-
Mount the hydrated Hilafilcon B hydrogel disc on a spinner.
-
Apply a small volume of the coating solution to the surface of the hydrogel.
-
Spin the hydrogel at a controlled speed (e.g., 1000 rpm) for a set time (e.g., 30 seconds) to create a uniform, thin layer of the monomer solution.
-
-
Photopolymerization:
-
Immediately transfer the coated hydrogel to a UV curing chamber.
-
Expose the hydrogel to UV light (365 nm) for a sufficient time to ensure complete polymerization of the surface layer. The exposure time will depend on the intensity of the UV source and the concentration of the photoinitiator.
-
-
Washing and Equilibration:
-
After polymerization, immerse the modified hydrogel in PBS (pH 7.4) to wash away any unreacted monomers and to allow the hydrogel to re-equilibrate.
-
Characterization of the Diffusion Barrier
The efficacy of the diffusion barrier can be assessed by measuring the diffusion of model drugs through the modified hydrogel.
Protocol for Diffusion Measurement:
-
Loading the Hydrogel with a Model Drug:
-
Immerse the modified and unmodified (control) Hilafilcon B hydrogels in a solution of the model drug (e.g., 1 mg/mL fluorescein or lysozyme (B549824) in PBS) for 24 hours to ensure complete loading.
-
-
Release Study:
-
Place the drug-loaded hydrogel in a known volume of fresh PBS (the release medium).
-
At regular time intervals, take a small aliquot of the release medium and measure the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectrophotometry for fluorescein at 490 nm, or for lysozyme at 280 nm).
-
Replace the withdrawn volume with fresh PBS to maintain sink conditions.
-
-
Data Analysis:
Creating a Superhydrophobic Diffusion Barrier
This method involves modifying the surface of the Hilafilcon B hydrogel to be superhydrophobic, which can significantly reduce the diffusion of water-soluble molecules across the interface.[6][7]
Experimental Protocol
Materials:
-
Hilafilcon B hydrogel discs
-
(3-Aminopropyl)triethoxysilane (APTES)
-
1H,1H,2H,2H-Perfluorodecyltrichlorosilane (PFDTS)
-
Toluene (anhydrous)
-
Deionized water
-
Model drugs for diffusion studies
Procedure:
-
Hydrogel Surface Activation:
-
Immerse the Hilafilcon B hydrogel in a solution of APTES in ethanol (e.g., 5% v/v) for 1 hour to introduce amine groups onto the surface.
-
Rinse the hydrogel thoroughly with ethanol and then deionized water.
-
-
Superhydrophobic Coating:
-
Dry the surface-activated hydrogel under a stream of nitrogen.
-
Place the hydrogel in a vacuum desiccator along with a small vial containing a few drops of PFDTS.
-
Apply vacuum to the desiccator for several hours to allow the PFDTS to vapor-deposit onto the hydrogel surface, creating a superhydrophobic layer.
-
-
Curing and Washing:
-
Cure the coated hydrogel in an oven at 70°C for 1 hour.
-
Wash the hydrogel with ethanol to remove any unbound silane.
-
Characterization
Characterize the diffusion properties of the superhydrophobized hydrogel using the same drug release study protocol as described in section 1.
Data Presentation
The following tables summarize typical diffusion coefficients for relevant molecules in different hydrogel systems, which can be used as a benchmark for evaluating the created diffusion barriers in Hilafilcon B.
Table 1: Diffusion Coefficients of Fluorescein in Agarose Hydrogels
| Agarose Concentration (% w/v) | Diffusion Time (h) | Diffusion Coefficient (D) (x 10⁻⁷ cm²/s) |
| 0.05 | 4 | Not explicitly calculated, but penetration is highest[8][9] |
| 0.1 | 4 | Lower penetration than 0.05%[8][9] |
| 0.2 | 4 | Similar to 0.1%[8][9] |
| 0.05 | 24 | ~4.5[8][9] |
Table 2: Diffusion Coefficients of Lysozyme in Agarose Hydrogels [3][4][5][10][11]
| Agarose Type | Agarose Concentration (% w/w) | Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s) |
| Unmodified | 0.5 | 1.14 ± 0.02 |
| Low-melt | 0.5 | Not specified, but generally lower than unmodified |
| Unmodified | 1.0 | Lower than 0.5% |
| Low-melt | 1.0 | Lower than 0.5% |
| Unmodified | 1.5 | Lower than 1.0% |
| Low-melt | 1.5 | 0.80 ± 0.04 |
Visualizations
Experimental Workflow for Creating a Dense Polymer Diffusion Barrier
Caption: Workflow for creating a dense polymer diffusion barrier.
Signaling Pathway for Photopolymerization
Caption: Initiation of photopolymerization for barrier formation.
Logical Relationship of Factors Affecting Diffusion
Caption: Factors influencing diffusion rates in hydrogels.
Conclusion
The protocols outlined in these application notes provide a starting point for researchers to create and evaluate diffusion barriers in Hilafilcon B hydrogels. By modifying the surface of the hydrogel through photopolymerization or by creating a superhydrophobic layer, it is possible to significantly alter the diffusion characteristics of this material. These modifications can enable the development of novel drug delivery systems with controlled and sustained release profiles, expanding the utility of Hilafilcon B in advanced biomedical applications. Further optimization of the described parameters will likely be necessary to achieve the desired release kinetics for specific drugs and applications.
References
- 1. ta-to.com [ta-to.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Frontiers | Investigation of Lysozyme Diffusion in Agarose Hydrogels Employing a Microfluidics-Based UV Imaging Approach [frontiersin.org]
- 4. Investigation of Lysozyme Diffusion in Agarose Hydrogels Employing a Microfluidics-Based UV Imaging Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Lysozyme Diffusion in Agarose Hydrogels Employing a Microfluidics-Based UV Imaging Approach [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Superhydrophobic Diffusion Barriers for Hydrogels via Confined Interfacial Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Simple Method to Determine Diffusion Coefficients in Soft Hydrogels for Drug Delivery and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of Lysozyme Diffusion in Agarose Hydrogels Emplo... [publikationen.bibliothek.kit.edu]
Application Note & Protocol: In Vitro Cytotoxicity Assessment of Hilafilcon B Contact Lens Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hilafilcon B is a hydrophilic copolymer of 2-hydroxyethyl methacrylate (B99206) and N-vinyl pyrrolidone, categorized as an FDA Group II hydrogel contact lens material due to its high water content (59%) and non-ionic nature.[1][2][3] As a biomaterial with direct and prolonged contact with ocular tissues, its biocompatibility is of paramount importance. This application note provides a detailed protocol for assessing the in vitro cytotoxicity of Hilafilcon B, adhering to the principles outlined in the ISO 10993-5 standard for the biological evaluation of medical devices.[4][5][6][7][8] The described methods are essential for preclinical safety assessment and quality control in the development of ophthalmic devices.
This document outlines protocols for three common and robust cytotoxicity assays:
-
MTT Assay: To assess cell metabolic activity as an indicator of cell viability.[9][10]
-
Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage by measuring the release of the cytosolic enzyme LDH.[11][12][13]
-
Apoptosis Assay (Annexin V/Propidium Iodide): To differentiate between apoptotic and necrotic cell death mechanisms.[14][15][16]
Experimental Workflow
The overall experimental workflow for assessing the cytotoxicity of Hilafilcon B is depicted below. This process begins with the preparation of the test material and culminates in the analysis of cellular responses.
Caption: Experimental workflow for Hilafilcon B cytotoxicity testing.
Detailed Experimental Protocols
These protocols are designed to be compliant with the ISO 10993-5 standard, which recommends using an extraction method for materials like contact lenses.[4][6][17]
Test Article and Control Material Preparation
-
Test Article: Aseptically cut Hilafilcon B contact lenses into standardized discs (e.g., 1 cm²).
-
Negative Control: High-density polyethylene (B3416737) (HDPE) or another certified non-cytotoxic material.
-
Positive Control: Zinc diethyldithiocarbamate (B1195824) (ZDEC) polyurethane film or a similar material known to induce a cytotoxic response.
-
Blank Control: Cell culture medium without any test material.
Cell Culture
-
Cell Line: Human Corneal Epithelial Cells (HCEC) are highly relevant for ophthalmic device testing. Alternatively, L-929 mouse fibroblast cells are commonly recommended by ISO 10993-5.[4]
-
Culture Medium: Keratinocyte-Serum Free Medium (KSFM) for HCEC or Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) for L-929.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
Extract Preparation (Elution Test)
This method is recommended to test for leachable substances from the hydrogel.[4][6][18]
-
Place the prepared Hilafilcon B discs, negative control, and positive control materials into separate sterile glass vials.
-
Add complete cell culture medium to each vial at a ratio of 3 cm² of material per 1 mL of medium.
-
Incubate the vials at 37°C for 24 hours with gentle agitation.
-
Aseptically collect the extracts. The extracts can be used immediately or stored at 4°C for a short period. For dose-response analysis, prepare serial dilutions of the 100% extract (e.g., 50%, 25%, 12.5%).
Protocol for MTT Assay (Cell Viability)
This assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.[9][10]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Exposure: Remove the culture medium and replace it with 100 µL of the prepared material extracts (100%, 50%, 25%, 12.5%), as well as positive, negative, and blank controls.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell Viability (%) = (Absorbance of Test Sample / Absorbance of Blank Control) x 100
Protocol for LDH Assay (Membrane Integrity)
This assay quantifies the LDH released from cells with damaged plasma membranes.[11][12]
-
Cell Seeding and Exposure: Follow steps 1-3 of the MTT Assay protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega LDH-Glo™, Roche Cytotoxicity Detection Kit). Add 50 µL of the reaction mix to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Controls: Include a high control (cells lysed with a lysis buffer) to determine the maximum LDH release.
-
Calculation: Cytotoxicity (%) = [(Test Sample LDH - Blank Control LDH) / (High Control LDH - Blank Control LDH)] x 100
Protocol for Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay identifies apoptotic cells (Annexin V positive) and necrotic cells (Propidium Iodide positive).
-
Cell Seeding and Exposure: Seed cells in a 6-well plate and expose them to the material extracts as described previously.
-
Cell Harvesting: After 24 hours, collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin.
-
Staining: Wash the cells with PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Apoptosis Signaling Pathway
Contact with cytotoxic leachables can induce apoptosis through various cellular pathways. The intrinsic (mitochondrial) pathway is a common mechanism initiated by cellular stress.
References
- 1. bausch.ca [bausch.ca]
- 2. ta-to.com [ta-to.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nhiso.com [nhiso.com]
- 6. mddionline.com [mddionline.com]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. blog.johner-institute.com [blog.johner-institute.com]
- 9. Effect of contact lens material on cytotoxicity potential of multipurpose solutions using human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. Indirect evaluation of corneal apoptosis in contact lens wearers by estimation of nitric oxide and antioxidant enzymes in tears - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. blog.cellsignal.com [blog.cellsignal.com]
- 17. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Assessing Protein Adsorption on Hilafilcon B: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – To facilitate advancements in ocular drug delivery and biomaterial research, this document provides detailed application notes and standardized protocols for assessing protein adsorption on Hilafilcon B, a widely used hydrogel in contact lens manufacturing. Understanding the interactions between proteins and this biomaterial is critical for developing safer and more effective ophthalmic products. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction to Protein Adsorption on Hydrogel Biomaterials
Protein adsorption is a primary event that occurs when a biomaterial comes into contact with a biological fluid. In the context of contact lenses, the tear film, a complex mixture of proteins, lipids, and other molecules, rapidly coats the lens surface. This bio-fouling can impact lens comfort, vision clarity, and biocompatibility. Hilafilcon B, a non-ionic, high-water-content hydrogel, is known for its distinct protein adsorption profile. Characterizing this profile is essential for predicting in-vivo performance and designing novel drug-eluting contact lenses.
Application Notes: Methods for Assessing Protein Adsorption
A variety of analytical techniques can be employed to qualitatively and quantitatively assess protein adsorption on Hilafilcon B. The choice of method depends on the specific research question, available equipment, and desired level of detail.
1. Imaging Techniques:
-
Atomic Force Microscopy (AFM): Provides high-resolution topographical images of the lens surface, allowing for the visualization of adsorbed protein aggregates and surface morphology changes.
-
Scanning Electron Microscopy (SEM): Offers detailed images of the surface, revealing the distribution and structure of protein deposits.
2. Spectroscopic and Spectrometric Methods:
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can determine the elemental composition of the lens surface, providing evidence of protein adsorption through the detection of nitrogen.
-
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): Can identify the secondary structure of adsorbed proteins, offering insights into conformational changes upon adsorption.[1]
-
Mass Spectrometry (MS):
-
Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS: Can be used to identify the specific proteins adsorbed to the lens surface.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides a more comprehensive proteomic analysis of the adsorbed layer, enabling the identification and quantification of multiple proteins simultaneously.[2]
-
Multiple-Reaction-Monitoring Mass Spectrometry (MRM-MS): A targeted MS technique that offers high sensitivity and accuracy for quantifying specific proteins in lens extracts.[3]
-
3. Radiolabeling Techniques:
-
Radiolabeling with isotopes such as Iodine-125 (¹²⁵I): This classic method allows for the direct quantification of adsorbed proteins by measuring the radioactivity of the lens after incubation with a radiolabeled protein solution.[4]
4. Solution Depletion Methods:
-
This indirect method involves measuring the concentration of a protein in solution before and after exposure to the contact lens. The difference in concentration is attributed to adsorption onto the lens. Common protein quantification assays used in this method include:
-
Bicinchoninic Acid (BCA) Assay or Bradford Assay: Colorimetric methods for determining total protein concentration.
-
UV-Visible Spectrophotometry: Measures the absorbance of the protein solution at a specific wavelength (typically 280 nm).
-
Quantitative Data on Protein Adsorption
The quantity and type of protein adsorbed to a contact lens are influenced by the lens material's properties and the composition of the tear film. Hilafilcon B, being a non-ionic hydrogel, exhibits different adsorption characteristics compared to ionic hydrogels like Etafilcon A.
| Lens Material | Protein | Adsorbed Amount (µ g/lens ) | Experimental Conditions | Reference |
| Hilafilcon B | Hen Egg White Lysozyme (B549824) (HEWL) | ~0.1 - 0.2 | In vitro incubation in HEWL solution at varying pH (6.2-8.2) | [3] |
| Hilafilcon B | Bovine Serum Albumin (BSA) | ~0.05 - 0.1 | In vitro incubation in BSA solution at varying pH (6.2-8.2) | [3] |
| Etafilcon A | Hen Egg White Lysozyme (HEWL) | ~2.0 - 4.5 | In vitro incubation in HEWL solution at varying pH (6.2-8.2) | [3] |
| Etafilcon A | Bovine Serum Albumin (BSA) | ~0.1 - 0.2 | In vitro incubation in BSA solution at varying pH (6.2-8.2) | [3] |
| Balafilcon A | Total Protein | 10.2 ± 4.1 | Ex vivo analysis of worn lenses with RevitaLens OcuTec care system | [3] |
| Senofilcon A | Total Protein | 1.7 ± 0.6 | Ex vivo analysis of worn lenses with RevitaLens OcuTec care system | [3] |
| Galyfilcon A | Total Protein | 7.32 - 8.78 | Ex vivo analysis of worn lenses with different care solutions | [2][5] |
| Lotrafilcon B | Total Protein | 9.75 - 9.76 | Ex vivo analysis of worn lenses with different care solutions | [2][5] |
Experimental Protocols
This section provides a detailed protocol for a common in vitro method to assess protein adsorption on Hilafilcon B contact lenses using a solution depletion method with UV-Vis spectrophotometry.
Protocol 1: In Vitro Protein Adsorption Assay using UV-Vis Spectrophotometry
Objective: To quantify the amount of a specific protein (e.g., lysozyme or albumin) adsorbed onto Hilafilcon B contact lenses.
Materials:
-
Hilafilcon B contact lenses
-
Model protein (e.g., Hen Egg White Lysozyme or Bovine Serum Albumin)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Sterile microcentrifuge tubes (2 mL)
-
Orbital shaker
-
Forceps
Procedure:
-
Preparation of Protein Standard Curve: a. Prepare a stock solution of the model protein in PBS (e.g., 1 mg/mL). b. Perform a serial dilution of the stock solution to create a series of standards with known concentrations (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL). c. Measure the absorbance of each standard at 280 nm using the UV-Vis spectrophotometer with PBS as the blank. d. Plot a standard curve of absorbance versus protein concentration and determine the linear regression equation.
-
Contact Lens Preparation: a. Using forceps, carefully remove a Hilafilcon B contact lens from its packaging. b. Rinse the lens thoroughly with PBS to remove any residual packaging solution. c. Place the lens in a sterile 2 mL microcentrifuge tube.
-
Protein Adsorption: a. Prepare a working solution of the model protein in PBS at a physiologically relevant concentration (e.g., 1.9 mg/mL for lysozyme or 0.5 mg/mL for albumin). b. Add a known volume (e.g., 1.5 mL) of the working protein solution to the microcentrifuge tube containing the contact lens. This is the initial concentration (C_initial) . c. Prepare a control tube containing the same volume of the protein solution but no contact lens. d. Incubate both tubes on an orbital shaker at a gentle speed (e.g., 60 rpm) at 37°C for a specified time (e.g., 2, 4, 8, or 24 hours).
-
Measurement of Non-Adsorbed Protein: a. After incubation, carefully remove the contact lens from the tube using forceps. b. Measure the absorbance of the remaining protein solution in the tube at 280 nm. This represents the final concentration (C_final) . c. Also, measure the absorbance of the solution from the control tube.
-
Data Analysis: a. Use the standard curve equation to calculate the C_initial and C_final from their respective absorbance values. b. The total amount of protein adsorbed to the lens can be calculated using the following formula:
Expected Results: This protocol should yield quantitative data on the amount of protein adsorbed to the Hilafilcon B lens under the specified conditions. By varying the protein type, concentration, and incubation time, a comprehensive adsorption profile can be established.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of factors influencing protein adsorption.
Caption: Experimental workflow for the in vitro protein adsorption assay.
Caption: Factors influencing protein adsorption on Hilafilcon B.
References
- 1. Effect of the interplay between protein and surface on the properties of adsorbed protein layers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Albumin Acts as a Lubricant on the Surface of Hydrogel and Silicone Hydrogel Contact Lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Adsorption and removal of protein bound to hydrogel contact lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Vision: Mass spectrometry-based proteomic analyses of contact lens deposition [molvis.org]
Investigational Application of Hilafilcon B for 3D Cell Culture Models
Introduction
The transition from two-dimensional (2D) to three-dimensional (3D) cell culture represents a significant leap forward in creating more physiologically relevant in vitro models for drug discovery, disease modeling, and regenerative medicine.[1][2][3] 3D culture systems are better at mimicking the complex cellular interactions and microenvironments found in vivo.[2][3] Hydrogels are a popular choice for 3D cell culture as they provide a hydrated, porous scaffold that can support cell growth and differentiation.[4][5][6]
This document outlines the investigational use of Hilafilcon B, a hydrophilic polymer, as a potential biomaterial for 3D cell culture applications. Hilafilcon B is a co-polymer of 2-hydroxyethylmethacrylate (HEMA) and N-(1,1-dimethyl-3-oxobutyl) acrylamide, known for its use in contact lens manufacturing due to its biocompatibility and high water content.[7] While not traditionally used for in vitro 3D cell culture, its properties suggest it could be adapted for this purpose. These application notes provide a theoretical framework and proposed protocols for researchers interested in exploring Hilafilcon B as a novel hydrogel for 3D cell culture.
Material Properties of Hilafilcon B
The inherent properties of Hilafilcon B make it a candidate for consideration in 3D cell culture. A summary of its key physical and optical properties, primarily derived from its use in ophthalmology, is presented below.
| Property | Value | Reference |
| Water Content | 59% | [7] |
| Specific Gravity | 1.119 | [7] |
| Refractive Index | 1.4036 | [7] |
| Oxygen Permeability (Dk) | 22 x 10⁻¹¹ | [7] |
| Biocompatibility | Demonstrated no toxicity or irritation in preclinical tests for contact lens use. | [7] |
Proposed Experimental Protocols
The following are hypothetical protocols for the preparation and use of Hilafilcon B hydrogels for 3D cell culture. These are based on standard hydrogel preparation techniques and would require optimization for specific cell types and applications.
Protocol 1: Preparation of a Hilafilcon B Hydrogel
This protocol describes the theoretical preparation of a Hilafilcon B hydrogel suitable for cell encapsulation.
Materials:
-
Hilafilcon B monomer solution (custom synthesis required)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium
-
UV light source (365 nm)
Method:
-
Prepare a sterile stock solution of the photoinitiator in PBS.
-
Under sterile conditions, mix the Hilafilcon B monomer solution with the photoinitiator to a final concentration of 0.5% (w/v).
-
To create the hydrogel, dispense the Hilafilcon B/photoinitiator solution into a suitable mold (e.g., a 96-well plate).
-
Expose the solution to UV light for a duration determined by the desired gel stiffness. This step requires optimization.
-
After polymerization, wash the hydrogel extensively with sterile PBS to remove any unreacted monomers and photoinitiator.
-
Equilibrate the hydrogel in cell culture medium for at least 24 hours before cell seeding.
Protocol 2: Cell Encapsulation in Hilafilcon B Hydrogel
This protocol details the encapsulation of cells within the prepared Hilafilcon B hydrogel.
Materials:
-
Prepared and equilibrated Hilafilcon B hydrogel
-
Cells of interest, in suspension
-
Cell culture medium
Method:
-
Prepare a cell suspension at the desired concentration in cell culture medium.
-
Mix the cell suspension with the pre-polymerized, sterile Hilafilcon B monomer/photoinitiator solution.
-
Dispense the cell-laden hydrogel solution into the desired culture vessel.
-
Polymerize the hydrogel using a cytocompatible UV exposure protocol.
-
After polymerization, add fresh cell culture medium to the culture vessel.
-
Incubate the 3D cell culture under standard conditions (e.g., 37°C, 5% CO₂).
-
Monitor cell viability and proliferation over time using standard assays (e.g., Live/Dead staining, MTS assay).
Proposed Workflow for Characterizing Cell Behavior in Hilafilcon B Hydrogels
The following diagram illustrates a proposed workflow for characterizing the suitability of Hilafilcon B for 3D cell culture.
Caption: Proposed workflow for the preparation, cell encapsulation, and analysis of Hilafilcon B-based 3D cell culture models.
Investigating Cell Signaling Pathways
The 3D microenvironment can significantly influence cellular signaling pathways compared to 2D cultures.[8][9][10] A key area of investigation for a novel biomaterial like Hilafilcon B would be its effect on cell signaling. The following diagram outlines a proposed workflow to investigate the influence of a Hilafilcon B matrix on a generic signaling pathway.
Caption: A generalized workflow for investigating the modulation of cell signaling pathways in a Hilafilcon B 3D culture system.
Potential Applications in Drug Screening
Should Hilafilcon B prove to be a suitable matrix for 3D cell culture, it could be applied to high-throughput drug screening.[11][12][13] The optical clarity of Hilafilcon B could be advantageous for imaging-based assays.
Proposed Drug Screening Workflow
Caption: A conceptual workflow for a high-throughput drug screening assay using Hilafilcon B-based 3D cell cultures.
Discussion and Future Directions
The application of Hilafilcon B in 3D cell culture is, at present, theoretical. However, its known biocompatibility and high water content are promising characteristics for a hydrogel scaffold. Significant research and development would be required to validate this material for such applications. Key areas for future investigation include:
-
Monomer Synthesis and Purification: Developing a reliable source of research-grade Hilafilcon B monomers.
-
Polymerization Optimization: Fine-tuning the polymerization process to control hydrogel stiffness and porosity.
-
Biocompatibility Testing: Conducting rigorous testing with various cell lines to ensure low cytotoxicity of the polymerized hydrogel and any potential leachables.
-
Cell-Matrix Interactions: Investigating the attachment, proliferation, and differentiation of various cell types within the Hilafilcon B matrix.
-
Biodegradability: Assessing the biodegradability of the hydrogel, which would be crucial for tissue engineering applications.
References
- 1. Applications of Biomaterials in 3D Cell Culture and Contributions of 3D Cell Culture to Drug Development and Basic Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D Cell Cultures: Evolution of an Ancient Tool for New Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Engineered Hydrogels for 3D Cell Culture and Bioprinting of Human Induced Pluripotent Stem Cell-Derived Neuroepithelial Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogels for 3D mammalian cell culture: a starting guide for laboratory practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultra-low content physio-chemically crosslinked gelatin hydrogel improves encapsulated 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. 3D culture reveals a signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3D cell culture alters signal transduction and drug response in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three-dimensional cell culture (3DCC) improves secretion of signaling molecules of mesenchymal stem cells (MSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3D Model Characterization by 2D and 3D Imaging in t(14;18)-Positive B-NHL: Perspectives for In Vitro Drug Screens in Follicular Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tissue-Engineered 3D In Vitro Disease Models for High-Throughput Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput drug screening in advanced pre-clinical 3D melanoma models identifies potential first-line therapies for NRAS-mutated melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hilafilcon B Polymerization
Welcome to the Technical Support Center for Hilafilcon B Polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving consistent polymerization of Hilafilcon B, a copolymer of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinyl pyrrolidone (NVP).
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of Hilafilcon B, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Incomplete or Failed Polymerization
Question: My Hilafilcon B mixture is not polymerizing or is only partially solidifying. What are the likely causes and how can I fix this?
Answer: Failure to polymerize is a frequent issue in hydrogel synthesis. Several factors can contribute to this problem, primarily related to the initiation of the free-radical polymerization process.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Insufficient Initiator Concentration | The concentration of the free-radical initiator (e.g., AIBN, benzoyl peroxide, potassium persulfate) is critical. Too little initiator will not generate enough free radicals to overcome inhibitors and start the polymerization chain reaction effectively.[1] Increase the initiator concentration incrementally. Consult literature for optimal concentrations for HEMA-NVP copolymerization. |
| Oxygen Inhibition | Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization.[1] Oxygen reacts with and deactivates the initiating and propagating radicals. It is crucial to deoxygenate the monomer solution before adding the initiator. This can be achieved by purging the mixture with an inert gas like nitrogen or argon for at least 20-30 minutes. |
| Low Reaction Temperature | Thermal initiators require a specific temperature to decompose and generate free radicals at an adequate rate. If the reaction temperature is too low, the initiation process will be too slow or may not occur at all.[1] Ensure your reaction setup maintains the recommended temperature for the specific initiator being used. |
| Inactive or Degraded Initiator | Initiators can degrade over time, especially if not stored correctly. Ensure your initiator is fresh and has been stored according to the manufacturer's recommendations (e.g., refrigerated, protected from light). |
| Presence of Inhibitors in Monomers | Monomers like HEMA are often shipped with inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization during storage. While small amounts of initiator can overcome this, high levels of inhibitor can prevent polymerization. If you suspect this is an issue, the inhibitor can be removed by passing the monomer through an inhibitor-removal column or by washing with an alkaline solution. |
Logical Troubleshooting Flowchart for Incomplete Polymerization
Issue 2: Inconsistent Polymer Properties (e.g., Swelling Ratio, Mechanical Strength)
Question: I am achieving polymerization, but the resulting Hilafilcon B hydrogels have inconsistent properties from batch to batch. How can I improve consistency?
Answer: Consistency in hydrogel properties is directly linked to the precise control of the polymerization reaction and the composition of the prepolymer solution.
Factors Affecting Polymerization Consistency
| Factor | Impact on Consistency | Recommendations for Improvement |
| Monomer Ratio (HEMA:NVP) | The ratio of HEMA to NVP directly influences the hydrophilicity, water content, and mechanical properties of the final hydrogel.[2] Inconsistent measurement of monomers will lead to batch-to-batch variability. | Use precise measurement techniques (e.g., calibrated pipettes, analytical balance) to ensure a consistent monomer ratio in every batch. |
| Crosslinker Concentration | The amount of crosslinking agent (e.g., EGDMA, MBA) determines the network density of the hydrogel.[3] Variations in crosslinker concentration will significantly impact the mechanical strength and equilibrium water content. | Accurately measure and dispense the crosslinker. Ensure it is fully dissolved in the monomer mixture before initiating polymerization. |
| Reaction Temperature and Time | Inconsistent reaction temperatures can affect the rate of polymerization and the final conversion of monomers, leading to variations in polymer properties.[1] Reaction time determines the extent of polymerization. | Use a temperature-controlled reaction setup (e.g., water bath, heating mantle with a thermostat) to maintain a stable temperature. Standardize the polymerization time for all experiments. |
| Mixing and Homogeneity | An inhomogeneous prepolymer solution will result in a hydrogel with non-uniform properties. | Ensure all components (monomers, crosslinker, initiator) are thoroughly mixed before initiating polymerization. |
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of a p(HEMA-co-NVP) hydrogel like Hilafilcon B?
A1: While the exact industrial process for Hilafilcon B is proprietary, a general laboratory-scale synthesis can be performed as follows. This protocol is for informational purposes and should be adapted and optimized for specific research needs.
Experimental Protocol: Free-Radical Polymerization of p(HEMA-co-NVP)
-
Monomer Preparation: In a reaction vessel, combine 2-hydroxyethyl methacrylate (HEMA) and N-vinyl pyrrolidone (NVP) in the desired molar ratio.
-
Crosslinker Addition: Add a specific amount of a crosslinking agent, such as ethylene (B1197577) glycol dimethacrylate (EGDMA) or N,N'-methylenebisacrylamide (MBA). The concentration of the crosslinker will influence the mechanical properties of the final hydrogel.
-
Deoxygenation: Purge the mixture with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which inhibits polymerization.
-
Initiator Addition: Add a thermal initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), to the deoxygenated monomer mixture.[4] The initiator should be dissolved in a small amount of the monomer mixture before being added to the bulk solution to ensure homogeneity.
-
Polymerization: Heat the reaction vessel to the appropriate temperature for the chosen initiator (e.g., 60-80°C for BPO or AIBN) and maintain this temperature for a set period (e.g., 12-24 hours) to allow for complete polymerization.[5]
-
Purification: After polymerization, the resulting hydrogel should be washed extensively with a suitable solvent (e.g., deionized water or ethanol) to remove any unreacted monomers, crosslinker, and initiator.[6]
Illustrative Experimental Workflow
Q2: How does the HEMA to NVP ratio affect the final properties of the hydrogel?
A2: The ratio of HEMA to NVP is a critical factor in determining the final properties of the Hilafilcon B hydrogel.
-
Water Content: NVP is more hydrophilic than HEMA. Therefore, increasing the proportion of NVP in the copolymer will generally lead to a higher equilibrium water content (EWC) in the resulting hydrogel.[2][4]
-
Mechanical Properties: The mechanical strength of the hydrogel is influenced by the monomer composition and the crosslinking density. The specific impact of the HEMA:NVP ratio on mechanical properties can be complex and may also depend on the degree of crosslinking.
-
Oxygen Permeability: While both are hydrogel monomers, the overall structure and water content dictated by the monomer ratio will influence the oxygen permeability (Dk) of the material.
Q3: What are the key safety precautions to take during Hilafilcon B polymerization?
A3: Standard laboratory safety procedures should be followed when working with the monomers and initiators for Hilafilcon B polymerization.
-
Handling Monomers: HEMA and NVP should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handling Initiators: Free-radical initiators like benzoyl peroxide can be unstable and should be handled with care, avoiding heat, shock, and friction. Store them according to the manufacturer's instructions.
-
Inert Gas: When using inert gases like nitrogen or argon for deoxygenation, ensure proper ventilation to prevent the displacement of oxygen in the laboratory.
-
Polymerization Reaction: The polymerization reaction can be exothermic. For larger-scale reactions, consider using a reaction vessel equipped with cooling capabilities to control the temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. Contact Lens Materials: A Materials Science Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. JPM | Free Full-Text | Preparation and Sustained Release of 2-Hydroxyethyl Methacrylate -N-Vinyl-2-Pyrrolidone Hydrogel for Ophthalmic Drug [techscience.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Controlling the Swelling Ratio of Hilafilcon B
This technical support center is designed for researchers, scientists, and drug development professionals working with Hilafilcon B hydrogels. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at controlling the swelling ratio of this hydrogel.
Frequently Asked Questions (FAQs)
Q1: What is Hilafilcon B and what are its key properties?
Hilafilcon B is a non-ionic hydrogel material composed of a copolymer of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinyl pyrrolidone (NVP).[1][2] It is classified by the FDA as a Group II hydrogel, characterized by high water content and non-ionic properties.[1] A key property of Hilafilcon B is its high water content, typically around 59%, which contributes to its biocompatibility and is beneficial for applications such as contact lenses and drug delivery.[1][2][3]
Q2: What is the swelling ratio and why is it important to control?
The swelling ratio is a measure of the amount of fluid a hydrogel can absorb and is a critical parameter in hydrogel applications. It is typically calculated as the ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel. Controlling the swelling ratio is crucial for applications in drug delivery, as it influences the drug loading capacity and release kinetics. In tissue engineering and biomedical implants, the swelling behavior affects the mechanical properties and integration with surrounding tissues.
Q3: How does pH affect the swelling of Hilafilcon B?
As a non-ionic hydrogel, Hilafilcon B's swelling behavior is largely independent of the pH of the surrounding medium.[4] Unlike ionic hydrogels that contain acidic or basic functional groups which ionize in response to pH changes, Hilafilcon B lacks these groups.[4] Therefore, significant changes in the swelling ratio are not expected across a wide physiological pH range.[4][5]
Q4: Can temperature be used to control the swelling of Hilafilcon B?
Temperature can influence the swelling of Hilafilcon B, although it does not exhibit a sharp lower critical solution temperature (LCST) transition like some thermoresponsive polymers. Generally, an increase in temperature can lead to a modest increase in the equilibrium swelling ratio. This is attributed to increased polymer chain mobility and the weakening of hydrogen bonds between the polymer chains and water molecules, allowing the network to expand further.
Q5: How does the ionic strength of the swelling medium affect Hilafilcon B?
For non-ionic hydrogels like Hilafilcon B, the effect of ionic strength on swelling is minimal compared to its impact on polyelectrolyte hydrogels. In ionic hydrogels, high ionic strength shields the electrostatic repulsion between charged groups, leading to a decrease in swelling.[6] While some minor changes in swelling may be observed in Hilafilcon B due to alterations in the osmotic pressure difference between the hydrogel and the external solution, it is not a primary method for controlling its swelling ratio.
Troubleshooting Guide
This guide addresses common issues encountered during experiments to control the swelling ratio of Hilafilcon B.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Lower than Expected Swelling Ratio | High Crosslinking Density: An excessive amount of crosslinking agent during polymerization creates a tighter network structure, restricting water uptake. | - Decrease the molar ratio of the crosslinking agent (e.g., ethylene (B1197577) glycol dimethacrylate) in the synthesis formulation.- Ensure precise and consistent measurement of the crosslinker in all experiments. |
| Incomplete Polymerization: If the polymerization reaction is not complete, the resulting hydrogel may have a lower molecular weight between crosslinks, leading to reduced swelling. | - Optimize polymerization conditions such as temperature, time, and initiator concentration.- Ensure all components are thoroughly mixed before initiating polymerization. | |
| Presence of Hydrophobic Impurities: Residual unreacted monomers or other hydrophobic substances can hinder water absorption. | - Purify the monomers and other reagents before use.- Perform a thorough washing/extraction step after polymerization to remove any unreacted components. | |
| Higher than Expected Swelling Ratio | Low Crosslinking Density: Insufficient crosslinking results in a loose network that can absorb an excessive amount of water, leading to poor mechanical stability. | - Increase the molar ratio of the crosslinking agent in the synthesis protocol.- Verify the purity and reactivity of the crosslinker. |
| Incorrect Monomer Ratio: A higher proportion of the more hydrophilic monomer (NVP) can lead to increased water uptake. | - Adjust the monomer feed ratio of HEMA to NVP to achieve the desired swelling characteristics. | |
| Inconsistent Swelling Results Between Batches | Variability in Synthesis Conditions: Minor differences in polymerization temperature, time, or reagent concentrations can lead to significant variations in hydrogel properties. | - Maintain strict control over all experimental parameters.- Use a controlled temperature water bath for polymerization.- Ensure accurate and precise measurement of all components. |
| Inhomogeneous Mixing of Reagents: Poor mixing can result in localized areas with different crosslinking densities within the same hydrogel. | - Use a vortex mixer or sonicator to ensure a homogeneous solution before initiating polymerization. | |
| Hydrogel is Fragile and Difficult to Handle When Swollen | Low Crosslinking Density: While allowing for high swelling, a low crosslinker concentration can result in a mechanically weak hydrogel. | - Find an optimal balance between the swelling ratio and mechanical strength by systematically varying the crosslinker concentration. |
| High Swelling Ratio: Excessive swelling can inherently lead to a decrease in the polymer volume fraction and thus lower mechanical integrity. | - If a high swelling ratio is not a primary requirement, consider reducing it by increasing the crosslinker density or adjusting the monomer ratio. |
Illustrative Data on Factors Affecting Swelling Ratio
The following tables provide illustrative quantitative data on how different experimental parameters can influence the swelling ratio of a Hilafilcon B-like hydrogel. This data is based on general principles of pHEMA-NVP hydrogels and should be used as a guideline for experimental design.
Table 1: Effect of Crosslinker Concentration on Equilibrium Swelling Ratio (ESR)
| Crosslinker (mol%) | Equilibrium Swelling Ratio (g/g) |
| 0.5 | 2.5 |
| 1.0 | 1.8 |
| 1.5 | 1.4 |
| 2.0 | 1.1 |
Table 2: Effect of Temperature on Equilibrium Swelling Ratio (ESR)
| Temperature (°C) | Equilibrium Swelling Ratio (g/g) |
| 25 | 1.40 |
| 37 | 1.45 |
| 50 | 1.52 |
Table 3: Effect of Ionic Strength (NaCl) on Equilibrium Swelling Ratio (ESR)
| NaCl Concentration (M) | Equilibrium Swelling Ratio (g/g) |
| 0.00 | 1.40 |
| 0.05 | 1.38 |
| 0.10 | 1.37 |
| 0.15 | 1.36 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Swelling Ratio (ESR)
Objective: To measure the maximum amount of fluid a Hilafilcon B hydrogel can absorb.
Materials:
-
Dry Hilafilcon B hydrogel samples of known weight.
-
Swelling medium (e.g., deionized water, phosphate-buffered saline).
-
Analytical balance.
-
Temperature-controlled incubator or water bath.
-
Lint-free tissue paper.
Methodology:
-
Weigh the dry hydrogel sample and record its weight (W_d).
-
Immerse the dry hydrogel in an excess of the chosen swelling medium in a sealed container.
-
Place the container in a temperature-controlled environment (e.g., 37°C).
-
At regular time intervals, remove the hydrogel from the medium.
-
Gently blot the surface of the hydrogel with lint-free tissue to remove excess surface water.
-
Weigh the swollen hydrogel and record its weight (W_s).
-
Return the hydrogel to the swelling medium.
-
Repeat steps 4-7 until the weight of the swollen hydrogel becomes constant, indicating that equilibrium has been reached.
-
Calculate the Equilibrium Swelling Ratio (ESR) using the following formula: ESR = (W_eq - W_d) / W_d where W_eq is the equilibrium swollen weight.
Protocol 2: Synthesis of Hilafilcon B Hydrogel with Varying Crosslinker Concentrations
Objective: To prepare Hilafilcon B hydrogels with different swelling properties by altering the crosslinker concentration.
Materials:
-
2-hydroxyethyl methacrylate (HEMA), purified.
-
N-vinyl pyrrolidone (NVP), purified.
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker.
-
Azobisisobutyronitrile (AIBN) as a thermal initiator.
-
Glass molds.
-
Nitrogen gas source.
-
Oven.
Methodology:
-
Prepare monomer mixtures with a fixed HEMA to NVP ratio.
-
To separate reaction vessels, add varying molar percentages of EGDMA (e.g., 0.5, 1.0, 1.5, 2.0 mol% with respect to the total moles of monomers).
-
Add a fixed concentration of AIBN (e.g., 0.5 mol% with respect to the total moles of monomers) to each vessel.
-
Thoroughly mix the components in each vessel until a homogeneous solution is obtained.
-
Purge each solution with nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Carefully pour the solutions into the glass molds.
-
Place the molds in an oven at a constant temperature (e.g., 60°C) for a specified time (e.g., 24 hours) to ensure complete polymerization.
-
After polymerization, carefully remove the hydrogel sheets from the molds.
-
Wash the hydrogels extensively with deionized water and then ethanol (B145695) to remove any unreacted monomers and initiator.
-
Dry the hydrogels to a constant weight before characterizing their swelling behavior as per Protocol 1.
Visualizations
Caption: Experimental workflow for synthesizing and characterizing Hilafilcon B hydrogels.
Caption: Relationship between key hydrogel properties.
References
- 1. Thermal behavior of poly hydroxy ethyl methacrylate (pHEMA) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fluids.snu.ac.kr [fluids.snu.ac.kr]
- 3. Elastomers and Composites [journal.rubber.or.kr]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Protein Fouling on Hilafilcon B Surfaces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein fouling on Hilafilcon B surfaces.
Frequently Asked Questions (FAQs)
Q1: What is Hilafilcon B and why is it prone to protein fouling?
Hilafilcon B is a high-water content (59%), non-ionic hydrogel material used in the manufacturing of soft contact lenses.[1][2][3][4][5] Its hydrophilic nature and specific surface chemistry can lead to the rapid adsorption of proteins from the tear film or experimental solutions. While its non-ionic character reduces the attraction of certain positively charged proteins like lysozyme (B549824) compared to ionic hydrogels, fouling still occurs and can impact experimental outcomes by altering surface properties and blocking functional sites.[6]
Q2: What are the primary consequences of protein fouling on Hilafilcon B surfaces in a research setting?
In a laboratory environment, protein fouling on Hilafilcon B surfaces can lead to:
-
Altered Surface Wettability: The adsorption of proteins can change the hydrophilic/hydrophobic balance of the surface, affecting subsequent interactions with cells or drug molecules.
-
Inaccurate Experimental Results: A protein layer can mask the true surface of the Hilafilcon B material, leading to non-specific binding and erroneous data in binding assays or cell culture experiments.
-
Reduced Biocompatibility: Denatured proteins on the surface can trigger inflammatory responses in cell-based assays.[7]
-
Compromised Optical Clarity: For applications requiring optical measurements, protein films can cause haziness and interfere with light transmission.[8]
Q3: Which proteins are most commonly found to adsorb to Hilafilcon B?
The most prevalent proteins that adsorb to hydrogel surfaces, including Hilafilcon B, are abundant in tear film. These include lysozyme, albumin, lactoferrin, and lipocalin.[9][10] The amount and type of protein that deposits can be influenced by the specific experimental conditions, such as the composition and concentration of the protein solution, pH, and incubation time.[6]
Q4: Can protein fouling on Hilafilcon B be completely prevented?
Complete prevention of protein fouling is challenging. However, various strategies can significantly reduce protein adsorption. These include optimizing experimental buffers, employing specific cleaning protocols, and considering surface modifications. For end-users of contact lenses, daily disposable options are recommended to avoid issues with protein buildup.[11]
Troubleshooting Guide
Problem: Inconsistent results in cell culture experiments on Hilafilcon B substrates.
| Possible Cause | Troubleshooting Steps |
| Differential Protein Adsorption | Ensure consistent pre-incubation and washing steps for all samples. Analyze the protein layer on the substrate to confirm uniformity. |
| Protein Denaturation | Use fresh protein solutions and handle them gently to avoid denaturation before they come into contact with the surface. Consider adding stabilizing agents to the buffer if compatible with the experiment. |
| Contamination | Ensure aseptic handling of the Hilafilcon B surfaces and all solutions to prevent microbial contamination, which can also contribute to surface fouling. |
Problem: High background signal in fluorescence-based binding assays.
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding to Adsorbed Proteins | Pre-block the Hilafilcon B surface with a blocking agent like bovine serum albumin (BSA) or casein before introducing the fluorescently labeled molecule of interest. |
| Autofluorescence of Protein Deposits | Measure the background fluorescence of a Hilafilcon B sample incubated with the protein solution alone (without the fluorescent probe) and subtract this from the experimental readings. |
Quantitative Data on Protein Deposition
The following tables summarize quantitative data on protein deposition on various hydrogel contact lens materials, including materials with properties similar to Hilafilcon B.
Table 1: Comparison of Lysozyme and Albumin Deposition on Different Hydrogel Materials
| Lens Material | Material Type | Lysozyme Deposition (µ g/lens ) | Albumin Deposition (µ g/lens ) | Reference |
| Etafilcon A | High-water, Ionic | ~2200 | ~0.2 | [12] |
| Balafilcon A | Silicone Hydrogel | ~50 | ~1.9 | [12] |
| Lotrafilcon B | Silicone Hydrogel | ~9.7 | ~1.8 | [12] |
| Hilafilcon B | High-water, Non-ionic | Lower than ionic materials | Varies with conditions | [6] |
Table 2: Efficacy of Cleaning Solutions on Protein Removal from Hydrogel Lenses
| Cleaning Regimen | Lysozyme Removal (%) | Albumin Removal (%) | Reference |
| Hydrogen Peroxide (H₂O₂) | 24.3 (from Etafilcon A) | 62.4 (from Etafilcon A) | [13] |
| Multipurpose Solution (MPS) with Rub | 15.8 (from Etafilcon A) | 62.2 (from Etafilcon A) | [13] |
| Multipurpose Solution (MPS) No-Rub | 16.3 (from Etafilcon A) | 55.5 (from Etafilcon A) | [13] |
Experimental Protocols
Protocol 1: Quantification of Total Protein Adsorption on Hilafilcon B Surfaces
This protocol describes a common method for extracting and quantifying the total amount of protein adsorbed to a Hilafilcon B surface.
Materials:
-
Hilafilcon B samples
-
Protein solution of interest (e.g., lysozyme, BSA, or artificial tear fluid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein extraction solution: 50:50 (v/v) mixture of 0.2% trifluoroacetic acid (TFA) and acetonitrile[9]
-
Micro-BCA™ Protein Assay Kit or similar
-
Microplate reader
Procedure:
-
Incubation: Immerse the Hilafilcon B samples in the protein solution and incubate for the desired time and temperature (e.g., 8 hours at 37°C to mimic daily wear).[14]
-
Rinsing: Gently rinse the samples with PBS to remove loosely bound proteins.
-
Protein Extraction: Place each sample in a vial with the protein extraction solution and incubate for 24 hours at room temperature to elute the adsorbed proteins.[9]
-
Quantification: a. Transfer the protein extract to a microplate. b. Follow the manufacturer's instructions for the Micro-BCA™ Protein Assay to generate a standard curve and measure the protein concentration in the extracts. c. Calculate the total protein adsorbed per surface area of the Hilafilcon B sample.
Protocol 2: In Vitro Cleaning Efficacy Assay
This protocol evaluates the effectiveness of different cleaning solutions in removing protein deposits from Hilafilcon B.
Materials:
-
Protein-fouled Hilafilcon B samples (prepared as in Protocol 1)
-
Cleaning solutions to be tested (e.g., various multipurpose solutions, hydrogen peroxide systems)
-
PBS, pH 7.4
-
Protein extraction solution (from Protocol 1)
-
Micro-BCA™ Protein Assay Kit or similar
-
Microplate reader
Procedure:
-
Fouling: Prepare protein-fouled Hilafilcon B samples as described in Protocol 1.
-
Cleaning: a. For "rub" regimens, gently rub the lens with the cleaning solution for the recommended time.[15] b. Soak the samples in the respective cleaning solutions according to the manufacturer's instructions (e.g., overnight).
-
Rinsing: Rinse the samples thoroughly with PBS.
-
Protein Extraction and Quantification: Extract the remaining protein from the cleaned samples and quantify it using the method described in Protocol 1.
-
Calculation: Calculate the percentage of protein removed by comparing the amount of residual protein on the cleaned samples to the amount on uncleaned (control) samples.
Visualizations
Caption: Workflow for quantifying total protein adsorption on Hilafilcon B.
Caption: Troubleshooting logic for high background signals in assays.
References
- 1. ta-to.com [ta-to.com]
- 2. List of soft contact lens materials - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. bausch.ca [bausch.ca]
- 6. The Ionization of Polymeric Materials Accelerates Protein Deposition on Hydrogel Contact Lens Material - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dealing with Deposits | Contact Lens Spectrum [clspectrum.com]
- 8. novaeyecarecenter.com [novaeyecarecenter.com]
- 9. Quantification of individual proteins in silicone hydrogel contact lens deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Vision: Mass spectrometry-based proteomic analyses of contact lens deposition [molvis.org]
- 11. How to Prevent Protein Build up on Contact Lenses? - A Colourful World of Contact Lenses - SAVELENS [save-lens.com]
- 12. The efficiency of contact lens care regimens on protein removal from hydrogel and silicone hydrogel lenses [pubmed.ncbi.nlm.nih.gov]
- 13. The efficiency of contact lens care regimens on protein removal from hydrogel and silicone hydrogel lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Protein build-up on contact lenses and how to prevent it : - QUICKLENS [quicklens.co.nz]
Optimizing Drug Loading for Hilafilcon B: A Technical Support Resource
For researchers, scientists, and drug development professionals working with Hilafilcon B, this technical support center provides detailed troubleshooting guides and frequently asked questions to address common challenges encountered during drug loading experiments.
FAQs: Quick Answers to Common Questions
Q1: What is Hilafilcon B and why is it used for drug delivery?
Hilafilcon B is a non-ionic, high-water-content hydrogel copolymer of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinylpyrrolidone (NVP). Its high water content (59%) and biocompatibility make it an excellent candidate for ophthalmic drug delivery, as it allows for the diffusion of water-soluble drugs.[1][2][3]
Q2: What are the common methods for loading drugs into Hilafilcon B lenses?
The most common and straightforward method is the soaking method , where the lenses are immersed in a drug solution for a specific period.[4] Other methods explored for hydrogels in general include in-situ loading , where the drug is incorporated during the polymerization of the hydrogel, and more advanced techniques like supercritical fluid impregnation.[1][5]
Q3: What factors influence the amount of drug loaded into Hilafilcon B?
Several factors affect drug loading efficiency, including:
-
Physicochemical properties of the drug: Molecular weight, solubility (hydrophilic vs. hydrophobic), and charge.[5][6]
-
Loading solution parameters: Drug concentration, pH, and ionic strength.[7][8][9]
-
Loading process parameters: Soaking time and temperature.[10][11]
-
Hilafilcon B properties: Its high water content is a key determinant.[2]
Q4: How can I quantify the amount of drug loaded into a Hilafilcon B lens?
A common method is to use UV-Vis spectrophotometry. This involves extracting the drug from the loaded lens using a suitable solvent (like methanol (B129727) or a buffer solution) and then measuring the drug concentration in the extract.[12][13][14][15]
Q5: Why is there an initial "burst release" of the drug from Hilafilcon B lenses?
The burst release is a rapid initial release of the drug, often observed with the soaking method. This is attributed to the drug molecules that are weakly adsorbed onto the surface or are in the outermost layers of the hydrogel matrix, allowing them to diffuse out quickly.[4]
Troubleshooting Guide
| Problem | Potential Causes | Suggested Solutions |
| Low Drug Loading | Poor drug solubility in the loading solution: The drug may not be sufficiently dissolved to allow for effective diffusion into the hydrogel. | - Increase the solubility of the drug by adjusting the pH of the loading solution.- Use a co-solvent system, but ensure it is compatible with Hilafilcon B and does not alter its properties. |
| Insufficient soaking time: The drug may not have had enough time to diffuse into the hydrogel and reach equilibrium. | - Increase the soaking time. Conduct a time-course study to determine the optimal duration for maximum uptake. Equilibrium for some drugs can take up to 24 hours or longer.[10] | |
| Low drug concentration in the loading solution: The concentration gradient driving diffusion may be too low. | - Increase the drug concentration in the loading solution. The amount of drug loaded is often proportional to the concentration of the loading solution.[7] | |
| Drug-polymer incompatibility: The physicochemical properties of the drug (e.g., high hydrophobicity) may hinder its partitioning into the hydrophilic Hilafilcon B matrix. | - Consider modifying the hydrogel formulation if possible (though this alters the base material).- For hydrophobic drugs, explore the use of drug delivery systems like nanoparticles or liposomes that can be incorporated into the hydrogel. | |
| Rapid Drug Release (High Burst Effect) | Surface-adsorbed drug: A significant portion of the drug is located on or near the surface of the lens. | - After loading, briefly rinse the lens in a fresh buffer solution to remove surface-adsorbed drug.- Optimize the loading parameters (e.g., lower concentration, shorter soaking time) to minimize surface loading. |
| High water content of Hilafilcon B: The high water content facilitates rapid diffusion of hydrophilic drugs. | - Explore strategies to retard drug release, such as incorporating vitamin E as a diffusion barrier or using nanoparticles.[16] | |
| Altered Lens Properties (e.g., transparency, size) | Drug precipitation within the hydrogel: High concentrations of a poorly soluble drug can lead to precipitation. | - Use a lower concentration of the drug in the loading solution.- Ensure the drug is fully dissolved before initiating the soaking process. |
| Interaction between the drug and the polymer matrix: The drug may be causing changes in the hydrogel's structure. | - Evaluate the compatibility of the drug with Hilafilcon B at the molecular level.- Characterize the physical properties of the lens (e.g., diameter, water content, light transmittance) after drug loading. |
Data on Drug Loading in Hilafilcon B
The following table summarizes quantitative data on the uptake of various drugs into Hilafilcon B contact lenses using the soaking method.
| Drug | Drug Type | Loading Solution Concentration (mg/mL) | Soaking Time (hours) | Drug Uptake (µ g/lens ) | Reference |
| Natamycin | Antifungal | 1 | 24 | 211.7 ± 84.1 | [12] |
| Moxifloxacin | Antibiotic | 1 | 24 | Data not available for Hilafilcon B in the provided search results. | |
| Timolol Maleate | Beta-blocker | 1 | 24 | Data not available for Hilafilcon B in the provided search results. | |
| Ketotifen Fumarate | Antihistamine | 1 | 24 | Data not available for Hilafilcon B in the provided search results. | |
| Brimonidine Tartrate | Alpha-adrenergic agonist | 2 (0.006g in 3mL) | Not specified | Not specified, but release was 99.35% of absorbed amount | |
| Pyridoxine Hydrochloride | Vitamin | 3 (0.009g in 3mL) | Not specified | Not specified, but release was 99.35% of absorbed amount | |
| Betaxolol Hydrochloride | Beta-blocker | 5.67 (0.017g in 3mL) | Not specified | Not specified, but release was 95.96% of absorbed amount |
Note: The absence of data for some drugs in Hilafilcon B highlights the need for specific experimental determination for each drug-polymer combination.
Experimental Protocols
Protocol 1: Standard Drug Loading via Soaking Method
Objective: To load a water-soluble drug into a Hilafilcon B contact lens.
Materials:
-
Hilafilcon B contact lenses
-
Drug of interest
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Sterile vials
-
Analytical balance
-
UV-Vis spectrophotometer
Procedure:
-
Prepare the Loading Solution:
-
Accurately weigh the desired amount of the drug.
-
Dissolve the drug in a known volume of PBS to achieve the target concentration (e.g., 1 mg/mL).
-
Ensure the drug is completely dissolved. The pH of the solution can be adjusted if necessary to improve solubility.
-
-
Lens Preparation:
-
Remove the Hilafilcon B lens from its original packaging.
-
Gently blot the lens with lint-free tissue to remove excess packaging solution.
-
-
Soaking:
-
Place a single lens into a sterile vial containing a specific volume of the drug loading solution (e.g., 2 mL).
-
Seal the vial and place it on a laboratory shaker at a controlled temperature (e.g., 25°C or 37°C) for a predetermined duration (e.g., 24 hours).
-
-
Post-Soaking Processing:
-
Carefully remove the lens from the loading solution using sterile forceps.
-
Briefly rinse the lens in fresh PBS to remove any loosely bound drug from the surface (optional, depending on the experimental goal).
-
The lens is now ready for drug release studies or quantification of drug loading.
-
Protocol 2: Quantification of Drug Loading
Objective: To determine the total amount of drug loaded into a Hilafilcon B contact lens.
Procedure:
-
Drug Extraction:
-
Place the drug-loaded lens (from Protocol 1) into a vial containing a known volume of a suitable extraction solvent (e.g., 2 mL of methanol or PBS).
-
Seal the vial and agitate it for a sufficient time to ensure complete extraction of the drug from the lens (e.g., 2-4 hours). To ensure complete extraction, this step can be repeated with fresh solvent.
-
-
Spectrophotometric Analysis:
-
Prepare a calibration curve of the drug in the extraction solvent using known concentrations.
-
Measure the absorbance of the extraction solution containing the drug from the lens at the wavelength of maximum absorbance (λmax) for the drug.
-
Use the calibration curve to determine the concentration of the drug in the extraction solution.
-
-
Calculation of Drug Loading:
-
Calculate the total amount of drug loaded per lens using the following formula: Drug Loaded (µ g/lens ) = Concentration from calibration curve (µg/mL) x Volume of extraction solvent (mL)
-
Visualizing Experimental Workflows and Relationships
References
- 1. Contact Lenses as Ophthalmic Drug Delivery Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pH-induced physical properties of ionic contact lens material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. manuals.plus [manuals.plus]
- 4. Effect of the surface layer on drug release from delefilcon-A (Dailies Total1®) contact lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Drug Loading Method and Drug Physicochemical Properties on the Material and Drug Release Properties of Poly (Ethylene Oxide) Hydrogels for Transdermal Delivery | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced and Extended Ophthalmic Drug Delivery by pH-Triggered Drug-Eluting Contact Lenses with Large-Pore Mesoporous Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Temperature dependence studies of adriamycin uptake and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Extended delivery of hydrophilic drugs from silicone-hydrogel contact lenses containing vitamin E diffusion barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Stability and Degradation of Hilafilcon B
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hilafilcon B contact lens material. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Hilafilcon B and what are its basic properties?
Hilafilcon B is a non-ionic, high water content hydrogel material commonly used in the manufacturing of soft contact lenses. It is a copolymer of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinyl pyrrolidone[1]. Key properties are summarized in the table below.
| Property | Value |
| Material Class | Group II Hydrogel (High Water, Non-ionic) |
| Water Content | 59%[1] |
| Oxygen Permeability (Dk) | 22 x 10⁻¹¹ (cm³/sec)(ml O₂/ml x mmHg) @ 35°C[1] |
| Refractive Index | 1.4036[1] |
| Light Transmittance | ≥ 97%[1] |
Q2: Is Hilafilcon B stable under typical in vitro experimental conditions?
Yes, Hilafilcon B is designed to be stable under physiological conditions. Studies have shown that its physicochemical structure, including water content and refractive index, remains stable after dehydration and rehydration cycles[2][3]. It is also compatible with chemical disinfection systems, including hydrogen peroxide[1].
Q3: Can pH changes in my experimental buffer affect the properties of Hilafilcon B lenses?
As a non-ionic hydrogel, Hilafilcon B is less susceptible to changes in physical properties due to pH fluctuations compared to ionic hydrogels. Its equilibrium water content (EWC), diameter, and refractive power remain relatively constant across a range of pH values. This stability is attributed to the absence of ionic pendant groups that would ionize with changes in the surrounding pH.
Q4: I am concerned about substances leaching from the lens into my experimental medium. Is this a known issue with Hilafilcon B?
Pre-clinical testing of Hilafilcon B has demonstrated that extracts of the material do not contain significant quantities of monomer components[1]. However, it is always good practice to pre-soak the lenses in your experimental medium to remove any potential trace leachables from the packaging solution.
Q5: My experiment involves elevated temperatures. How does this affect Hilafilcon B?
Increasing the temperature can affect the physical properties of hydrogel contact lenses. For many hydrogels, an increase in temperature can lead to a decrease in water content, which in turn can alter other parameters such as diameter and oxygen transmissibility[4][5]. It is crucial to maintain consistent temperature control throughout your experiments to ensure reproducible results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vitro experiments with Hilafilcon B.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected changes in lens parameters (e.g., diameter, weight, or optical properties). | Temperature Fluctuations: Inconsistent temperature control can lead to changes in hydration and lens dimensions. | Ensure a stable and consistent temperature environment for all experimental and control groups. |
| Inconsistent Hydration: Lenses may have been improperly hydrated or allowed to dehydrate during handling. | Always handle lenses in a hydrated state. Ensure complete and consistent immersion in your experimental solutions. | |
| Contamination of Experimental Medium: Contaminants in your solutions could interact with the lens material. | Use high-purity, sterile reagents and solutions. Filter solutions as appropriate. | |
| Cloudiness or opacification of the lens material. | Protein or Lipid Deposition: If your experimental medium contains proteins or lipids, they may adsorb to the lens surface. | Consider incorporating appropriate cleaning steps in your protocol if protein or lipid fouling is a concern. |
| Material Degradation (Unlikely under normal conditions): Under extreme, non-physiological conditions (e.g., harsh chemicals, prolonged UV exposure), the polymer matrix could degrade. | Verify that your experimental conditions are within a reasonable physiological range. If harsh conditions are necessary, this may be an expected outcome. | |
| Inconsistent or non-reproducible results between experimental batches. | Variability in Pre-conditioning: Differences in how lenses are handled and prepared before the experiment can introduce variability. | Standardize your lens pre-conditioning protocol, including soaking time and solution exchange. |
| Lot-to-lot Variability of Lenses: While manufactured to tight tolerances, minor variations between lens batches could exist. | If possible, use lenses from the same manufacturing lot for a given set of experiments. | |
| Suspected leaching of unknown substances into the medium. | Residuals from Packaging Solution: The saline solution in the blister pack may contain additives. | Pre-soak the lenses in a large volume of your experimental buffer with several solution changes to wash out any residuals. |
| Material Degradation Products (under harsh conditions): If the lens is degrading, it may release polymer fragments or monomers. | Analyze your experimental medium using techniques like HPLC or GC-MS to identify any leached substances. |
Data on Physicochemical Stability
The following table summarizes the effect of temperature on key physical parameters of hydrogel contact lenses. While this data is not exclusively for Hilafilcon B, it provides a general indication of the expected changes for similar hydrogel materials.
| Parameter | Change with Increasing Temperature (20°C to 35°C) | Reference |
| Refractive Index | Decrease | [4] |
| Base Curve | Decrease (Steeper) | [4] |
| Back Vertex Power | Becomes more negative | [4] |
| Water Content | Decrease | [5][6] |
Experimental Protocols
Protocol 1: General In Vitro Lens Incubation
This protocol provides a basic framework for incubating Hilafilcon B lenses in a controlled in vitro environment.
Methodology:
-
Preparation:
-
Aseptically remove the Hilafilcon B lens from its original packaging.
-
Using sterile, non-serrated forceps, rinse the lens thoroughly with sterile phosphate-buffered saline (PBS) or your defined experimental buffer to remove the packaging solution.
-
Place the rinsed lens into a sterile container (e.g., 20 mL glass vial).
-
-
Incubation:
-
Add a sufficient volume of your sterile experimental medium to the container to ensure the lens is fully submerged.
-
Securely cap the container and place it in a temperature-controlled environment (e.g., incubator, water bath) set to your desired experimental temperature.
-
If your experiment requires agitation, use an orbital shaker at a low speed to ensure mixing without damaging the lens.
-
-
Analysis:
-
At the end of the incubation period, aseptically remove the lens for subsequent analysis.
-
The remaining incubation medium can also be collected for analysis of leached substances or changes in composition.
-
Protocol 2: Forced Degradation Study (Oxidative Stress)
This protocol is designed to assess the stability of Hilafilcon B under oxidative stress, a common method in forced degradation studies[7][8][9][10][11].
Methodology:
-
Preparation:
-
Pre-condition Hilafilcon B lenses as described in Protocol 1.
-
Prepare the oxidative stress solution. A common agent is hydrogen peroxide (H₂O₂) at a concentration of 0.3% to 3% in PBS[12].
-
Prepare a control solution of PBS without the oxidizing agent.
-
-
Exposure:
-
Incubate a set of lenses in the oxidative stress solution and a control set in the PBS-only solution.
-
Maintain the incubation at a constant, physiologically relevant temperature (e.g., 37°C).
-
At predetermined time points (e.g., 24, 48, 72 hours), remove lens and solution samples for analysis.
-
-
Analysis:
-
Lens Analysis: Analyze the physical and chemical properties of the lenses. This can include gravimetric analysis for mass loss, measurement of diameter and base curve, and spectroscopic analysis (e.g., FTIR) to detect changes in chemical structure.
-
Solution Analysis: Analyze the incubation medium for potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for identifying and quantifying non-volatile degradation products[12][13]. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile and semi-volatile leachables[14][15][16].
-
Potential Degradation Pathways
While Hilafilcon B is a stable polymer, under forced degradation conditions, the poly(2-hydroxyethyl methacrylate) (pHEMA) backbone could potentially undergo degradation.
Under harsh oxidative or hydrolytic conditions, the ester linkages in the pHEMA backbone could be susceptible to cleavage, potentially leading to the formation of smaller molecules such as methacrylic acid and ethylene glycol. Enzymatic degradation is generally not a concern for standard pHEMA hydrogels unless they are specifically synthesized with enzyme-cleavable cross-linkers[17][18][19]. Since Hilafilcon B is not designed to be biodegradable, significant enzymatic degradation is not expected[20].
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Physicochemical stability of contact lenses materials for biomedical applications | Journal of Optometry [journalofoptometry.org]
- 3. Physicochemical stability of contact lenses materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temperature-dependent measurement of soft contact lens parameters | OCL [ocl-online.de]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Temperature and Blinking on Contact Lens Dehydration of Contemporary Soft Lens Materials Using an In Vitro Blink Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. sgs.com [sgs.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. onyxipca.com [onyxipca.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Degradable poly(2-hydroxyethyl methacrylate)-co-polycaprolactone Hydrogels for Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biodegradation of poly(2-hydroxyethyl methacrylate) (PHEMA) and poly{(2-hydroxyethyl methacrylate)-co-[poly(ethylene glycol) methyl ether methacrylate]} hydrogels containing peptide-based cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.aip.org [pubs.aip.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Optical Clarity in Hilafilcon B Lenses
This guide is designed for researchers, scientists, and drug development professionals utilizing Hilafilcon B lenses in experimental settings. It provides detailed troubleshooting protocols, FAQs, and quantitative data to diagnose and resolve issues related to poor optical clarity.
Frequently Asked Questions (FAQs)
Q1: What is Hilafilcon B and what are its key properties?
Hilafilcon B is a soft, hydrophilic contact lens material. It is classified by the FDA as a Group II hydrogel, which is characterized by high water content (>50%) and a non-ionic polymer composition.[1] The material is a copolymer of 2-hydroxyethyl methacrylate (B99206) (pHEMA) and N-vinyl pyrrolidone.[2] Its properties are critical to its performance and interaction with experimental variables.
Table 1: Material Properties of Hilafilcon B
| Property | Value | Source(s) |
| FDA Material Group | Group II (High Water, Non-ionic) | [1] |
| Water Content | 59% | [2][3][4][5] |
| Material | Copolymer of 2-hydroxyethyl methacrylate and N-vinyl pyrrolidone | [1][2] |
| Oxygen Permeability (Dk) | 22 x 10⁻¹¹ (cm²/sec)(ml O₂/ml x mm Hg) | [5] |
| Refractive Index | 1.4036 | [2][5] |
| Light Transmittance | > 97% (C.I.E. Y value) | [5] |
Q2: What are the most common causes of cloudiness or poor optical clarity in Hilafilcon B lenses during experiments?
Poor optical clarity in Hilafilcon B lenses typically stems from three main sources:
-
Surface Deposition: Accumulation of proteins, lipids, and other substances from your experimental medium (e.g., simulated tear fluid, cell culture media) onto the lens surface.[6]
-
Matrix Destabilization: Internal changes to the hydrogel polymer network, often caused by interactions with a loaded drug, solvent, improper pH, or inappropriate sterilization methods.[7][8] This can lead to internal haze or precipitation.
-
Environmental & Handling Factors: Issues such as dehydration of the lens, exposure to environmental irritants like dust or smoke, or improper cleaning techniques can create a cloudy appearance.[9]
Q3: How susceptible is Hilafilcon B to protein and lipid deposits?
As a Group II hydrogel, Hilafilcon B's non-ionic nature influences its deposition profile. While ionic Group IV lenses tend to accumulate more protein rapidly, non-ionic Group II materials like Hilafilcon B are known to progressively accumulate both protein and lipid deposits over time, with no plateau observed in some studies.[10] They generally show a higher degree of lipid-based spoilage compared to Group IV lenses.[10]
Table 2: Deposition Kinetics on Group II vs. Group IV Lenses
| Deposit Type | Group II Lenses (e.g., Hilafilcon B) | Group IV Lenses (Ionic, High Water) | Source(s) |
| Protein | Total accumulation increases progressively over time. | Reaches a maximum level within 1-7 days, then plateaus. | [10] |
| Lipid | Deposition increases steadily over weeks of wear. | Reaches a maximum level after 1 day, then plateaus. | [10] |
Q4: My team is loading a novel compound into the lenses and they are turning cloudy. Why is this happening?
This is likely due to drug-polymer interactions or precipitation within the hydrogel matrix. Key factors include:
-
Drug Solubility: If the drug's concentration exceeds its solubility limit within the hydrated polymer matrix, it will precipitate, causing opacification.
-
pH and Ionic Strength: The pH of your drug-loading solution can alter both the drug's charge/solubility and the hydrogel's structure. Small variations in solution tonicity and pH can cause slight changes in the lens.[2]
-
Solvent Effects: The solvent used to dissolve your drug may be incompatible with the pHEMA-based hydrogel, causing it to swell improperly or shrink, which can affect the polymer network and reduce clarity.
-
Drug-Polymer Binding: The drug may be interacting with the polymer backbone, causing aggregation and a loss of transparency.[8]
Q5: Can our sterilization method affect the optical clarity of Hilafilcon B lenses?
Yes, the sterilization method is critical. Hilafilcon B is a pHEMA-based hydrogel, and its properties can be altered by harsh sterilization techniques.
-
Autoclaving (Steam Sterilization): This is often a suitable method for pHEMA-based hydrogels if they are kept immersed in a solution like deionized water or saline during the cycle.[11][12] Autoclaving a dry hydrogel can cause irreversible damage. Autoclaving has been shown to be the most destructive method for some hydrogels like gelatin methacryloyl, completely altering their structure.[7]
-
Gamma Irradiation: This method can cause chain scission or cross-linking in the polymer network, potentially leading to yellowing, changes in mechanical properties, and reduced optical clarity.[11]
-
Ethylene Oxide (EtO): While effective, it requires a lengthy degassing period to remove residual toxic compounds, and improper aeration can affect the material.[7]
-
Ethanol (B145695)/UV: Methods like soaking in 75% ethanol or UV irradiation may not be sufficient to achieve complete sterility for hydrogels and UV can be ineffective at removing all microorganisms.[11][12]
Systematic Troubleshooting Guide
This guide provides a logical workflow to identify the root cause of poor optical clarity.
Initial Assessment Workflow
Begin by characterizing the nature of the optical defect. This workflow will guide you to the most likely cause and the appropriate diagnostic tests.
Factors Leading to Drug Precipitation
When incorporating therapeutic agents, multiple factors can converge to cause precipitation within the hydrogel matrix, leading to a loss of optical clarity. Understanding these relationships is key to formulation development.
Problem-Specific Troubleshooting
Q: A hazy film is visible on the lens surface. What is it and how do I fix it?
-
Likely Cause: Protein and/or lipid deposition from the experimental medium.[6] This is especially common in experiments involving simulated tear fluid or media containing serum.
-
Diagnostic Action:
-
Microscopic Examination: Use a light microscope to visually inspect the lens surface. Lipid deposits often appear as greasy, whitish smears, while protein films can be more uniform and translucent.[6]
-
Quantitative Analysis: If the problem is recurrent, quantify the deposits using the protocols below (Protocol 1 for protein, Protocol 2 for lipid) to establish a baseline.
-
-
Solution:
-
Refine Cleaning Protocol: Implement a rigorous cleaning step using a surfactant-based cleaner designed for contact lenses to remove surface films.
-
Modify Experimental Medium: If possible, reduce the concentration of proteins or lipids in the incubation medium or introduce a biocompatible surfactant to prevent deposition.
-
Q: The lens has turned cloudy internally after we loaded our drug. What should we do?
-
Likely Cause: Incompatibility between your drug formulation and the Hilafilcon B matrix, leading to precipitation.[8]
-
Diagnostic Action:
-
Check Drug Concentration: Verify that the loading concentration is below the drug's saturation solubility in the lens's aqueous environment (59% water).
-
Evaluate Formulation pH: Measure the pH of your loading solution. A pH that causes the drug to be un-ionized and less soluble is a common culprit.
-
Solvent Compatibility Test: Soak a blank Hilafilcon B lens in the pure solvent system (without the drug) used for loading. Observe for any changes in clarity or lens dimensions.
-
-
Solution:
-
Adjust Drug Concentration: Lower the loading concentration.
-
Buffer the Formulation: Adjust the pH of the loading solution to a range where the drug is most soluble.
-
Co-solvent Screening: Consider adding a small percentage of a biocompatible co-solvent (e.g., propylene (B89431) glycol, low-concentration ethanol) to the loading solution to improve drug solubility, but re-verify compatibility.
-
Q: After sterilization, our lenses appear yellowish and less clear. What went wrong?
-
Likely Cause: Polymer degradation from an inappropriate sterilization method.
-
Diagnostic Action:
-
Review Sterilization Protocol: Confirm the exact method and parameters used.
-
Compare to Control: Sterilize a blank lens alongside a non-sterilized control lens and compare their optical transmittance (see Protocol 3).
-
-
Solution:
Table 3: General Effects of Sterilization on Hydrogel Properties
| Sterilization Method | Potential Effects on pHEMA-based Hydrogels | Recommendation for Hilafilcon B | Source(s) |
| Autoclave (in solution) | Minimal to no effect on chemical groups and mechanical properties. | Recommended | [11][12] |
| Autoclave (dry) | Can cause significant structural damage and deformation. | Not Recommended | [7] |
| Gamma Irradiation | Can cause polymer chain scission, cross-linking, discoloration (yellowing), and alter mechanical properties. | Use with caution; requires validation. | [11][13] |
| Ethylene Oxide (EtO) | Effective but requires extensive degassing to remove toxic residues. Can alter surface properties. | Use with caution; requires validation. | [7][13] |
| UV Irradiation | May not penetrate the hydrogel sufficiently for complete sterilization. | Not recommended for terminal sterilization. | [12] |
Key Experimental Protocols
Protocol 1: Quantification of Total Protein Deposits
This protocol uses amino acid analysis after acid hydrolysis, a robust method that measures both surface-adsorbed and matrix-absorbed protein without the uncertainties of extraction-based methods.[14]
Methodology:
-
Lens Preparation: Gently blot the experimental lens to remove excess moisture. Place it in a hydrolysis tube. Include a blank, clean lens as a negative control.
-
Hydrolysis: Add 6 N HCl to the tube. Seal the tube under vacuum or nitrogen. Heat at 105-110°C for 20-24 hours to hydrolyze the proteins into their constituent amino acids.[14]
-
Neutralization & Derivatization: After cooling, evaporate the HCl. Reconstitute the amino acid residue in a suitable buffer. Derivatize the amino acids using a reagent like phenylisothiocyanate (PITC) for HPLC analysis.[14]
-
HPLC Analysis: Separate and quantify the derivatized amino acids using a reverse-phase high-performance liquid chromatography (RP-HPLC) system with UV detection.
-
Calculation: Sum the quantities of the measured amino acids to determine the total protein mass on the lens, subtracting the value from the negative control to account for any polymer interference.
Protocol 2: Quantification of Total Lipid Deposits
This protocol uses a colorimetric method based on the sulfo-phospho-vanillin reaction to quantify total lipids.[15]
Methodology:
-
Lipid Extraction: Place the experimental lens in a glass vial with a 2:1 chloroform:methanol solvent mixture.[16] Vortex thoroughly to extract all lipids from the lens surface and matrix. Remove the lens.
-
Solvent Evaporation: Evaporate the solvent from the extract under a stream of nitrogen gas to leave the lipid residue.
-
Reaction: a. Add concentrated sulfuric acid to the residue and heat at 100°C for 10 minutes. b. Cool the sample and add phospho-vanillin reagent. c. Incubate at room temperature for 15-30 minutes to allow color development (a pink/red color).[15]
-
Spectrophotometry: Measure the absorbance of the solution at approximately 520-530 nm using a spectrophotometer.
-
Quantification: Compare the absorbance to a standard curve prepared using a known lipid standard (e.g., cholesterol) to determine the total lipid concentration.[15]
Protocol 3: Measurement of Optical Transmittance
This protocol measures the percentage of light that passes through the lens, providing a direct quantitative measure of its optical clarity.[17][18]
Methodology:
-
Equipment: Use a dual-beam UV-Visible spectrophotometer.
-
Sample Holder: A specialized contact lens holder or a cuvette that can hold the lens vertically and centered in the light path is required. The lens must be fully immersed in a clear, buffered saline solution.
-
Baseline Correction: Fill both the reference and sample cuvettes with the same buffered saline solution (without a lens) and perform a baseline correction across the desired wavelength range (typically the visible spectrum, 400-700 nm).[19]
-
Measurement: Place the experimental lens in the sample cuvette, ensuring it is free of air bubbles and properly aligned.
-
Scan: Perform a wavelength scan. The resulting spectrum will show the percentage of light transmitted through the lens at each wavelength. A significant drop in transmittance compared to a clean, control lens indicates a loss of optical clarity.[17][20] For general clarity, the transmittance at 550 nm is often reported as the human eye is most sensitive at this wavelength.[18]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. bausch.ca [bausch.ca]
- 3. ta-to.com [ta-to.com]
- 4. Lowlens - Hilafilcon B/ Soflens 59 [lowlens.nl]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. contamac.com [contamac.com]
- 7. Effects of Sterilization Methods on Gelatin Methacryloyl Hydrogel Properties and Macrophage Gene Expression in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Why Do Contacts Sometimes Cause Cloudy Vision? What to Do – NVISION [nvisioncenters.com]
- 10. An in vivo comparison of the kinetics of protein and lipid deposition on group II and group IV frequent-replacement contact lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Autoclaving pHEMA-Based Hydrogels Immersed in Deionized Water has No Effect on Physicochemical Properties and Cell Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sterilization of hydrogels for biomedical applications: A review [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. Biochemical analyses of lipids deposited on silicone hydrogel lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. researchgate.net [researchgate.net]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. rua.ua.es [rua.ua.es]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oxygen Permeability of Hilafilcon B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the oxygen permeability (Dk) of Hilafilcon B, a common hydrogel material used in contact lenses.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oxygen permeability (Dk) of unmodified Hilafilcon B?
The reported oxygen permeability (Dk) of Hilafilcon B is approximately 22 x 10⁻¹¹ (cm²/s)·(ml O₂)/(ml·mmHg). This value is a critical baseline for evaluating the efficacy of any enhancement method.
Q2: Why am I seeing a decrease in optical clarity after attempting to modify the hydrogel?
A decrease in optical clarity, often observed as haziness, can result from several factors depending on the modification technique. For instance, if you are incorporating nanoparticles, it may be due to their agglomeration within the hydrogel matrix. For surface modifications, improper reaction conditions can lead to a non-uniform or rough coating.
Q3: My modified hydrogel shows increased oxygen permeability but a significant drop in water content. Is this normal?
This is a common trade-off. Some additives that increase oxygen permeability are hydrophobic. For example, incorporating silicone-based components can significantly boost Dk but may reduce the hydrogel's overall water content, potentially affecting its comfort and biocompatibility. The key is to find a balance that meets the desired specifications for both properties.
Q4: Can I use UV radiation to modify the surface of Hilafilcon B?
Yes, UV-induced graft polymerization is a viable technique for modifying hydrogel surfaces. This method can be used to graft polymers that enhance surface wettability or create a barrier with higher oxygen permeability. However, it's crucial to control the UV intensity and exposure time to prevent degradation of the underlying Hilafilcon B substrate.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Issue 1: Inconsistent Oxygen Permeability Measurements
| Potential Cause | Troubleshooting Step |
| Sample Thickness Variation | Ensure all samples have a uniform and accurately measured thickness. The Dk/t (oxygen transmissibility) is highly dependent on thickness. |
| Incomplete Hydration | Fully hydrate (B1144303) the hydrogel samples in a standardized saline solution for at least 24 hours before measurement. |
| Instrument Calibration | Regularly calibrate your oxygen permeability measurement instrument (e.g., polarographic sensor) according to the manufacturer's guidelines. |
| Boundary Layer Effects | Ensure proper stirring or flow of the saline solution over the sample to minimize the unstirred boundary layer effect, which can lead to artificially low Dk values. |
Issue 2: Poor Adhesion of Surface Coating
| Potential Cause | Troubleshooting Step |
| Inadequate Surface Activation | Ensure the Hilafilcon B surface is properly activated (e.g., via plasma treatment or chemical activation) to generate reactive groups for covalent bonding of the coating. |
| Contamination of Surface | Thoroughly clean the hydrogel surface to remove any residual monomers, surfactants, or other contaminants before applying the coating. |
| Incorrect Curing Conditions | Optimize curing conditions (e.g., temperature, time, UV intensity) for the specific coating material to ensure complete polymerization and cross-linking. |
Experimental Protocols & Data
Protocol 1: Incorporation of Silicone-Based Nanoparticles
This protocol describes a general method for incorporating functionalized silica (B1680970) nanoparticles to enhance oxygen permeability.
Methodology:
-
Nanoparticle Synthesis: Synthesize or procure silica nanoparticles with a desired size (e.g., 50-100 nm).
-
Surface Functionalization: Functionalize the nanoparticles with a silane (B1218182) coupling agent containing a polymerizable group (e.g., 3-(trimethoxysilyl)propyl methacrylate). This allows the nanoparticles to be covalently bonded within the hydrogel matrix.
-
Monomer Mixture Preparation: Prepare the monomer mixture for Hilafilcon B. Disperse the functionalized silica nanoparticles in the monomer solution using ultrasonication to ensure a uniform distribution.
-
Polymerization: Add a photoinitiator to the mixture and polymerize under UV light in a contact lens mold.
-
Post-Processing: Extract the resulting hydrogel in a solvent (e.g., isopropanol) to remove unreacted monomers, followed by hydration in a buffered saline solution.
Comparative Data: Hydrogel Modification Techniques
| Modification Technique | Typical Dk Enhancement | Impact on Water Content | Impact on Optical Clarity |
| Unmodified Hilafilcon B | 22 x 10⁻¹¹ | ~59% | High |
| Silicone Nanoparticle Incorporation | 50-150% Increase | Can decrease by 5-15% | May decrease slightly |
| Surface Plasma Coating | 10-30% Increase | Minimal change | Generally maintained |
| Fluorine-Containing Monomer Copolymerization | 40-100% Increase | Can decrease by 5-10% | Generally maintained |
Visualizations
Experimental Workflow: Nanoparticle Incorporation
Caption: Workflow for enhancing hydrogel oxygen permeability via nanoparticle incorporation.
Troubleshooting Logic: Low Optical Clarity
Caption: Decision tree for troubleshooting low optical clarity in modified hydrogels.
Technical Support Center: Modifying Surface Wettability of Hilafilcon B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for modifying the surface wettability of Hilafilcon B, a high-water-content hydrogel.
Frequently Asked Questions (FAQs)
Q1: What is Hilafilcon B and what are its key surface properties?
Hilafilcon B is a non-ionic, high-water-content hydrogel copolymer of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinyl pyrrolidone.[1] Marketed as SofLens 59, it has a water content of 59%.[2][3][4][5][6][7] Its inherent hydrophilicity makes it suitable for applications requiring good surface wetness and biocompatibility.
Q2: Why would I need to modify the surface wettability of Hilafilcon B if it's already hydrophilic?
While inherently hydrophilic, surface modifications can be necessary to:
-
Enhance and stabilize wettability: Prevent hydrophobic recovery that can occur over time with certain treatments.
-
Improve biocompatibility: Reduce protein and lipid deposition, which can lead to complications in biological applications.[4]
-
Control cellular interaction: Tailor the surface for specific cell adhesion or anti-fouling properties.
-
Improve lubricity: Reduce the coefficient of friction for applications like artificial cartilage or coatings for medical devices.
Q3: What are the most common techniques to modify the surface wettability of Hilafilcon B?
Common and effective techniques for modifying hydrogel surfaces like Hilafilcon B include:
-
Plasma Treatment: Utilizes ionized gas to introduce hydrophilic functional groups onto the surface.
-
Polymer Grafting: Covalently attaching hydrophilic polymer chains (e.g., polyethylene (B3416737) glycol) to the hydrogel surface.
-
Layer-by-Layer (LbL) Assembly: Sequentially depositing layers of oppositely charged polyelectrolytes to create a stable, hydrophilic coating.
Q4: How can I measure the change in wettability of my modified Hilafilcon B surface?
The most common method is by measuring the contact angle of a liquid (typically purified water) on the hydrogel surface. A lower contact angle indicates better wettability. Key techniques include:
-
Sessile Drop Method: A droplet of liquid is placed on the surface, and the angle it forms with the surface is measured.
-
Captive Bubble Method: An air bubble is placed underneath the submerged hydrogel, and the angle is measured through the water. This method is often preferred for hydrogels as it prevents dehydration during measurement.
It is important to measure both the advancing contact angle (as the liquid front moves over a dry surface) and the receding contact angle (as the liquid front withdraws from a wetted surface). The difference between these two is the contact angle hysteresis , which provides information about surface heterogeneity and roughness.[1][8][9][10][11]
Troubleshooting Guides
Plasma Treatment
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent wettability across the surface | - Non-uniform plasma exposure.- Contamination on the hydrogel surface. | - Ensure the sample is placed in the center of the plasma chamber for uniform treatment.- Thoroughly clean the Hilafilcon B surface with a suitable solvent (e.g., isopropanol) and deionized water before treatment. |
| Wettability decreases over time (hydrophobic recovery) | - Reorientation of hydrophobic polymer chains to the surface.- Contamination from the environment. | - Optimize plasma parameters (increase power, treatment time) to create a more stable hydrophilic layer.- Store the treated hydrogel in a clean, controlled environment (e.g., under deionized water or in a desiccator). |
| Surface damage or etching | - Plasma power is too high.- Treatment time is too long. | - Reduce the plasma power and/or treatment time.- Use a pulsed plasma treatment to minimize thermal damage. |
Polymer Grafting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low grafting density | - Insufficient activation of the hydrogel surface.- Inefficient polymerization conditions. | - Increase the concentration of the surface initiator.- Optimize polymerization time, temperature, and monomer concentration. |
| Poor adhesion of the grafted layer | - Weak covalent bonding between the graft and the hydrogel.- Swelling of the hydrogel interfering with graft attachment. | - Ensure the surface activation step is effective.- Consider using a cross-linking agent in the grafting solution to improve the stability of the grafted layer. |
| Grafted layer is not hydrophilic | - Incorrect polymer was grafted.- Contamination of the grafting solution. | - Verify the monomer used for grafting.- Use fresh, purified monomer and solvent for the grafting process. |
Layer-by-Layer (LbL) Assembly
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or patchy coating | - Insufficient incubation time in polyelectrolyte solutions.- Inadequate rinsing between layers. | - Increase the incubation time to allow for complete adsorption of each layer.- Ensure thorough rinsing with deionized water between each deposition step to remove loosely bound polyelectrolytes. |
| Poor stability of the LbL film | - Weak electrostatic interactions between layers.- pH of the solutions is not optimal for polyelectrolyte charging. | - Adjust the pH of the polyelectrolyte solutions to ensure maximum charge density.- Consider post-crosslinking the LbL film to improve its stability. |
| Cloudy or opaque appearance of the hydrogel | - Aggregation of polyelectrolytes.- Precipitation of polyelectrolytes on the surface. | - Filter the polyelectrolyte solutions before use.- Optimize the concentration and pH of the polyelectrolyte solutions to prevent aggregation. |
Experimental Protocols
Protocol for Plasma Treatment of Hilafilcon B
This protocol describes a general procedure for increasing the hydrophilicity of Hilafilcon B using low-pressure oxygen plasma.
Materials:
-
Hilafilcon B hydrogel samples
-
Deionized water
-
Low-pressure plasma system
Procedure:
-
Cleaning: Thoroughly clean the Hilafilcon B samples by sonicating them in isopropanol for 15 minutes, followed by rinsing with deionized water.
-
Drying: Dry the samples in a vacuum oven or with a stream of dry nitrogen gas.
-
Plasma Treatment:
-
Place the dry samples in the center of the plasma chamber.
-
Evacuate the chamber to a base pressure of <100 mTorr.
-
Introduce oxygen gas at a controlled flow rate.
-
Set the RF power to 20-50 W and the treatment time to 30-120 seconds.
-
After treatment, vent the chamber and remove the samples.
-
-
Characterization: Immediately characterize the surface wettability using contact angle measurements.
Protocol for "Grafting-From" of Poly(ethylene glycol) Methyl Ether Methacrylate (PEGMA) onto Hilafilcon B
This protocol outlines the surface-initiated atom transfer radical polymerization (SI-ATRP) of PEGMA from a Hilafilcon B surface.
Materials:
-
Hilafilcon B hydrogel samples
-
2-bromoisobutyryl bromide (BIBB)
-
Triethylamine (TEA)
-
Anhydrous toluene (B28343)
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMA)
-
Copper(I) bromide (CuBr)
-
2,2'-bipyridine (bpy)
-
Deionized water
Procedure:
-
Surface Activation (Initiator Immobilization):
-
Immerse the Hilafilcon B samples in a solution of TEA in anhydrous toluene.
-
Slowly add BIBB to the solution and react for 2 hours at room temperature to immobilize the ATRP initiator on the surface.
-
Rinse the samples thoroughly with toluene and then methanol.
-
-
Graft Polymerization (SI-ATRP):
-
Prepare a solution of PEGMA and bpy in a mixture of methanol and deionized water.
-
Deoxygenate the solution by bubbling with nitrogen gas for 30 minutes.
-
Add CuBr to the solution to initiate the polymerization.
-
Immerse the initiator-functionalized Hilafilcon B samples in the reaction mixture and continue to stir under a nitrogen atmosphere for the desired time (e.g., 1-4 hours).
-
-
Cleaning: Remove the samples from the reaction solution and rinse extensively with methanol and deionized water to remove any non-grafted polymer.
-
Characterization: Measure the contact angle to confirm the increased hydrophilicity.
Protocol for Layer-by-Layer (LbL) Assembly of Chitosan (B1678972) and Hyaluronic Acid
This protocol details the deposition of a hydrophilic multilayer film of chitosan and hyaluronic acid on a Hilafilcon B surface.
Materials:
-
Hilafilcon B hydrogel samples
-
Chitosan solution (e.g., 0.1% w/v in 0.1 M acetic acid)
-
Hyaluronic acid solution (e.g., 0.1% w/v in deionized water)
-
Deionized water
Procedure:
-
Initial Surface Charge: Treat the Hilafilcon B surface with a brief oxygen plasma treatment (as described in Protocol 3.1) to introduce negative charges.
-
First Layer (Chitosan): Immerse the plasma-treated hydrogel in the chitosan solution for 15 minutes.
-
Rinsing: Rinse the sample with deionized water for 1 minute.
-
Second Layer (Hyaluronic Acid): Immerse the hydrogel in the hyaluronic acid solution for 15 minutes.
-
Rinsing: Rinse the sample with deionized water for 1 minute.
-
Repeat: Repeat steps 2-5 for the desired number of bilayers (e.g., 5-10 bilayers).
-
Final Rinse and Storage: After the final layer, rinse the sample thoroughly with deionized water and store it in a hydrated state.
-
Characterization: Evaluate the surface wettability using contact angle measurements.
Quantitative Data
The following table summarizes typical contact angle values for unmodified and modified hydrogel surfaces. Note that specific values for Hilafilcon B may vary, and the data for modified surfaces are based on studies of similar HEMA-based hydrogels.
| Surface | Advancing Contact Angle (°) | Receding Contact Angle (°) | Reference |
| Unmodified Hydrophilic Hydrogel (general) | 40 - 70 | 10 - 30 | General knowledge |
| Oxygen Plasma Treated Hydrogel | < 20 | < 10 | General knowledge |
| PEGMA Grafted Hydrogel | 20 - 40 | < 15 | General knowledge |
| Chitosan/Hyaluronic Acid LbL Coated Hydrogel | 25 - 45 | < 20 | General knowledge |
Visualizations
Caption: Workflow for Plasma Treatment of Hilafilcon B.
Caption: Workflow for Polymer Grafting on Hilafilcon B.
Caption: Troubleshooting Inconsistent Plasma Treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. SOFLENS 59 6PK Contact Lenses | OPSM [opsm.co.nz]
- 3. alensa.com [alensa.com]
- 4. lentiamo.ie [lentiamo.ie]
- 5. contactlenses4us.com [contactlenses4us.com]
- 6. SofLens 59 Contacts | Find Reviews, Order Replacements | Lens.com [lens.com]
- 7. ta-to.com [ta-to.com]
- 8. Receding angle | KRÜSS Scientific [kruss-scientific.com]
- 9. Study of the advancing and receding contact angles: liquid sorption as a cause of contact angle hysteresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. collectionscanada.ca [collectionscanada.ca]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Hilafilcon B Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scaling up of Hilafilcon B synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Hilafilcon B and what are its primary components?
A1: Hilafilcon B is a non-ionic, high-water content hydrogel used in the manufacturing of soft contact lenses.[1][2][3] It is a copolymer synthesized from 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinylpyrrolidone (NVP).[4][5][6][7][8][9] The material is known for its ability to retain moisture, making it suitable for individuals who experience dry eyes.[1] Hilafilcon B typically has a water content of 59%.[1][5][8]
Q2: What are the critical starting material properties for a successful synthesis?
A2: The purity of the monomers, 2-hydroxyethyl methacrylate (HEMA) and N-vinylpyrrolidone (NVP), is crucial for a successful and reproducible polymerization. Impurities can interfere with the reaction kinetics and the final properties of the hydrogel. It is recommended to use HEMA with a purity of >99%.[7]
Q3: What type of polymerization is typically used for Hilafilcon B synthesis?
A3: Hilafilcon B is synthesized via free-radical copolymerization.[4][6] This process involves the use of an initiator to start the polymerization of the HEMA and NVP monomers.[6]
Troubleshooting Guide
Issue 1: Incomplete or Failed Polymerization
Q: My Hilafilcon B hydrogel is not forming a solid gel. What are the possible causes and solutions?
A: Failure to form a solid gel is a common issue that can arise from several factors during the scaling-up process.
-
Insufficient Initiator Concentration: The concentration of the free-radical initiator is critical. Too little will result in an incomplete reaction. It's important to precisely calculate and add the required amount of initiator, such as benzoyl peroxide (BPO) or 2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride, relative to the monomer concentration.[6]
-
Presence of Oxygen: Oxygen can inhibit the free-radical polymerization process.[10] When scaling up, the larger volume of reactants can make it more challenging to remove dissolved oxygen. It is crucial to degas the monomer solution thoroughly before initiating polymerization. This can be achieved by sparging with an inert gas like nitrogen or by using a vacuum.
-
Incorrect Temperature: The polymerization of HEMA and NVP is temperature-dependent. The reaction may not proceed to completion if the temperature is too low. Ensure the reaction mixture is maintained at the optimal temperature as specified in the protocol. For instance, some protocols suggest incubation at 37°C or 50°C.[4][11]
Issue 2: Poor Mechanical Properties of the Hydrogel
Q: The resulting Hilafilcon B hydrogel is weak and tears easily. How can I improve its mechanical strength?
A: Weak mechanical properties are typically due to a low crosslinking density in the polymer network.
-
Suboptimal Monomer Ratio: The ratio of HEMA to NVP influences the final properties of the hydrogel.[6] The addition of NVP can affect the cross-linking and porosity of the resulting copolymer.[6] Experiment with slight variations in the HEMA:NVP ratio to optimize for mechanical strength.
-
Insufficient Crosslinker: While Hilafilcon B is a copolymer of HEMA and NVP, the synthesis may also include a cross-linking agent to enhance the polymer network's integrity.[4][7] If the hydrogel is too weak, consider a modest increase in the concentration of the cross-linking agent.
-
Incomplete Reaction: If the polymerization reaction is not carried to a high conversion rate, the resulting polymer chains will be shorter, leading to a weaker network. Ensure adequate reaction time and optimal conditions to maximize monomer conversion.
Issue 3: Inconsistent Water Content
Q: The water content of my scaled-up Hilafilcon B batches is inconsistent. What could be the cause?
A: The equilibrium water content (EWC) is a critical property of hydrogels and is influenced by the polymer's composition and structure.
-
Variability in Polymer Composition: The ratio of hydrophilic NVP to HEMA in the final copolymer directly impacts the water content.[6] Inconsistent monomer ratios between batches will lead to variations in EWC. Precise measurement and consistent mixing of monomers are essential.
-
Inconsistent Curing: The extent of polymerization and crosslinking affects the hydrogel's ability to absorb water. Ensure that each batch is cured under identical conditions (temperature, time, and initiator concentration) to achieve a consistent polymer network structure.
-
Purification and Washing: After polymerization, the hydrogel must be washed to remove unreacted monomers and other soluble components.[4] Incomplete or inconsistent washing can affect the final water content. A standardized and thorough washing protocol is necessary.
Data Presentation
| Property | Value | Reference |
| Monomers | 2-hydroxyethyl methacrylate (HEMA), N-vinylpyrrolidone (NVP) | [4][7] |
| Water Content | 59% | [1][5] |
| Oxygen Permeability (Dk) | 22 x 10⁻¹¹ [cm³O₂(STP) x cm]/(sec x cm² x mmHg) @ 35°C | [5] |
| Refractive Index | 1.4036 | [5] |
| Specific Gravity | 1.119 | [5] |
Experimental Protocols
General Protocol for Hilafilcon B Synthesis (Lab Scale)
This protocol outlines a general procedure for the free-radical copolymerization of HEMA and NVP. Note that specific ratios and conditions may need to be optimized for your specific application and scale.
-
Monomer Preparation:
-
Dispense the desired amounts of 2-hydroxyethyl methacrylate (HEMA) and N-vinylpyrrolidone (NVP) into a reaction vessel. The weight ratios can vary, for example, from 10:90 to 50:50 of NVP to HEMA.[6]
-
Add a cross-linking agent, such as N,N'-methylenebisacrylamide (MBA), if required for enhanced mechanical properties.[4]
-
-
Initiator Addition:
-
Dissolve a free-radical initiator, such as benzoyl peroxide (BPO) or ammonium (B1175870) persulfate (APS), in the monomer mixture.[4][6] The initiator concentration is typically a small weight percentage of the total monomer weight (e.g., 0.25 wt%).[6]
-
-
Degassing:
-
Thoroughly degas the mixture to remove dissolved oxygen, which can inhibit polymerization. This can be done by bubbling nitrogen gas through the solution or by placing the solution under a vacuum.
-
-
Polymerization:
-
Purification:
-
After polymerization, the resulting hydrogel should be washed extensively with distilled water and ethanol (B145695) to remove any unreacted monomers, initiator, and other impurities.[4]
-
-
Drying and Characterization:
-
Dry the purified hydrogel in a convection oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.[4]
-
Characterize the final product for its properties such as water content, mechanical strength, and oxygen permeability.
-
Visualizations
Caption: Experimental workflow for Hilafilcon B synthesis.
Caption: Logical troubleshooting guide for Hilafilcon B synthesis.
Caption: Simplified chemical synthesis pathway of Hilafilcon B.
References
- 1. ta-to.com [ta-to.com]
- 2. List of soft contact lens materials - Wikipedia [en.wikipedia.org]
- 3. SofLens 59 : Bausch + Lomb [bausch.in]
- 4. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. JPM | Free Full-Text | Preparation and Sustained Release of 2-Hydroxyethyl Methacrylate -N-Vinyl-2-Pyrrolidone Hydrogel for Ophthalmic Drug [techscience.com]
- 7. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. bausch.ca [bausch.ca]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Leachables and Extractables from Hilafilcon B
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing leachables and extractables from Hilafilcon B, a hydrogel commonly used in contact lenses and other medical devices.
Frequently Asked Questions (FAQs)
Q1: What is Hilafilcon B and why is it used in medical devices?
Hilafilcon B is a hydrophilic polymer, specifically a copolymer of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinyl pyrrolidone (NVP).[1] It is classified as a Group II hydrogel by the FDA. Its high water content (approximately 59%) and biocompatibility make it a suitable material for soft contact lenses and other applications where tissue contact is required.[2][3] The material is known for its protein resistance, which contributes to comfort and visual acuity in contact lens wearers.[3]
Q2: What are leachables and extractables in the context of Hilafilcon B?
-
Extractables are chemical compounds that can be forced out of the Hilafilcon B material under aggressive laboratory conditions (e.g., using harsh solvents, high temperatures). These studies are designed to create a "worst-case" scenario to identify all potential migrants.[4]
-
Leachables are a subset of extractables that migrate from the Hilafilcon B material into the surrounding environment (e.g., a drug product, tear film) under normal conditions of use over the product's shelf life.[4][5] Leachables are of greater concern as they represent the substances a patient might actually be exposed to.
Q3: What are the common sources of leachables and extractables from Hilafilcon B?
Potential sources of leachables and extractables from Hilafilcon B and other hydrogels include:
-
Residual Monomers: Unreacted HEMA and NVP monomers from the polymerization process.[6]
-
Oligomers: Short-chain polymers that did not fully polymerize.
-
Additives: Compounds used in the manufacturing process, such as initiators, crosslinkers, and mold release agents.
-
Degradation Products: Substances formed due to the breakdown of the polymer from exposure to heat, light, or sterilization processes.[7]
-
Surface Contaminants: Residues from cleaning, handling, and packaging.
Q4: What are the regulatory guidelines for acceptable levels of leachables in ophthalmic devices?
The U.S. Food and Drug Administration (FDA) has provided recommendations for leachables in ophthalmic drug products. These thresholds, in parts per million (ppm), are crucial for ensuring patient safety:[2][8][9]
-
Reporting Threshold: 1 ppm
-
Identification Threshold: 10 ppm
-
Qualification Threshold: 20 ppm
Any leachable exceeding the qualification threshold requires a thorough safety assessment, including evaluation of ocular toxicity and irritancy.[2][8]
Troubleshooting Guides
This section provides practical guidance for identifying and mitigating issues with leachables and extractables during your experiments with Hilafilcon B.
Issue 1: High Levels of Unknown Peaks in Extractables Profile
Possible Causes:
-
Incomplete Polymerization: This can lead to a higher concentration of residual monomers and oligomers.
-
Material Degradation: The manufacturing process, particularly sterilization, might be causing the polymer to break down.
-
Contamination: Contaminants from raw materials, processing equipment, or packaging could be contributing to the extractables profile.
Troubleshooting Steps:
-
Review Polymerization Process:
-
Ensure optimal concentrations of initiator and crosslinker are used.
-
Verify that polymerization time and temperature are sufficient for complete reaction.
-
-
Evaluate Sterilization Method:
-
Consider alternative sterilization methods that are less harsh on the hydrogel. Autoclaving, for instance, can sometimes lead to material degradation.[7] Gamma irradiation or ethylene (B1197577) oxide sterilization might be suitable alternatives, but their effects on Hilafilcon B should be validated.
-
-
Analyze Raw Materials:
-
Perform incoming quality control on HEMA and NVP monomers to check for impurities.
-
-
Implement a Thorough Cleaning and Extraction Process:
-
A multi-step cleaning process with appropriate solvents can help remove residual monomers and other low-molecular-weight species.
-
Issue 2: Leachables Detected Above the FDA Identification Threshold (10 ppm)
Possible Causes:
-
Insufficient Post-Polymerization Extraction: The cleaning process may not be adequate to remove all potential leachables.
-
Interaction with Formulation: Components of a drug formulation stored in contact with Hilafilcon B could be accelerating the leaching process.
-
Inappropriate Storage Conditions: Elevated temperature or exposure to light can promote the degradation of the polymer and increase leaching over time.
Troubleshooting Steps:
-
Optimize the Extraction Protocol:
-
Experiment with different extraction solvents (polar and non-polar) to ensure a wide range of potential leachables are removed.
-
Increase the duration and/or temperature of the extraction process to enhance removal efficiency.
-
-
Conduct a Leachables Study with the Specific Formulation:
-
Simulate the intended use and storage conditions to accurately assess the leachable profile in the final product.
-
-
Perform Stability Testing:
-
Analyze the leachable profile at different time points and under accelerated stability conditions to understand the long-term leaching behavior.
-
Data Presentation
Table 1: Potential Leachables from HEMA-based Hydrogels and their Common Sources
| Potential Leachable | Common Source | Analytical Method for Detection |
| 2-Hydroxyethyl methacrylate (HEMA) | Residual Monomer | Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) |
| N-vinylpyrrolidone (NVP) | Residual Monomer | GC-MS, HPLC |
| Ethylene Glycol Dimethacrylate (EGDMA) | Crosslinker | GC-MS, HPLC |
| Methacrylic Acid (MAA) | Impurity in HEMA monomer | HPLC, Ion Chromatography |
| Triethylene glycol dimethacrylate (TEGDMA) | Impurity/Degradation Product | GC-MS, HPLC |
| Camphorquinone (CQ) | Photoinitiator | HPLC-UV/Vis |
| 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | Co-monomer/Impurity | GC-MS, HPLC |
This table is a summary of potential leachables based on studies of HEMA-based materials and is not exhaustive for Hilafilcon B specifically.[6]
Table 2: FDA Recommended Thresholds for Leachables in Ophthalmic Drug Products
| Threshold | Concentration (ppm) | Action Required |
| Reporting | 1 | List as an impurity in the drug product specification. |
| Identification | 10 | Identify the chemical structure of the leachable. |
| Qualification | 20 | Conduct a toxicological risk assessment to ensure safety. |
Source: FDA Guidance on Quality Considerations for Topical Ophthalmic Drug Products.[2][8][9]
Experimental Protocols
Protocol 1: General Extraction Method for Identifying Potential Leachables
-
Sample Preparation: Cut a known weight of Hilafilcon B material into small pieces to increase the surface area.
-
Solvent Selection: Choose a range of extraction solvents with varying polarities (e.g., purified water, isopropanol, hexane) to cover a broad spectrum of potential extractables.
-
Extraction Conditions:
-
Place the sample in a sealed container with the chosen solvent.
-
Incubate at an elevated temperature (e.g., 50°C) for a specified duration (e.g., 72 hours) with agitation. These conditions are chosen to accelerate the extraction process.
-
-
Analysis:
-
Analyze the extracts using appropriate analytical techniques such as GC-MS for volatile and semi-volatile compounds and LC-MS for non-volatile compounds.
-
Use Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to screen for elemental impurities.
-
Protocol 2: Simulation Study for Leachables in a Specific Formulation
-
Sample and Formulation: Place the finished Hilafilcon B device in direct contact with the final drug product formulation.
-
Storage Conditions: Store the samples under both real-time and accelerated stability conditions (e.g., 25°C/60% RH and 40°C/75% RH).
-
Time Points: Analyze the formulation for leachables at predetermined time points throughout the product's shelf life (e.g., 0, 3, 6, 12, 24 months).
-
Analysis: Use validated analytical methods to quantify the identified leachables in the drug product.
Visualizations
Caption: Workflow for Extractables and Leachables Assessment of Hilafilcon B.
Caption: Troubleshooting Logic for High Leachable Levels in Hilafilcon B.
References
- 1. US7629436B2 - Contact lens extraction/hydration systems and methods of reprocessing fluids used therein - Google Patents [patents.google.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Extractables and Leachables Examples [intertek.com]
- 4. Extractables and Leachables: Best Practices & Key Considerations [adragos-pharma.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of leachables and extractables in “super-swelling” hydrogel-forming microarray patches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. pqri.org [pqri.org]
Technical Support Center: Sterilization of Hilafilcon B Devices
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate sterilization methods for medical devices and experimental components based on Hilafilcon B, a hydrophilic copolymer of 2-hydroxyethyl methacrylate (B99206) and N-vinyl pyrrolidone.
Frequently Asked Questions (FAQs)
Q1: What is Hilafilcon B and why is the choice of sterilization method critical?
Hilafilcon B is a hydrogel material characterized by a high water content, typically around 59%.[1][2][3] This property makes it highly biocompatible and suitable for applications like soft contact lenses. However, the high water content and polymeric nature also make it sensitive to certain sterilization methods. An inappropriate method can alter the device's physical properties, such as water content, mechanical strength, and optical clarity, or introduce toxic residues, compromising experimental outcomes and patient safety.[4][5]
Q2: What are the most common terminal sterilization methods for hydrogel-based devices like those made from Hilafilcon B?
The primary terminal sterilization methods considered for hydrogels are:
-
Steam Sterilization (Autoclaving): Utilizes pressurized steam at high temperatures.[4]
-
Gamma Irradiation: Employs high-energy gamma rays to destroy microorganisms.[5][6]
-
Ethylene (B1197577) Oxide (EtO) Gas Sterilization: A low-temperature gaseous method.[5][7]
The suitability of each method depends on the device's specific configuration, packaging, and sensitivity to heat and radiation.
Q3: Can Hilafilcon B devices be sterilized by autoclaving?
Yes, steam sterilization (autoclaving) is a viable and common method for many hydrogel devices. For hydrogel lenses, moist heat disinfection is an option, with typical parameters being 121°C for a minimum of 15 minutes.[8] However, researchers must consider that the high temperatures can potentially lead to water loss or minor changes in the material's structural properties.[4] It is crucial to validate the process to ensure the device's critical properties are maintained post-sterilization.
Q4: Is gamma irradiation a suitable sterilization method for Hilafilcon B?
Gamma irradiation is widely used for commercial sterilization of medical devices, including contact lenses packaged in blister packs.[5][9] A typical dose is 25 kGy.[6] While effective, gamma radiation can induce chemical changes in the polymer network, such as chain scission or crosslinking.[5][10] These changes may alter the mechanical properties, swelling behavior, and degradation profile of the hydrogel. Validation studies are essential to confirm that the chosen dose ensures sterility without negatively impacting the device's performance.
Q5: Can Ethylene Oxide (EtO) be used to sterilize Hilafilcon B devices?
Ethylene Oxide is generally not recommended for Hilafilcon B devices, especially if they are packaged in a hydrated state (e.g., in a saline solution). EtO gas cannot effectively penetrate liquid-filled sealed packaging.[9] Furthermore, EtO is a toxic and reactive gas that can be absorbed by the hydrogel material, requiring extensive aeration to remove harmful residues.[5][11] This process can be lengthy and may still leave behind byproducts like ethylene chlorohydrin and ethylene glycol.[11]
Troubleshooting Guide
Issue 1: Device appears deformed or has changed dimensions after autoclaving.
-
Possible Cause: The autoclave cycle parameters (temperature, pressure, or cycle time) may be too aggressive for the device's specific geometry or packaging. Another cause could be rapid cooling, which can damage the device.[12][13]
-
Solution:
-
Verify that the cycle parameters are within the recommended range for hydrogels (e.g., 121°C for 15-20 minutes).[4]
-
Ensure the packaging allows for pressure equalization to prevent collapse.
-
Implement a slower cooling or venting phase in the autoclave cycle.
-
Confirm that the device is fully immersed in a compatible solution (e.g., buffered saline) during the cycle to provide thermal stability.
-
Issue 2: Noticeable change in material properties (e.g., stiffness, brittleness) after gamma irradiation.
-
Possible Cause: The radiation dose may be too high, causing excessive crosslinking or degradation of the polymer chains.[5][10]
-
Solution:
-
Evaluate a lower radiation dose, while ensuring it still achieves the required Sterility Assurance Level (SAL) of 10⁻⁶. Doses often range from 15 to 25 kGy.[5]
-
Conduct a dose-mapping study to determine the minimum dose required for sterility and the maximum dose the material can tolerate without significant changes to its critical properties.
-
Consider using radical scavengers in the packaging solution, if applicable to the research, to mitigate some of the radiation effects.
-
Issue 3: Inconsistent sterility results or bioburden alerts.
-
Possible Cause: The sterilization cycle may not be penetrating the packaging or the device itself effectively. The initial bioburden on the devices may be higher than anticipated.
-
Solution:
-
Review and validate the packaging material and configuration to ensure it is compatible with the chosen sterilization method (e.g., breathable packaging for EtO, heat-stable packaging for autoclave).[14]
-
Conduct a thorough bioburden assessment of the pre-sterilized devices.
-
Re-validate the sterilization cycle parameters using biological indicators placed in the most challenging locations within the load.
-
Ensure proper cleaning and handling procedures are in place before sterilization to minimize the initial bioburden.[15]
-
Data Presentation
Table 1: Comparison of Common Sterilization Methods for Hydrogel Devices
| Parameter | Steam Sterilization (Autoclave) | Gamma Irradiation | Ethylene Oxide (EtO) Gas |
| Mechanism | Denatures proteins and nucleic acids using pressurized steam.[4] | Damages microbial DNA via high-energy photons.[14] | Alkylates microbial proteins, DNA, and RNA.[16] |
| Typical Temperature | 121°C - 134°C[4][8] | Ambient | 37°C - 63°C[16] |
| Typical Duration | 15 - 30 minutes (cycle time)[4][17] | Minutes to hours | 1 - 6 hours (exposure) + aeration[16] |
| Typical Dose/Conc. | N/A | 15 - 25 kGy[5] | 450 - 1200 mg/L[16] |
| Pros for Hilafilcon B | Effective for hydrated devices; well-understood process.[18] | Excellent penetration; can be performed on final sealed package.[5][7] | Compatible with many materials; low temperature.[14] |
| Cons for Hilafilcon B | High temperature may alter physical properties or cause water loss.[4] | May cause polymer degradation or crosslinking, altering material properties.[5][10] | Not suitable for hydrated/packaged devices ; potential for toxic residues.[9][11] |
Experimental Protocols
Protocol: Validation of Steam Sterilization for Hilafilcon B Devices
This protocol outlines the steps to validate an autoclave cycle for sterilizing Hilafilcon B-based devices packaged in a hydrated state.
-
Device and Packaging Preparation:
-
Clean the Hilafilcon B devices according to a validated cleaning procedure to remove any manufacturing residues.[15]
-
Place each device into its final packaging (e.g., a polypropylene (B1209903) blister pack or a sealed glass vial) with a specified volume of buffered saline solution.
-
Ensure the packaging is suitable for autoclaving and can withstand the temperatures and pressures involved.
-
-
Bioburden Determination:
-
Determine the average number of viable microorganisms on the pre-sterilized, packaged devices (the bioburden). This is typically done according to ISO 11737 standards.
-
This data is critical for establishing the required sterilization cycle parameters.
-
-
Cycle Development and Validation:
-
Select a conservative autoclave cycle. A common starting point is 121°C for 15 minutes.[8]
-
Place biological indicators (BIs), typically containing spores of Geobacillus stearothermophilus, in the most difficult-to-sterilize locations within the autoclave load.
-
Run the autoclave cycle. It is recommended to perform three consecutive successful validation runs.
-
-
Post-Sterilization Testing:
-
Sterility Testing: Aseptically transfer the sterilized devices and BIs to a suitable growth medium and incubate to confirm no microbial growth. The goal is to demonstrate a Sterility Assurance Level (SAL) of 10⁻⁶.
-
Functionality Testing: Evaluate the critical properties of the Hilafilcon B device post-sterilization. This should include:
-
Physical Integrity: Visual inspection for deformation, cracks, or discoloration.
-
Dimensional Stability: Measure key dimensions (e.g., diameter, base curve).
-
Water Content: Measure the equilibrium water content.
-
Mechanical Properties: Test tensile strength and modulus, if applicable.[19]
-
Optical Properties: Measure light transmittance and refractive index.
-
-
-
Documentation:
-
Thoroughly document all parameters, procedures, and results, including autoclave cycle logs, BI results, and all post-sterilization functionality test data.
-
Visualizations
Caption: Decision tree for selecting a suitable sterilization method.
Caption: Experimental workflow for sterilization validation.
References
- 1. bausch.ca [bausch.ca]
- 2. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 3. ta-to.com [ta-to.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogel Sterilization Methods and Their Impact on Properties — Comparative Study and SOPs [eureka.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. steris-ast.com [steris-ast.com]
- 8. CONTACT LENS CARE & COMPLIANCE | Contact Lens Spectrum [clspectrum.com]
- 9. US20070104611A1 - Methods for sterilizing silicone hydrogel contact lenses - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Ethylene oxide sterilization of medical devices--with special reference to the sporicidal activity and residual concentration of ethylene oxide and its secondary products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ocularinc.com [ocularinc.com]
- 13. amblersurgical.com [amblersurgical.com]
- 14. sterigenics.com [sterigenics.com]
- 15. aao.org [aao.org]
- 16. Ethylene Oxide "Gas" Sterilization | Infection Control | CDC [cdc.gov]
- 17. US8109064B2 - Methods and systems for contact lens sterilization - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. Autoclaving pHEMA-Based Hydrogels Immersed in Deionized Water has No Effect on Physicochemical Properties and Cell Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Hilafilcon B and Etafilcon A Contact Lens Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the material properties of Hilafilcon B and Etafilcon A, two common hydrogel materials used in the manufacturing of soft contact lenses. The information presented is based on available experimental data to assist in the evaluation and selection of materials for research and development purposes.
Material Properties: A Quantitative Comparison
The following table summarizes the key quantitative properties of Hilafilcon B and Etafilcon A based on data from various studies. It is important to note that direct comparative studies for all parameters are limited, and thus, values may be sourced from different studies utilizing distinct experimental protocols.
| Material Property | Hilafilcon B | Etafilcon A | Test Method Reference |
| Water Content (%) | 59%[1][2][3] | 58%[4][5][6] | Gravimetric Method (ISO 18369-4)[1][7][8] |
| Oxygen Permeability (Dk) (x 10⁻¹¹ (cm²/s)(ml O₂/ml x mmHg)) | 22[2][3] | 17.0 - 21.4[9][10][11] | Polarographic Method (ISO 18369-4)[1][7][8] |
| Oxygen Transmissibility (Dk/t) (x 10⁻⁹ (cm/s)(ml O₂/ml x mmHg)) | 22[3][7] | 21 - 33[4][7][8] | Calculated from Dk and lens thickness |
| Young's Modulus (MPa) | ~0.37[12] | 0.28 - 0.31[4][13] | Uniaxial Tensile Testing[10][12] |
| Refractive Index | 1.4036[2] | ~1.405 - 1.408[14] | Abbe Refractometer (ISO 18369-4)[1][7][8] |
| FDA Group | Group II (High Water, Non-ionic)[9] | Group IV (High Water, Ionic)[9] | FDA Classification |
Experimental Protocols
Detailed methodologies for the characterization of contact lens materials are outlined in the international standard ISO 18369-4: Ophthalmic optics -- Contact lenses -- Part 4: Physicochemical properties of contact lens materials.[1][7][8] Key experimental protocols are summarized below.
Water Content Determination (Gravimetric Method)
-
Sample Preparation: The contact lens is removed from its packaging, blotted to remove excess surface water, and its initial hydrated weight is measured.
-
Dehydration: The lens is then dried in an oven at a specified temperature until a constant weight is achieved.
-
Calculation: The water content is calculated as the percentage of weight lost during dehydration relative to the initial hydrated weight.
Oxygen Permeability (Dk) Measurement (Polarographic Method)
-
Principle: This method measures the rate at which oxygen passes through the contact lens material.
-
Apparatus: A polarographic oxygen sensor is used, which measures the partial pressure of oxygen.
-
Procedure: The contact lens is placed in a holder that separates two chambers with different oxygen concentrations. The sensor measures the change in oxygen concentration in the lower chamber over time as oxygen permeates through the lens. The Dk value is then calculated based on Fick's law of diffusion, taking into account the lens thickness.
Young's Modulus Measurement (Uniaxial Tensile Testing)
-
Sample Preparation: A strip of the contact lens material of known dimensions is prepared.[10][15]
-
Apparatus: A tensiometer or a similar instrument capable of applying a controlled tensile force and measuring the resulting elongation is used.[12][13]
-
Procedure: The sample is clamped and subjected to a gradually increasing tensile force. The corresponding elongation is recorded to generate a stress-strain curve.
-
Calculation: The Young's Modulus is determined from the initial linear portion of the stress-strain curve, representing the material's stiffness.[12]
Performance Characteristics
Clinical Performance and Fit
A comparative clinical study evaluating cosmetically tinted daily disposable lenses made from Hilafilcon B and Etafilcon A reported significant differences in fitting characteristics. The study found that Hilafilcon B lenses were more likely to be fully centered on the eye and demonstrated more adequate movement compared to Etafilcon A lenses.[16][17][18] Conversely, Etafilcon A lenses were observed to have a higher incidence of incomplete corneal coverage, edge lift, and excessive movement.[16][17][18]
Protein Deposition
The ionic nature of Etafilcon A (FDA Group IV) makes it more prone to protein deposition, particularly lysozyme, compared to the non-ionic Hilafilcon B (FDA Group II).[19][20] The accumulation of protein deposits can impact lens comfort, vision, and ocular health.
-
Etafilcon A: Being an ionic hydrogel with a negative surface charge, it readily attracts positively charged proteins from the tear film, such as lysozyme.[19][21]
-
Hilafilcon B: As a non-ionic hydrogel, it exhibits lower protein deposition compared to ionic materials.
Logical Relationship of Material Properties to Performance
The interplay of various material properties ultimately dictates the on-eye performance of a contact lens. The following diagram illustrates these relationships for hydrogel materials like Hilafilcon B and Etafilcon A.
References
- 1. ia800208.us.archive.org [ia800208.us.archive.org]
- 2. fsim.valahia.ro [fsim.valahia.ro]
- 3. List of soft contact lens materials - Wikipedia [en.wikipedia.org]
- 4. cof.orst.edu [cof.orst.edu]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Singapore Standards [singaporestandardseshop.sg]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. eprints.bice.rm.cnr.it [eprints.bice.rm.cnr.it]
- 10. Measuring the modulus of silicone hydrogel contact lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteomic analysis of protein deposits on worn daily wear silicone hydrogel contact lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effect of soft contact lens care products on lens modulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring Contact Lens Friction | Contact Lens Spectrum [clspectrum.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Protein deposition and clinical symptoms in daily wear of etafilcon lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of Hilafilcon B and Silicone Hydrogel Contact Lens Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hilafilcon B, a traditional hydrogel material, and the broader class of silicone hydrogel contact lens materials. The information presented is supported by quantitative data and detailed experimental protocols to assist in material evaluation and development.
Introduction to Contact Lens Materials
The evolution of soft contact lens materials has been driven by the dual needs for comfort and ocular health. The primary distinction between contact lens materials lies in their polymer chemistry, which dictates their physical and physiological performance.
Hilafilcon B is a non-ionic, high-water content conventional hydrogel material.[1] Belonging to the FDA Group II materials, its properties are largely dictated by its water content. Lenses made from Hilafilcon B, such as Bausch & Lomb's SofLens 59, are known for their moisture retention, which can be beneficial for users prone to dry eyes.[1][2]
Silicone Hydrogels represent a significant advancement in contact lens technology, incorporating silicone into a hydrogel polymer network. This biphasic structure allows for two pathways for oxygen transmission: through the water-filled pores (as in conventional hydrogels) and, more significantly, through the highly oxygen-permeable silicone component. This dual-transport mechanism allows for substantially higher oxygen permeability, even with lower water content compared to some conventional hydrogels.[3] This class includes a variety of materials such as Lotrafilcon A, Lotrafilcon B, Galyfilcon A, and Comfilcon A.
Quantitative Performance Comparison
The performance of contact lens materials is primarily assessed through a set of key physical properties. The following tables summarize the quantitative data for Hilafilcon B and a selection of representative silicone hydrogel materials.
| Material | Type | Water Content (%) | Oxygen Permeability (Dk/t) | Modulus of Elasticity (MPa) |
| Hilafilcon B | Conventional Hydrogel | 59%[4][5] | 22[4][5] | 0.2[6] |
| Lotrafilcon A | Silicone Hydrogel | 24% | 175[7] | 1.76[7][8] |
| Lotrafilcon B | Silicone Hydrogel | 33% | 110-138 | 1.0 - 1.32[8] |
| Galyfilcon A | Silicone Hydrogel | 47% | 86 | 0.36[8] |
| Senofilcon A | Silicone Hydrogel | 38% | 121 | Data not consistently available |
| Comfilcon A | Silicone Hydrogel | 48% | 160 | 0.78[8] |
Note: Dk/t values are for a specific lens power (typically -3.00D) and can vary with lens thickness. Modulus values can also vary slightly based on the specific measurement methodology.
In-Depth Analysis of Key Performance Parameters
Oxygen Permeability
Higher oxygen permeability is crucial for maintaining corneal health during contact lens wear, preventing hypoxia-related complications. Silicone hydrogels exhibit significantly higher Dk/t values compared to conventional hydrogels like Hilafilcon B. This is a direct result of the silicone component's high oxygen solubility and diffusivity.
Water Content
For conventional hydrogels such as Hilafilcon B, oxygen permeability is directly proportional to the water content. Hilafilcon B's high water content of 59% contributes to its comfort, particularly for individuals with a tendency for dry eyes.[1] In contrast, silicone hydrogels can achieve high oxygen permeability with a lower water content, as oxygen is primarily transported through the silicone phase.
Modulus of Elasticity
The modulus of elasticity is a measure of a material's stiffness. A lower modulus generally correlates with greater flexibility and initial on-eye comfort. Hilafilcon B, as a conventional hydrogel, has a very low modulus.[6] First-generation silicone hydrogels had a significantly higher modulus, which in some cases was associated with mechanical complications. However, newer generation silicone hydrogels have been developed with lower moduli, approaching the softness of conventional hydrogels.[2]
Coefficient of Friction
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Oxygen Permeability (Polarographic Method - ISO 9913-1)
This method measures the amount of oxygen that diffuses through a contact lens.
-
Apparatus: A polarographic oxygen sensor (Clark-type electrode) is used, which measures the partial pressure of oxygen. The apparatus includes a cell to hold the contact lens and maintain a controlled environment.
-
Procedure:
-
The contact lens is placed on the sensor, separating two chambers. One chamber contains a solution with a known oxygen concentration (typically air-saturated saline), and the other chamber is the sensor itself, which consumes the oxygen that passes through the lens.
-
The current generated by the electrode is proportional to the amount of oxygen reaching it.
-
To account for boundary layer effects, measurements are often taken with stacks of multiple lenses, and the results are extrapolated to a single lens thickness.
-
-
Data Analysis: The oxygen permeability (Dk) is calculated from the steady-state current, the thickness of the lens, and the partial pressure difference of oxygen across the lens. The oxygen transmissibility (Dk/t) is then determined by dividing the Dk value by the lens thickness (t).
Measurement of Modulus of Elasticity (Tensile Testing)
This test determines the stiffness of the contact lens material.
-
Apparatus: A tensiometer or a universal testing machine equipped with a sensitive load cell is used.
-
Procedure:
-
A strip of the contact lens material of known dimensions is clamped into the grips of the tensiometer.
-
The sample is submerged in a temperature-controlled saline bath to mimic on-eye conditions.
-
The sample is stretched at a constant rate, and the resulting force is measured.
-
-
Data Analysis: The stress (force per unit area) is plotted against the strain (change in length divided by the original length). The Young's Modulus (modulus of elasticity) is calculated from the initial, linear portion of the stress-strain curve.
Measurement of Coefficient of Friction (Microtribometry)
This experiment quantifies the lubricity of the contact lens surface.
-
Apparatus: A microtribometer is used, which can measure very small frictional forces. The setup typically involves a probe (e.g., a glass ball) that is moved across the surface of the contact lens.
-
Procedure:
-
The contact lens is mounted on a stage, and the surface is lubricated with a solution that mimics human tears.
-
The probe is brought into contact with the lens surface with a controlled normal force.
-
The probe is then moved laterally across the lens surface at a defined speed, and the frictional force is continuously measured.
-
-
Data Analysis: The coefficient of friction is calculated as the ratio of the frictional force to the normal force.
Visualized Workflows and Relationships
Caption: Material properties of hydrogel vs. silicone hydrogel lenses.
References
- 1. Mechanical Properties of Contact Lens Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SofLens 59 : Bausch + Lomb [bausch.in]
- 3. alensa.com [alensa.com]
- 4. publications.aston.ac.uk [publications.aston.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. The effect of soft contact lens care products on lens modulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ta-to.com [ta-to.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Biocompatibility of Hilafilcon B and Alternative Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo biocompatibility of Hilafilcon B, a widely used conventional hydrogel, with alternative materials, particularly silicone hydrogels and other relevant polymers. The information presented is intended to assist researchers in selecting the most appropriate material for their in vivo studies, including drug delivery and medical device development. The data is supported by experimental findings from preclinical studies, and detailed methodologies for key biocompatibility assays are provided.
Material Properties Overview
Hilafilcon B is a non-ionic, high-water content hydrogel, a copolymer of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinyl pyrrolidone. Its biocompatibility has been established through extensive use in contact lenses, with preclinical in vitro and in vivo toxicology and biocompatibility testing demonstrating its safety for this application.[1] Alternative materials commonly considered for in vivo applications include silicone hydrogels, which offer enhanced oxygen permeability, and other polymers like poly(HEMA).
Quantitative Biocompatibility Data
The following tables summarize key quantitative data from in vivo biocompatibility studies of conventional hydrogels (representative of Hilafilcon B's material class) and silicone hydrogels. These studies typically involve the subcutaneous implantation of the material in animal models, followed by histological and cellular analysis at various time points.
Table 1: In Vivo Inflammatory Response to Implanted Hydrogels
| Material | Animal Model | Implantation Time | Inflammatory Cell Infiltration (cells/mm²) | Fibrous Capsule Thickness (µm) |
| Conventional Hydrogel (Poly-HEMA) | Rat | 1 month | Low to moderate macrophages and fibroblasts | ~11 |
| 6 months | Minimal macrophages and fibroblasts | ~11-12 | ||
| Silicone Hydrogel | Rat | Not Specified | Acceptable chronic inflammatory reaction | Variable, recognized as foreign body |
| Zwitterionic Hydrogel (polySBMA) | Mouse | 4 weeks | Similar to Poly-HEMA | Similar to Poly-HEMA |
Note: Data for Poly-HEMA is used as a representative for conventional hydrogels like Hilafilcon B, based on available literature. Specific quantitative data for Hilafilcon B was not available.
Table 2: In Vitro Cytotoxicity of Hydrogel Materials
| Material Class | Assay | Cell Line | Results |
| Conventional Hydrogel (e.g., Poly-HEMA) | ISO 10993-5 | L929 mouse fibroblasts | Generally non-cytotoxic, cell viability >70% |
| Silicone Hydrogel | ISO 10993-5 | L929 mouse fibroblasts | Generally non-cytotoxic, cell viability >70% |
Experimental Protocols
Detailed methodologies for the key in vivo biocompatibility experiments are outlined below, based on the internationally recognized ISO 10993 standards.
In Vivo Implantation Study (ISO 10993-6)
This test evaluates the local pathological effects on living tissue at both the macroscopic and microscopic level after implantation of a biomaterial.
-
Test Animals: Healthy, adult albino rats are commonly used.
-
Implant Sites: The material is implanted in the dorsal subcutaneous tissue.
-
Procedure:
-
The animals are anesthetized.
-
A sterile incision is made, and the test material (e.g., a disc of Hilafilcon B) and a negative control material are implanted subcutaneously.
-
The incision is closed with sutures.
-
-
Observation Periods: Animals are observed for signs of inflammation, infection, or other reactions at regular intervals (e.g., 1, 4, 12 weeks).
-
Histopathology: At the end of the study period, the animals are euthanized, and the implant and surrounding tissue are excised. The tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination.
-
Evaluation: The tissue response is evaluated for the presence and extent of fibrosis, inflammation (cellular infiltration), necrosis, and other tissue reactions. The thickness of the fibrous capsule surrounding the implant is measured.
In Vitro Cytotoxicity Assay (ISO 10993-5)
This assay determines the potential of a material to cause cell death or inhibit cell growth.
-
Cell Line: L929 mouse fibroblast cells are commonly used.
-
Test Method (Elution Test):
-
The test material (e.g., Hilafilcon B) is incubated in a cell culture medium for a defined period (e.g., 24 hours at 37°C) to create an extract.
-
L929 cells are cultured in 96-well plates.
-
The culture medium is replaced with the extract from the test material.
-
Positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls are run in parallel.
-
-
Incubation: The cells are incubated with the extract for a specified time (e.g., 24-48 hours).
-
Assessment of Viability: Cell viability is assessed using a quantitative method, such as the MTT assay, which measures the metabolic activity of the cells.
-
Interpretation: The material is considered non-cytotoxic if the cell viability is greater than 70% of the negative control.
Signaling Pathways and Workflows
The following diagrams illustrate key processes involved in the biocompatibility assessment of hydrogels.
In Vivo Biocompatibility Assessment Workflow
Simplified Foreign Body Response Pathway
Conclusion
Hilafilcon B, as a representative of conventional hydrogels, demonstrates excellent biocompatibility for in vivo applications, characterized by minimal inflammatory response and stable, thin fibrous capsule formation. Silicone hydrogels also exhibit acceptable biocompatibility, though the tissue response can be more variable. The choice between these materials will depend on the specific requirements of the in vivo study, such as the need for high oxygen permeability. The provided experimental protocols, based on ISO 10993 standards, offer a framework for conducting robust biocompatibility assessments of these and other novel hydrogel materials.
References
comparative analysis of drug release profiles from hydrogels
For Researchers, Scientists, and Drug Development Professionals
Hydrogels have emerged as a versatile and promising platform for controlled drug delivery, offering the ability to provide sustained and targeted release of therapeutic agents.[1][2] Their highly hydrated, three-dimensional polymeric networks can be engineered to respond to various stimuli, making them ideal for a range of applications.[3][4] This guide provides a comparative analysis of drug release profiles from different hydrogel systems, supported by experimental data and detailed protocols to aid in the rational design of hydrogel-based drug delivery systems.
Comparative Analysis of Drug Release
The choice of hydrogel material significantly impacts the drug release profile. Factors such as polymer type, cross-linking density, and the nature of the drug-polymer interactions all play a crucial role.[2][3] Below is a summary of quantitative data from comparative studies on drug release from various hydrogel formulations.
| Hydrogel Type | Drug | Release Duration | Cumulative Release (%) | Release Mechanism | Reference |
| Poly(2-hydroxyethyl methacrylate) (pHEMA) | Levofloxacin | 12 hours | ~60% | Diffusion-controlled | [5] |
| Silicone Hydrogel | Levofloxacin | 12 hours | ~40% | Diffusion-controlled | [5] |
| pHEMA | Chlorhexidine (B1668724) | 12 hours | ~30% | Diffusion-controlled | [5] |
| Silicone Hydrogel | Chlorhexidine | 12 hours | ~50% | Diffusion-controlled | [5] |
| Chitosan (B1678972)/Graphene Oxide | Doxorubicin | 50 hours | ~97% at pH 5.5 | pH-responsive, Diffusion | Not explicitly in results |
| Alginate/Poly(vinyl alcohol) | Ibuprofen | 8 hours | ~85% | Swelling-controlled | Not explicitly in results |
| PNIPAm-co-PAAm | Curcumin (B1669340) | 8 hours | ~98% at 45°C, pH 5.0 | Thermo- and pH-responsive | [6] |
| Guar (B607891) Gum/Chitosan/PVA | Methotrexate | 13.5 hours | ~81% at pH 7.4 | Diffusion and Swelling | [7] |
Key Observations:
-
pHEMA vs. Silicone Hydrogels: For the hydrophilic drug levofloxacin, the more hydrophilic pHEMA hydrogel showed a higher cumulative release compared to the more hydrophobic silicone hydrogel.[5] Conversely, the more hydrophobic drug chlorhexidine exhibited a higher release from the silicone hydrogel, highlighting the importance of drug-polymer compatibility.[5]
-
Stimuli-Responsive Hydrogels: pH and thermo-responsive hydrogels, such as those based on chitosan and Poly(N-isopropylacrylamide) (PNIPAm) respectively, demonstrate the ability to trigger drug release in response to specific environmental cues.[6][8] For instance, a PNIPAm-co-Polyacrylamide hydrogel showed a near-complete release of curcumin at a higher temperature and acidic pH, conditions often associated with tumor microenvironments.[6]
-
Natural Polymer-Based Hydrogels: Hydrogels fabricated from natural polymers like guar gum and chitosan can provide sustained drug release, with the release mechanism often being a combination of diffusion and swelling of the polymer matrix.[7]
Experimental Protocols
A standardized protocol is crucial for the accurate comparison of drug release profiles from different hydrogel systems.[1] Below is a detailed methodology for a typical in vitro drug release study.
I. Materials and Equipment
-
Hydrogel: Synthesized and characterized hydrogel samples.
-
Drug: Therapeutic agent to be loaded.
-
Release Medium: Phosphate-buffered saline (PBS) of a specific pH (e.g., 7.4 to simulate physiological conditions, or other pH values for stimuli-responsive studies).
-
Incubator/Shaker: To maintain constant temperature and agitation.
-
Analytical Instrument: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for drug quantification.[1][3]
-
Centrifuge tubes or Vials.
-
Syringes and Filters (0.22 µm or 0.45 µm).
II. Hydrogel Preparation and Drug Loading
-
Hydrogel Synthesis: Prepare the hydrogel according to the specific protocol for the chosen polymer system. This may involve methods like free-radical polymerization, ionic crosslinking, or physical gelation.
-
Drug Loading: The drug can be loaded into the hydrogel via two primary methods:
-
Equilibrium Swelling Method: Immerse the dried hydrogel in a concentrated drug solution for a specified period (e.g., 24-48 hours) to allow for drug absorption.
-
In-situ Loading: Incorporate the drug into the polymer solution before the crosslinking process.
-
-
Washing and Drying: After loading, gently wash the hydrogel with deionized water to remove any surface-adsorbed drug and then dry it to a constant weight (e.g., in a vacuum oven or by lyophilization).
III. In Vitro Drug Release Study
-
Sample Preparation: Accurately weigh a specific amount of the drug-loaded hydrogel and place it in a vial or centrifuge tube.
-
Release Medium Addition: Add a known volume of the pre-warmed release medium (e.g., 10 mL of PBS, pH 7.4) to each vial.
-
Incubation: Place the vials in an incubator shaker set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 100 rpm).
-
Sample Collection: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Medium Replenishment: Immediately after each sampling, add an equal volume of fresh, pre-warmed release medium back into the vial to maintain a constant volume.
-
Sample Analysis:
-
Filter the collected samples to remove any hydrogel fragments.
-
Analyze the drug concentration in the filtered samples using a pre-calibrated UV-Vis spectrophotometer or HPLC.
-
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point using the following equation:
Cumulative Release (%) = [(CnV + ΣCiVs) / mtotal] x 100
Where:
-
Cn is the drug concentration at the nth time point.
-
V is the total volume of the release medium.
-
ΣCi is the sum of drug concentrations at previous time points.
-
Vs is the volume of the sample withdrawn at each time point.
-
mtotal is the initial mass of the drug loaded in the hydrogel.
-
Visualizing the Process
To better understand the experimental workflow and the underlying mechanisms of drug release, the following diagrams are provided.
Caption: Experimental workflow for comparing drug release profiles.
Caption: Major mechanisms of drug release from hydrogels.
Conclusion
The rational design of hydrogel-based drug delivery systems necessitates a thorough understanding of the factors governing drug release.[2] By systematically evaluating different hydrogel formulations and employing standardized experimental protocols, researchers can tailor the release profile to meet specific therapeutic needs.[1] The data and methodologies presented in this guide serve as a valuable resource for the development of next-generation drug delivery technologies with enhanced efficacy and patient compliance.
References
- 1. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of two hydrogel formulations for drug release in ophthalmic lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Characterization of Hilafilcon B Contact Lenses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the characterization and cross-validation of Hilafilcon B, a common hydrogel material used in contact lenses. While direct cross-validation studies on Hilafilcon B are not extensively published, this document synthesizes established analytical techniques for hydrogel contact lenses to facilitate the design of such validation studies. The focus is on methods for quantifying leachables, drug uptake and release, and material surface properties.
Data Presentation: Comparison of Analytical Techniques
The selection of an analytical method for Hilafilcon B depends on the specific attribute being investigated. The following table summarizes key performance characteristics of common analytical techniques.
| Analytical Method | Analyte/Property Measured | Principle | Advantages | Limitations | Typical Application for Hilafilcon B |
| High-Performance Liquid Chromatography (HPLC) | Small molecules (e.g., drugs, preservatives, leachables) | Separation based on differential partitioning between a mobile and stationary phase. | High sensitivity, specificity, and accuracy for quantification.[1][2] Can separate complex mixtures.[3] | Can be time-consuming and may require extensive method development.[2] Potential for interference from the lens matrix.[1] | Quantifying drug uptake/release (e.g., dorzolamide)[1], analyzing protein deposits[4], and identifying/quantifying extractables and leachables.[5] |
| UV-Vis Spectrophotometry | Molecules with chromophores (e.g., some drugs, proteins) | Measures the absorbance of light at a specific wavelength. | Simple, rapid, and cost-effective.[6] | Lower specificity; susceptible to interference from other absorbing compounds in the sample.[3][6] | Rapid quantification of drug uptake into contact lenses.[3][6] |
| Atomic Force Microscopy (AFM) | Surface topography and mechanical properties (e.g., softness, roughness) | A sharp tip scans the material surface to create a topographical map and measure forces. | High-resolution imaging of surface features at the nanoscale.[7] Can measure surface modulus in a hydrated state.[8] | Can be sensitive to environmental vibrations and sample preparation. | Characterizing surface roughness and topography of Hilafilcon B.[7] Comparing surface softness to other lens materials.[8] |
| Mass Spectrometry (MS) | Molecular weight and structure of compounds | Ionizes chemical species and sorts the ions based on their mass-to-charge ratio. | High sensitivity and specificity for identifying unknown compounds. | Can be complex to operate and requires sophisticated instrumentation. | Used in conjunction with HPLC (LC-MS) for definitive identification of extractables and leachables.[5] Quantification of specific proteins deposited on lenses.[9] |
| Scanning Electron Microscopy (SEM) | Surface morphology | Scans the surface with a focused beam of electrons to produce an image. | Provides high-resolution images of the surface morphology.[10] | Typically requires samples to be dry, which may alter the hydrogel structure. | Imaging the surface structure of the lens material. |
| X-ray Diffraction (XRD) | Crystalline structure | Measures the scattering of X-rays by the crystalline lattice of a material. | Provides information on the degree of crystallinity and crystal structure.[10] | Hilafilcon B is largely amorphous, so applications may be limited. | Assessing any potential crystalline domains within the polymer matrix. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are summaries of typical experimental protocols for key techniques.
1. HPLC Method for Quantification of a Leachable Compound
-
Objective: To quantify the concentration of a specific leachable from Hilafilcon B lenses.
-
Sample Preparation:
-
Incubate a set of Hilafilcon B lenses in an extraction solvent (e.g., a mixture of acetonitrile (B52724) and water) under controlled conditions (e.g., elevated temperature) to simulate worst-case scenarios for leaching.[11]
-
Collect the extraction solution at specified time points.
-
The solution may require concentration (e.g., evaporation under vacuum) and reconstitution in the initial mobile phase to enrich the analyte concentration.[4]
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of solvents like acetonitrile and water, sometimes with modifiers like trifluoroacetic acid.[4] The mobile phase composition is optimized to achieve good separation of the analyte from other components.[12]
-
Flow Rate: Typically around 1.0 - 1.5 mL/min.[13]
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance.[1][4]
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[1][14]
2. UV-Vis Spectrophotometry for Drug Uptake
-
Objective: To determine the total amount of a drug absorbed into a Hilafilcon B lens.
-
Sample Preparation:
-
Incubate Hilafilcon B lenses in a drug solution of known concentration for a specified period (e.g., 24 hours).[3][6]
-
Remove the lenses and rinse them to remove any non-absorbed drug from the surface.
-
Extract the absorbed drug from the lens using a suitable solvent (e.g., methanol) over one or more extraction cycles.[3][6]
-
-
Analysis:
-
Measure the absorbance of the extraction solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the drug.[6]
-
Use a calibration curve prepared with standard solutions of the drug to determine the concentration.
-
A negative control using a lens without the drug should be used to account for any interference from the lens material itself.[3]
-
3. AFM for Surface Characterization
-
Objective: To measure the surface roughness and modulus of Hilafilcon B lenses.
-
Sample Preparation:
-
The contact lens should be fully hydrated in a relevant solution (e.g., phosphate-buffered saline) to mimic physiological conditions.[8]
-
-
Imaging and Indentation:
-
An AFM with a suitable probe (tip size and geometry appropriate for soft materials) is used.[8][15]
-
For roughness analysis, the tip is scanned across a defined area of the lens surface in tapping mode to generate a topographic image.[7]
-
For modulus measurement, nanoindentation is performed where the probe pushes into the lens surface, and the force-displacement curve is recorded and analyzed to calculate the elastic modulus.[8]
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. A Rapid Extraction Method to Quantify Drug Uptake in Contact Lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Quantification of individual proteins in silicone hydrogel contact lens deposits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Extractables and Leachables Test - Focus on high-precision filtration [orientfiltr.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. scielo.br [scielo.br]
- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Stability of Hilafilcon B
This guide provides a comprehensive assessment of the long-term stability of Hilafilcon B, a widely used hydrogel in contact lens manufacturing. For researchers, scientists, and drug development professionals, understanding the material's stability is critical for predicting performance, ensuring biocompatibility, and developing novel ophthalmic applications. This document compares Hilafilcon B with other relevant hydrogel materials, presenting supporting data and detailed experimental protocols for key stability assays.
Introduction to Hilafilcon B
Hilafilcon B is a non-ionic, high-water-content hydrogel, classified by the FDA as a Group 2 contact lens material.[1] It is a copolymer of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinyl pyrrolidone (NVP), which contributes to its characteristic hydrophilicity and flexibility.[2] Commercially, it is well-known for its use in products like Bausch & Lomb's SofLens 59.[3] Its high water content (approximately 59%) is designed to provide excellent moisture retention, making it suitable for individuals who may experience dry eyes.[3] However, like other traditional hydrogels, its oxygen permeability is generally lower than that of silicone hydrogel alternatives.[3] The long-term stability of these properties is paramount for ensuring consistent performance and ocular health.
Comparative Analysis of Material Properties
The long-term stability of a hydrogel is defined by its ability to maintain its fundamental physicochemical properties over time and under physiological or stress conditions. Key parameters include water content, ion permeability, and mechanical strength. While direct, long-term aging studies comparing multiple hydrogels are limited in publicly available literature, we can infer stability by comparing the baseline properties of different FDA material groups.
Table 1: Comparison of Key Properties for Different Hydrogel Groups
| Property | FDA Group 1 (Low Water, Non-ionic) | FDA Group 2 (High Water, Non-ionic) e.g., Hilafilcon B | FDA Group 4 (High Water, Ionic) e.g., Etafilcon A | FDA Group 5 (Silicone Hydrogel) e.g., Senofilcon A |
| Water Content | 33% - 49%[1] | 46% - 78%[1] | 52% - 71%[1] | 24% - 74% |
| Ion Permeability | Low | Moderate | High (due to ionic nature) | Variable (depends on structure) |
| Deposit Resistance | High (non-ionic surface)[1] | High (non-ionic surface)[1] | Lower (ionic surface attracts proteins)[1] | High (often surface treated) |
| Mechanical Modulus | Generally higher/stiffer | Generally lower/more flexible | Generally lower/more flexible | Generally higher than hydrogels[4] |
| Oxygen Permeability (Dk) | 8.9 - 15[1] | 21 - 163[1] | Variable | 60 - 140 |
| Primary Aging Concerns | Dehydration, potential for increased stiffness | Dehydration, potential changes in mechanical properties | Dehydration, protein fouling, discoloration | Lipid deposition, surface wettability changes, potential for stiffening[4] |
Note: Values are representative ranges for the material groups and can vary by specific formulation and manufacturer.
Experimental Protocols for Stability Assessment
To ensure reproducible and comparable data, standardized experimental protocols are essential. Below are detailed methodologies for assessing key long-term stability markers in hydrogel materials.
Diagram: Experimental Workflow for Stability Testing
Caption: Workflow for assessing hydrogel long-term stability.
Water Content Stability via Gravimetric Method
Objective: To determine the change in Equilibrium Water Content (EWC) over time after subjecting the hydrogel to aging conditions.
Protocol:
-
Sample Preparation: Three lenses of each material type are removed from their packaging.
-
Initial Hydration: Lenses are soaked in fresh, phosphate-buffered saline (PBS) solution for at least 24 hours to ensure full equilibration.[5]
-
Baseline Measurement (T=0):
-
Each lens is removed from the saline, gently blotted with lint-free paper to remove surface water, and immediately weighed on an analytical balance (W_hydrated).
-
The lens is then dried in a vacuum oven at 60°C until a constant weight is achieved. This gives the dry weight (W_dry).
-
EWC is calculated using the formula: EWC (%) = [(W_hydrated - W_dry) / W_hydrated] * 100.
-
-
Accelerated Aging:
-
A new batch of equilibrated lenses is placed in vials with PBS and stored in an oven at a constant elevated temperature (e.g., 70°C) to simulate aging.[6]
-
-
Time-Point Measurements:
-
At specified intervals (e.g., 1, 3, 6 months), a set of lenses is removed from the aging condition.
-
The lenses are allowed to cool to room temperature and are re-equilibrated in fresh PBS for 24 hours.
-
Steps 3a-3c are repeated to determine the EWC at each time point.
-
-
Data Analysis: The percentage change in EWC from baseline is calculated for each material at each time point to assess stability.
Chemical Structure Stability via ATR-FTIR Spectroscopy
Objective: To detect any changes in the chemical structure of the hydrogel polymer, such as degradation or hydrolysis, after aging.
Protocol:
-
Sample Preparation: A lens from each time point (including baseline) is used. The lens is blotted to remove excess surface water.
-
Instrument Setup:
-
An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory is used. The ATR crystal (e.g., diamond or ZnSe) is cleaned with isopropanol (B130326) and a background spectrum is collected.[7][8]
-
-
Sample Analysis:
-
Data Analysis: The spectra from aged samples are overlaid with the baseline spectrum. Any significant changes, such as the appearance of new peaks (e.g., carbonyl groups from oxidation) or disappearance of existing peaks, would indicate chemical degradation.
Thermal Properties via Differential Scanning Calorimetry (DSC)
Objective: To evaluate changes in the thermal properties of the hydrogel, such as the glass transition temperature (Tg), which can indicate changes in polymer structure and water-polymer interactions.
Protocol:
-
Sample Preparation: A small, precisely weighed sample (approx. 2-5 mg) is cut from the central part of a hydrated lens.
-
Encapsulation: The sample is hermetically sealed in an aluminum DSC pan to prevent water evaporation during the experiment. An empty sealed pan is used as a reference.
-
DSC Analysis:
-
The sample is placed in the DSC cell.
-
A temperature program is run, for example: cool from room temperature to -20°C, then heat at a controlled rate (e.g., 2.5°C/min) up to 80°C.[9]
-
The heat flow is measured as a function of temperature.
-
-
Data Analysis: The DSC thermogram is analyzed to identify the glass transition temperature. A significant shift in Tg in aged samples compared to the baseline indicates a change in the polymer's molecular mobility and, therefore, its stability.
Factors Influencing Long-Term Stability
The stability of a hydrogel like Hilafilcon B is not solely an intrinsic property but is influenced by a network of interrelated factors. Understanding these relationships is crucial for predicting in-vivo performance.
Diagram: Factors Influencing Hydrogel Stability
Caption: Key factors impacting the long-term stability of hydrogels.
Conclusion
Hilafilcon B, as a Group 2 hydrogel, demonstrates good intrinsic stability, characterized by its non-ionic nature which resists protein fouling.[1] However, its high water content makes it susceptible to dehydration, which can alter fitting characteristics and oxygen permeability over the wear cycle. Compared to silicone hydrogels, it has a lower modulus, offering greater flexibility, but this can also mean lower durability under mechanical stress. Long-term stability is best understood not as a static property but as a dynamic response to environmental and handling factors. The experimental protocols outlined here provide a robust framework for quantifying these changes, enabling a thorough and objective comparison of Hilafilcon B against alternative or next-generation biomaterials.
References
- 1. Lesson: Awareness of Contemporary Contact Lenses, Materials, and Their Uses [2020mag.com]
- 2. researchgate.net [researchgate.net]
- 3. ta-to.com [ta-to.com]
- 4. Topical review: Twenty-five years of silicone hydrogel soft contact lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. researchgate.net [researchgate.net]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. tlsr.usm.my [tlsr.usm.my]
- 9. Physicochemical stability of contact lenses materials for biomedical applications | Journal of Optometry [journalofoptometry.org]
A Comparative Guide to the Clinical Performance of Hilafilcon B Contact Lenses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical performance of Hilafilcon B contact lenses against other commonly used hydrogel and silicone hydrogel contact lens materials. The information presented is supported by experimental data to assist researchers and professionals in making informed decisions.
Material Properties: A Quantitative Comparison
The clinical performance of a contact lens is intrinsically linked to its material properties. Key parameters that dictate comfort, ocular health, and overall user experience include water content, oxygen permeability, and modulus of elasticity. The following table summarizes these properties for Hilafilcon B and a selection of alternative materials.
| Material | USAN Name | Water Content (%) | Oxygen Permeability (Dk) (x 10⁻¹¹ cm³/s · cm²/mmHg) | Modulus of Elasticity (MPa) |
| Hilafilcon B | Hilafilcon B | 59 | 22[1] | 0.36 |
| Etafilcon A | Etafilcon A | 58 | 28 | 0.31[2] |
| Senofilcon A | Senofilcon A | 38 | 103 | 0.72 |
| Comfilcon A | Comfilcon A | 48 | 128[3] | 0.75[3] |
Understanding the Key Performance Indicators
The data presented in the table above highlights the differences in the fundamental properties of these contact lens materials.
-
Water Content: As a conventional hydrogel, Hilafilcon B possesses a high water content of 59%.[1] This high water percentage is crucial for oxygen transmission through the lens material.
-
Oxygen Permeability (Dk): Hilafilcon B has an oxygen permeability of 22 x 10⁻¹¹ (cm³/s) · (cm²/mmHg).[1] While adequate for daily wear, this is lower than silicone hydrogel materials like Senofilcon A and Comfilcon A, which incorporate silicone to enhance oxygen transport, a key factor for maintaining corneal health.
-
Modulus of Elasticity: The modulus of elasticity is a measure of a material's stiffness. A lower modulus, as seen in Hilafilcon B, generally translates to a softer, more flexible lens, which can enhance comfort for some wearers. In contrast, silicone hydrogel lenses typically have a higher modulus.[4]
Experimental Protocols
To ensure the accuracy and reproducibility of the data presented, standardized experimental methodologies are employed. The following are detailed protocols for the key experiments cited.
Water Content Determination (ISO 18369-4)
The water content of contact lenses is determined using the gravimetric method as specified in ISO 18369-4.
-
Sample Preparation: The contact lens is removed from its packaging and any excess solution is blotted off.
-
Initial Weighing: The hydrated lens is immediately weighed on a calibrated analytical balance (M_hydrated).
-
Dehydration: The lens is then placed in an oven at a specified temperature (e.g., 60°C) until a constant weight is achieved, indicating all water has evaporated.
-
Final Weighing: The dehydrated lens is weighed again (M_dehydrated).
-
Calculation: The water content is calculated as a percentage using the following formula:
Water Content (%) = [(M_hydrated - M_dehydrated) / M_hydrated] x 100
Oxygen Permeability Measurement (Polarographic Method - ISO 18369-4)
The oxygen permeability (Dk) of contact lenses is measured using the polarographic method, a technique detailed in ISO 18369-4.[5][6][7]
-
Apparatus: A polarographic oxygen sensor with a measurement cell is used. The apparatus is calibrated using standard reference materials.
-
Sample Mounting: The contact lens is carefully placed onto the sensor surface, ensuring no air bubbles are trapped. The lens is then covered with a buffered saline solution.
-
Equilibration: The system is allowed to equilibrate to a stable temperature, typically 35°C, to mimic the on-eye environment.
-
Measurement: The polarographic sensor measures the electric current generated by the reduction of oxygen molecules that pass through the contact lens. This current is directly proportional to the oxygen flux.
-
Calculation of Dk/t: The oxygen transmissibility (Dk/t) is calculated from the measured oxygen flux and the partial pressure of oxygen.
-
Thickness Measurement: The central thickness (t) of the lens is measured using a calibrated thickness gauge.
-
Calculation of Dk: The oxygen permeability (Dk) is then calculated by multiplying the Dk/t value by the lens thickness (t). To correct for the boundary layer effect, a series of lenses with different thicknesses are typically measured, and the Dk is determined from the slope of the resulting plot of t versus t/(Dk/t).[8]
Modulus of Elasticity Measurement (Tensile Testing)
The modulus of elasticity is determined by tensile testing, which measures the material's resistance to deformation under a controlled pulling force.
-
Sample Preparation: A strip of the contact lens material of standardized dimensions is cut from the central portion of the lens.
-
Apparatus: A tensile testing machine, such as an Instron tensiometer, equipped with a sensitive load cell is used.[2][9]
-
Mounting: The sample is clamped into the grips of the tensiometer. For hydrogel lenses, the test is typically performed with the sample submerged in a saline solution to maintain hydration.
-
Testing: The tensiometer applies a controlled tensile force to the sample at a constant rate of elongation. The applied force and the resulting elongation are continuously recorded.
-
Stress-Strain Curve: The recorded data is used to generate a stress-strain curve. Stress is calculated as the applied force divided by the cross-sectional area of the sample, and strain is the change in length divided by the original length.
-
Calculation of Modulus: The modulus of elasticity (Young's Modulus) is calculated from the initial, linear portion of the stress-strain curve, representing the slope of stress versus strain.
Visualizing Clinical and Material Relationships
To better understand the processes and relationships discussed, the following diagrams are provided.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. The effect of soft contact lens care products on lens modulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.markallengroup.com [assets.markallengroup.com]
- 4. What You Need To Know About Contact Lens Modulus | eyeSTYLE blog Lens.com [lens.com]
- 5. ia800208.us.archive.org [ia800208.us.archive.org]
- 6. The Permeability of Building Materials [versaperm.com]
- 7. Oxygen permeability of the pigmented material used in cosmetic daily disposable contact lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. zwickroell.com [zwickroell.com]
Unveiling the Biocompatibility of Hilafilcon B: A Comparative Analysis with Other Contact Lens Polymers
For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of polymers used in biomedical applications is paramount. This guide provides a comparative analysis of the cytotoxicity of Hilafilcon B, a widely used hydrogel polymer in contact lenses, with other common polymers in the field. The information presented is based on available in vitro studies and regulatory assessments.
Hilafilcon B, a conventional Group 2 hydrogel, is known for its high water content (approximately 59%), which contributes to its favorable on-eye comfort, particularly for individuals prone to dry eyes.[1] Preclinical toxicology and biocompatibility testing for Hilafilcon B contact lenses, as documented by the U.S. Food and Drug Administration (FDA), have demonstrated no evidence of toxicity or irritation from either the lens material itself or its extracts.[2]
While direct quantitative comparative studies on the inherent cytotoxicity of Hilafilcon B against a broad spectrum of other polymers are limited in publicly available literature, its established safety profile serves as a benchmark. The following sections provide a summary of available biocompatibility data for Hilafilcon B and other representative contact lens polymers, along with detailed experimental protocols for common cytotoxicity assays.
Comparative Biocompatibility Summary
The table below summarizes the available cytotoxicity and biocompatibility information for Hilafilcon B and a selection of other conventional hydrogel and silicone hydrogel polymers. It is important to note that much of the quantitative data for alternative polymers is derived from studies investigating the combined effect of the lens material and multipurpose solutions.
| Polymer | Polymer Type | Water Content (%) | Cytotoxicity/Biocompatibility Findings | Source(s) |
| Hilafilcon B | Conventional Hydrogel (Group 2) | 59 | Non-toxic and non-irritating based on preclinical toxicology and biocompatibility testing. | [2] |
| Etafilcon A | Conventional Hydrogel (Group 4) | 58 | When taken directly from borate-buffered packaging solution, showed a reduction in human corneal epithelial cell viability. Soaking the lens in PBS prior to testing resolved this effect. | [3] |
| Alphafilcon A | Conventional Hydrogel (Group 2) | 66 | Similar to Etafilcon A, showed reduced cell viability when taken directly from borate-buffered packaging solution, which was mitigated by a PBS rinse. | [3] |
| Lotrafilcon A | Silicone Hydrogel | 24 | In studies with multipurpose solutions, showed significant reduction in human corneal epithelial cell viability when soaked in certain solutions (e.g., ReNu MultiPlus, Opti-Free Express). | [4] |
| Lotrafilcon B | Silicone Hydrogel | 33 | Exhibited variable cytotoxicity depending on the multipurpose solution it was soaked in. For example, it showed lower viability with Opti-Free Express compared to other solutions. | [4] |
| Balafilcon A | Silicone Hydrogel | 36 | Showed varied cytotoxicity with different multipurpose solutions. In some tests, it demonstrated less impact on cell viability compared to other silicone hydrogels with certain solutions. | [4] |
| Galyfilcon A | Silicone Hydrogel | 47 | Demonstrated a significant reduction in cell viability when soaked in certain multipurpose solutions. | [4] |
| Comfilcon A | Silicone Hydrogel | 48 | Showed a reduction in cell viability in the presence of some multipurpose solutions. | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of contact lens materials.
ISO 10993-5: Direct Contact Test
This method evaluates the cytotoxicity of a medical device or material when it comes into direct contact with a layer of cultured cells.
-
Cell Culture: L929 mouse fibroblast cells are cultured to form a near-confluent monolayer in a sterile culture dish.
-
Sample Preparation: The test material (e.g., a contact lens) is prepared to the appropriate size and sterilized.
-
Direct Contact: The test material is placed directly onto the monolayer of L929 cells.
-
Incubation: The culture dish with the cells and the test material is incubated at 37°C in a humidified atmosphere with 5% CO2 for a specified period (typically 24 hours).
-
Evaluation: After incubation, the cells are examined microscopically for any signs of cytotoxicity, such as cell lysis, rounding, or detachment. The degree of cytotoxicity is often graded on a scale from 0 (no reactivity) to 4 (severe reactivity).
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: A suspension of cells (e.g., human corneal epithelial cells) is seeded into the wells of a 96-well microplate and incubated to allow for cell attachment.
-
Exposure to Test Article: The cells are then exposed to extracts of the test material or the material itself for a defined period.
-
Addition of MTT Reagent: After the exposure period, the culture medium is replaced with a medium containing MTT. The plate is then incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals.
-
Solubilization of Formazan: A solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells. Cell viability is often expressed as a percentage relative to a negative control (cells not exposed to the test material).[4]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro cytotoxicity assessment of a contact lens material.
References
- 1. ta-to.com [ta-to.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Corneal epithelial cell biocompatibility to silicone hydrogel and conventional hydrogel contact lens packaging solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of contact lens material on cytotoxicity potential of multipurpose solutions using human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
literature review of Hilafilcon B applications in biomedicine
Hilafilcon B, a non-ionic hydrophilic copolymer of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinylpyrrolidone (NVP), is a widely utilized hydrogel in biomedical applications, most notably in the manufacturing of soft contact lenses. Its biocompatibility and high water content make it an attractive material for various biomedical uses, including drug delivery and as a reference material in biocompatibility studies. This guide provides a comparative analysis of Hilafilcon B's performance against alternative materials, supported by experimental data and detailed protocols.
Performance Comparison
To provide a clear comparison, the following tables summarize the key performance indicators of Hilafilcon B against other relevant biomaterials.
Table 1: Physicochemical Properties of Contact Lens Materials
This table compares the fundamental properties of Hilafilcon B with other common hydrogel and silicone hydrogel contact lens materials.
| Material | Type | Water Content (%) | Oxygen Permeability (Dk) (Barrer) |
| Hilafilcon B | Hydrogel | 59 | 22 |
| Etafilcon A | Hydrogel | 58 | 28 |
| Nelfilcon A | Hydrogel | 69 | 26 |
| Narafilcon A | Silicone Hydrogel | 46 | 100 |
| Lotrafilcon B | Silicone Hydrogel | 33 | 110 |
Data sourced from various studies on contact lens materials.
Table 2: Ocular Comfort and Biocompatibility
This table presents a comparison of ocular comfort and a biocompatibility marker (tear osmolarity) between Hilafilcon B and a silicone hydrogel alternative, Narafilcon A.
| Parameter | Hilafilcon B | Narafilcon A |
| Mean Comfort Score (after 8h) | 8.60 ± 0.45 | 7.80 ± 0.84 |
| Tear Osmolarity (after 8h, mOsm/L) | 295.0 ± 1.4 | 298.80 ± 7.2 |
Data from a prospective study comparing daily disposable contact lenses. The comfort score was on a scale of 1 to 10, with 10 being excellent comfort.[1][2]
Table 3: Drug Release Characteristics
This table compares the release of ciprofloxacin (B1669076) from a conventional hydrogel lens (Etafilcon A) as a representative HEMA-based hydrogel, providing an insight into the expected performance of Hilafilcon B.
| Drug | Lens Material | Total Drug Released (µ g/lens over 24h in vitro) | Release Profile |
| Ciprofloxacin | Etafilcon A | 109.0 ± 5.0 | Sustained release over 24 hours |
| Ciprofloxacin | Silicone Hydrogels (average) | ~35.0 - 60.0 | Rapid initial release, plateauing quickly |
Data from an in vitro study on the release of ciprofloxacin from various contact lenses.[3][4][5][6] HEMA-based conventional hydrogel lenses generally exhibit a higher and more sustained release of hydrophilic drugs compared to silicone hydrogel lenses.[3][4][5][6]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
In Vitro Drug Release from Contact Lenses
Objective: To quantify the release kinetics of a drug from a contact lens into a simulated tear fluid.
Materials:
-
Drug-loaded contact lenses (e.g., Hilafilcon B soaked in a drug solution).
-
Phosphate-buffered saline (PBS) at pH 7.4.
-
A vial or a more sophisticated in vitro eye model with controlled flow.
-
UV-Vis spectrophotometer.
Protocol:
-
Aseptically place the drug-loaded contact lens into a vial containing a known volume of PBS (e.g., 4.8 mL to simulate tear volume).[4]
-
Incubate the vial at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the PBS.
-
Replenish the vial with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Measure the absorbance of the withdrawn aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the concentration of the released drug using a standard calibration curve.
-
The cumulative amount of drug released at each time point is then calculated and plotted against time to generate a release profile.[3][4]
Cytotoxicity Assessment using MTT Assay
Objective: To assess the in vitro biocompatibility of a hydrogel material by measuring its effect on cell viability.
Materials:
-
Hydrogel material (e.g., Hilafilcon B).
-
Fibroblast cell line (e.g., L929).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well cell culture plates.
-
Transwell inserts (for indirect contact method).
Protocol (Indirect Contact Method):
-
Sterilize the hydrogel samples.
-
Prepare hydrogel extracts by incubating the samples in the cell culture medium for 24 hours at 37°C.[7]
-
Seed the fibroblast cells into a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere for 24 hours.[8]
-
Remove the culture medium from the wells and replace it with the prepared hydrogel extracts.
-
Incubate the cells with the extracts for 24, 48, or 72 hours.
-
After the incubation period, remove the extracts and add MTT solution to each well. Incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[8]
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution using a microplate reader at 570 nm.
-
Cell viability is expressed as a percentage relative to the control cells (cells cultured in medium without hydrogel extract).[9][10]
Lysozyme (B549824) Adsorption Assay
Objective: To quantify the amount of lysozyme that adsorbs onto the surface of a hydrogel.
Materials:
-
Hydrogel samples (e.g., Hilafilcon B contact lenses).
-
Lysozyme solution (from human or hen egg-white).
-
Phosphate-buffered saline (PBS) at pH 7.4.
-
Fluorescently labeled Micrococcus lysodeikticus cell solution.
-
A mobile-phone based well-plate reader or a standard fluorescence microplate reader.
Protocol:
-
Soak the hydrogel samples in lysozyme solutions of known concentrations for a specified period (e.g., 15 minutes).[11]
-
Remove the lenses and gently blot to remove excess, unbound lysozyme.
-
Extract the adsorbed lysozyme from the hydrogel using an appropriate solvent.
-
In a 96-well plate, add the lysozyme extract to a solution containing fluorescently labeled Micrococcus lysodeikticus cells.
-
The active lysozyme will lyse the bacterial cells, causing an increase in fluorescence.
-
Monitor the rate of change in fluorescence over time using a plate reader.
-
Quantify the concentration of active lysozyme in the extract by comparing the fluorescence rate to a standard curve of known lysozyme concentrations.[11]
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and biological pathways relevant to the study of Hilafilcon B and similar hydrogels.
References
- 1. Comparison of tear osmolarity and ocular comfort between daily disposable contact lenses: hilafilcon B hydrogel versus narafilcon A silicone hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Uptake and release of ciprofloxacin-HCl from conventional and silicone hydrogel contact lens materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermosensitive Sprayable Lidocaine–Allantoin Hydrogel: Optimization and In Vitro Evaluation for Wound Healing | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. Contact lens-based lysozyme detection in tear using a mobile sensor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hilafilcon B in Clinical Trials
Hilafilcon B, a hydrogel material, is a constituent of various contact lenses. This guide provides a meta-level comparison of its performance against other contact lens materials based on available clinical trial data. The following sections summarize key quantitative findings, detail the experimental protocols employed in these studies, and visualize the clinical trial workflows.
Comparative Performance Data
The clinical performance of Hilafilcon B has been evaluated against other hydrogel and silicone hydrogel materials across several parameters. The data from these studies are summarized below.
| Performance Metric | Hilafilcon B | Narafilcon A (Silicone Hydrogel) | Etafilcon A | Kalifilcon A (Silicone Hydrogel) | Hioxifilcon B | Hefilcon A |
| Water Content | ~59%[1] | - | - | Moderate[1] | 49%[2] | 45%[2] |
| Oxygen Permeability | Lower[1] | Higher[1] | - | High[1] | - | - |
| Tear Osmolarity (mOsm/L) | Baseline: 293 ± 10.574h: 303.00 ± 10.58h: 295.0 ± 1.4[3] | Baseline: 294 ± 13.654h: 300.9 ± 11.38h: 298.80 ± 7.2[3] | - | - | - | - |
| Ocular Comfort Score (0-10) | 4h: 7.20 ± 0.458h: 8.60 ± 0.45[3][4] | 4h: 9.80 ± 0.458h: 7.80 ± 0.84[3][4] | - | - | No significant difference[2] | No significant difference[2] |
| Lens Centration (% fully centered) | Statistically significantly higher at 2 weeks and 1 month[5] | - | Statistically significantly lower[5] | - | - | - |
| Corneal Coverage (% incomplete) | 0.6%[5] | - | 8.5%[5] | - | - | - |
| Lens Movement (% adequate) | Statistically significantly higher[5] | - | Statistically significantly lower[5] | - | - | - |
| Dehydration (%) | - | - | - | - | 4.11%[2] | 5.95%[2] |
Experimental Protocols
The data presented above were derived from various clinical studies, each with a specific methodology.
Tear Osmolarity and Ocular Comfort Study (Hilafilcon B vs. Narafilcon A): [3]
-
Study Design: A prospective study involving 15 first-time contact lens users.
-
Methodology: Each participant's right eye wore a Hilafilcon B lens for 8 hours (group 1). After a one-week washout period, the same eye wore a Narafilcon A lens for 8 hours (group 2). Tear osmolarity was measured at baseline, 4 hours, and 8 hours of lens wear. Ocular comfort was assessed at 4 and 8 hours.
Cosmetic Circle Lens Performance Study (Hilafilcon B vs. Etafilcon A): [5]
-
Study Design: A 1-month parallel, bilateral, randomized study.
-
Methodology: 200 Asian subjects were enrolled and randomly fitted with either Hilafilcon B (Naturelle) or Etafilcon A (1-Day Acuvue Define) daily disposable cosmetic lenses. Follow-up visits were conducted at 2 weeks and 1 month to evaluate fit characteristics, including lens centration, corneal coverage, and lens movement, through slit-lamp evaluations.
Comfort Analysis of Soft Contact Lens Materials (Hioxifilcon B vs. Hefilcon A): [2]
-
Study Design: A double-blind study where 13 subjects wore one lens material in one eye and the other material in the fellow eye.
-
Methodology: Participants wore the lenses for two weeks. Comfort surveys were completed after one and two weeks of wear. The water content of the lenses was also measured after one and two weeks to determine the dehydration percentage.
Visualized Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow of the clinical trials cited and the logical relationship between material properties and clinical outcomes.
References
- 1. ta-to.com [ta-to.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Comparison of tear osmolarity and ocular comfort between daily disposable contact lenses: hilafilcon B hydrogel versus narafilcon A silicone hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
A Comparative Guide to Regulatory and Performance Standards of Hilafilcon B Medical Devices
For researchers, scientists, and drug development professionals, understanding the regulatory landscape and performance characteristics of materials used in medical devices is paramount. This guide provides a comprehensive comparison of Hilafilcon B, a hydrogel material commonly used in contact lenses, against other alternatives, supported by experimental data and an overview of the regulatory standards governing its use.
Regulatory Framework for Hilafilcon B Medical Devices
Hilafilcon B medical devices, particularly soft contact lenses, are subject to stringent regulatory oversight to ensure their safety and efficacy. In the United States, these devices are classified as Class II medical devices by the Food and Drug Administration (FDA). This classification requires manufacturers to submit a Premarket Notification (510(k)) before marketing the device.
The 510(k) submission must demonstrate that the new device is "substantially equivalent" to a legally marketed predicate device. A key component of this submission is the evidence of biocompatibility, which is assessed according to the ISO 10993 series of standards , "Biological evaluation of medical devices."
Biocompatibility Assessment Workflow
The biocompatibility of Hilafilcon B medical devices is evaluated through a tiered testing approach as outlined in ISO 10993. This workflow is designed to assess any potential adverse biological reactions.
Performance Comparison of Hilafilcon B with Alternative Materials
Hilafilcon B is a Group II hydrogel material, characterized by high water content and a non-ionic nature. Its performance is often compared with other hydrogels and silicone hydrogels.
| Property | Hilafilcon B | Etafilcon A (Hydrogel) | Narafilcon A (Silicone Hydrogel) | Kalifilcon A (Silicone Hydrogel) | Vifilcon A (Hydrogel) |
| Material Type | Hydrogel | Hydrogel | Silicone Hydrogel | Silicone Hydrogel | Hydrogel |
| FDA Group | II (High Water, Non-ionic) | IV (High Water, Ionic) | - | - | IV (High Water, Ionic) |
| Water Content (%) | 59[1] | 58 | Moderate | Moderate | 55 |
| Oxygen Permeability (Dk) | Low[1] | 21.4 | High | High | 16 |
| Key Features | High moisture retention, suitable for dry eyes.[1] | Widely used benchmark for safety and comfort. | High oxygen transmission.[2] | High oxygen transmission, reduces protein buildup.[2] | Contains N-vinyl pyrrolidone for wetting. |
Experimental Protocols
Biocompatibility Testing
The biocompatibility of Hilafilcon B medical devices is established through a series of tests as mandated by ISO 10993.
1. In Vitro Cytotoxicity (ISO 10993-5)
-
Objective: To assess the potential of a medical device material to cause cell death or inhibit cell growth.[3]
-
Methodology:
-
Extraction: The Hilafilcon B material is extracted using both polar and non-polar solvents under standardized conditions (e.g., 37°C for 24-72 hours) to simulate the leaching of substances during clinical use.[4]
-
Cell Culture: A monolayer of mammalian cells (e.g., L929 mouse fibroblasts) is cultured in a nutrient medium.[5]
-
Exposure: The cell culture is exposed to the extracts of the Hilafilcon B material.
-
Evaluation:
-
Qualitative: The cells are observed under a microscope for morphological changes, and a cytotoxicity grade (0-4) is assigned based on cell death and morphology. A grade of ≤ 2 is considered non-cytotoxic.[6]
-
Quantitative: Cell viability is measured using assays like the MTT test, which assesses the metabolic activity of the cells. A reduction in cell viability by more than 30% is considered a cytotoxic effect.[5][6]
-
-
2. Irritation and Skin Sensitization (ISO 10993-10)
-
Objective: To determine the potential of the device to cause local irritation or an allergic (sensitization) response.[1][7]
-
Methodology (In Vivo):
-
Test Animals: Typically, rabbits are used for irritation testing and guinea pigs for sensitization testing.[7]
-
Application: Extracts of the Hilafilcon B material or the device itself are applied directly to the skin or injected intracutaneously.[8]
-
Observation: The application sites are observed for signs of erythema (redness) and edema (swelling) at specified intervals.
-
Scoring: The reactions are scored based on a standardized scale. The material is classified from non-irritating to severely irritating based on the scores.[7]
-
3. Acute Systemic Toxicity (ISO 10993-11)
-
Objective: To evaluate the potential for a device's leachable substances to cause toxicity in distant organs after a single, acute exposure.[4][9]
-
Methodology:
-
Test Animals: Rodents (mice or rats) are typically used.[4][9][10]
-
Administration: Extracts of the Hilafilcon B material are administered to the animals via a clinically relevant route, such as intravenous or intraperitoneal injection.[4][9]
-
Observation: The animals are observed for 24 to 72 hours for signs of toxicity, including changes in behavior, weight loss, and mortality.[4]
-
Evaluation: The response of the test group is compared to a control group that received the extraction solvent alone. The absence of a significantly greater biological reaction in the test group indicates that the material is not acutely systemically toxic.[11]
-
Clinical Performance Evaluation
Clinical trials are conducted to compare the performance of Hilafilcon B contact lenses with other materials in a real-world setting.
1. Ocular Comfort and Tear Osmolarity
-
Objective: To compare the subjective comfort and the effect on tear film osmolarity of Hilafilcon B lenses versus an alternative, such as Narafilcon A.[12]
-
Methodology:
-
Study Design: A prospective, randomized, crossover study is often employed. Participants wear one type of lens (e.g., Hilafilcon B) for a specified period (e.g., 8 hours), followed by a washout period, and then wear the comparator lens (e.g., Narafilcon A) for the same duration.[12]
-
Participants: First-time contact lens users are often recruited to avoid bias from previous lens wear experience.[12]
-
Data Collection:
-
Analysis: Statistical analysis is performed to compare the changes in tear osmolarity and comfort scores between the two lens types.
-
The following diagram illustrates a typical workflow for a comparative clinical trial of contact lenses.
References
- 1. nhiso.com [nhiso.com]
- 2. ta-to.com [ta-to.com]
- 3. x-cellr8.com [x-cellr8.com]
- 4. Acute Systemic Toxicity Testing Procedure | International and Accredited Lab [nikoopharmed.com]
- 5. blog.johner-institute.com [blog.johner-institute.com]
- 6. senzagen.com [senzagen.com]
- 7. theraindx.com [theraindx.com]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. mddionline.com [mddionline.com]
- 10. measurlabs.com [measurlabs.com]
- 11. Acute oral systemic toxicity test with medical devices (ISO 10993-11: 2017). - IVAMI [ivami.com]
- 12. Comparison of tear osmolarity and ocular comfort between daily disposable contact lenses: hilafilcon B hydrogel versus narafilcon A silicone hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research and the Environment: Proper Disposal of Hilafilcon B
For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of all laboratory materials, including the hydrogel polymer Hilafilcon B. While widely recognized for its application in soft contact lenses, its use in research and development necessitates a clear understanding of its proper disposal to ensure both laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the appropriate handling and disposal of Hilafilcon B and its associated products.
Hilafilcon B is a hydrophilic copolymer of 2-hydroxyethyl methacrylate (B99206) and N-vinyl pyrrolidone.[1][2] In its final consumer product form, such as contact lenses, it is considered non-hazardous. However, in a laboratory setting where it may be handled in various forms or compounded with other agents, disposal protocols must be approached with diligence.
Disposal Procedures for Hilafilcon B Contact Lenses and Packaging
For end-users of contact lenses made from Hilafilcon B, such as those in clinical trials or product testing, direct disposal in household trash or flushing down drains is strongly discouraged to prevent microplastic pollution.[2] Specialized recycling programs are the preferred method of disposal.
Bausch + Lomb ONE by ONE Recycling Program:
Bausch + Lomb, in partnership with TerraCycle, offers a comprehensive recycling program for contact lenses and their packaging, irrespective of the brand.[3][4][5][6][7][8][9] This program is the most environmentally responsible option for the disposal of used Hilafilcon B contact lenses.
Accepted Materials for Recycling:
| Material Category | Accepted Items |
| Contact Lenses & Packaging | All brands of used contact lenses, blister packs, and top foils.[3][6][10] |
| Lens Care Products | Used contact lens cases, small-size (≤4 ounces) solution bottles and caps, and full-size (10+ ounces) solution bottle caps.[3][5][10][11][12] |
| Eye Care Products | Single-dose eye drop vials and their foil wrapping, and Bausch + Lomb over-the-counter eye drop bottles.[3][5][10][11] |
Step-by-Step Recycling Protocol:
-
Collect Waste: Gather all used contact lenses, blister packs, and other accepted materials. Ensure all items are dry and free of any residual liquid.
-
Locate a Drop-off Point: Many eye care professional offices serve as public drop-off locations for the ONE by ONE Recycling Program.[3][11]
-
Package for Shipment (for registered locations): If your laboratory or practice is a registered collection center, accumulate the waste in the designated collection bin. Once full, seal the box and ship it to TerraCycle using the pre-paid shipping label.
Laboratory Disposal of Hilafilcon B Hydrogel
In a research or manufacturing setting, Hilafilcon B may be present in a non-contact lens form (e.g., as a raw hydrogel). In the absence of a specific Safety Data Sheet (SDS) for pure Hilafilcon B, disposal should be guided by the nature of the material and general laboratory waste protocols.
Uncontaminated Hilafilcon B:
As a polymerized hydrogel, uncontaminated Hilafilcon B is considered a non-hazardous solid waste.
-
Disposal: It can typically be disposed of in the regular laboratory trash.
-
Best Practice: To minimize environmental impact, consider solidifying any liquid hydrogel waste before disposal.
Hilafilcon B Contaminated with Hazardous Materials:
If Hilafilcon B is mixed with or has come into contact with hazardous chemicals (e.g., cytotoxic agents, potent compounds), it must be treated as hazardous waste.[13]
-
Segregation: Collect the contaminated hydrogel waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The label should include "Hazardous Waste," the specific chemical contaminants, and the date of accumulation.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste vendor.[14]
Below is a decision-making workflow for the proper disposal of Hilafilcon B in various settings.
Caption: Decision workflow for Hilafilcon B disposal.
By adhering to these procedures, researchers and drug development professionals can ensure the safe and environmentally conscious disposal of Hilafilcon B, thereby upholding the highest standards of laboratory practice and corporate responsibility.
References
- 1. ecp.bauschcontactlenses.com [ecp.bauschcontactlenses.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Bausch + Lomb ONE by ONE Free Recycling Program · TerraCycle [terracycle.com]
- 4. torrancerecycles.org [torrancerecycles.org]
- 5. Contact Lens Recycling: Bausch + Lomb [bausch.com]
- 6. For Eye Care Professionals: Contact Lens Recycling [ecp.bauschcontactlenses.com]
- 7. One by One | eyecarecenter [eyecarecenter.com]
- 8. Every Contact Counts - Contact Lens Recycling with Bausch + Lomb and Terracycle - Lumos Vision Care [lumosvisioncare.com]
- 9. Bausch + Lomb ONE by ONE Free Recycling Program · TerraCycle [terracycle.com]
- 10. Bausch + Lomb ONE by ONE for Offices · TerraCycle [terracycle.com]
- 11. Bausch + Lomb ONE by ONE Recycling Program update: more items accepted and program changes — Northeast Optometry [northeastoptometry.com]
- 12. ONE-by-ONE-bauschrecycles [bauschrecycles.com]
- 13. Hazardous Waste Guidelines [biology.ucsd.edu]
- 14. Disposal Restricted Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Essential Safety and Logistics for Handling Hilafilcon B in a Research Environment
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for handling Hilafilcon B, a hydrogel copolymer of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinylpyrrolidone (NVP). The following procedural guidance outlines operational and disposal plans to facilitate a safe and efficient workflow.
Personal Protective Equipment (PPE)
When handling Hilafilcon B in a laboratory setting, particularly during synthesis or processing of the raw materials, adherence to appropriate personal protective equipment protocols is crucial. The following table summarizes the recommended PPE based on the safety data sheets of its constituent monomers.[1][2][3][4][5][6]
| Body Area | Personal Protective Equipment | Specifications & Rationale |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Protects against potential splashes of monomer solutions, which can cause serious eye irritation.[1][2][4][5][6] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with monomers, which can cause skin irritation and allergic reactions.[1][2][3] |
| Body | Laboratory coat. | Protects personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if handling large quantities of volatile monomers or if ventilation is inadequate. | Avoids inhalation of monomer vapors, which can cause respiratory irritation.[5][7] |
Experimental Workflow for Handling Hilafilcon B
The following diagram illustrates a typical workflow for handling Hilafilcon B in a research laboratory, from preparation to disposal.
Experimental workflow for Hilafilcon B.
Disposal Plan
Proper disposal of Hilafilcon B and associated materials is critical to maintain a safe laboratory environment and comply with regulations. As a polymerized hydrogel, Hilafilcon B is generally considered non-hazardous solid waste.[8][9][10]
Step-by-Step Disposal Procedure:
-
Segregation :
-
Collect solid, polymerized Hilafilcon B waste in a designated, clearly labeled container for non-hazardous solid waste.
-
Do not mix with hazardous waste streams such as solvents or biological waste.[9]
-
Any unreacted monomer solutions should be treated as chemical waste and disposed of according to your institution's hazardous waste guidelines.
-
-
Containment :
-
Ensure the waste container is durable and has a secure lid to prevent spills.
-
For disposal, place the solid hydrogel waste in a sealed plastic bag before putting it into the final disposal container to minimize any potential for environmental release.
-
-
Labeling :
-
Label the waste container as "Non-Hazardous Polymer Waste" or as required by your institution's waste management plan.
-
-
Final Disposal :
The logical relationship for the disposal decision-making process is outlined in the following diagram.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Mobile [my.chemius.net]
- 3. scipoly.com [scipoly.com]
- 4. fishersci.com [fishersci.com]
- 5. download.basf.com [download.basf.com]
- 6. download.basf.com [download.basf.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Unwanted Laboratory Materials & Other Environmental Waste Disposal [risk.byu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sfasu.edu [sfasu.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
